molecular formula C12H20O2 B075538 Myrcenyl acetate CAS No. 1118-39-4

Myrcenyl acetate

Cat. No.: B075538
CAS No.: 1118-39-4
M. Wt: 196.29 g/mol
InChI Key: DCXXKSXLKWAZNO-UHFFFAOYSA-N
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Description

Myrcenyl acetate, a monoterpenoid ester derived from β-myrcene, is a compound of significant interest in chemical ecology and analytical research. Its primary research value lies in its role as a semiochemical and a key component in natural aroma profiles. In entomological studies, this compound is investigated for its function as an insect pheromone or kairomone, influencing the behavior of various insect species, which makes it a critical compound for developing novel pest management strategies. Furthermore, it serves as a vital standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of terpenoid compounds in plant extracts, essential oils, and complex biological samples. The mechanism of action for this compound is predominantly mediated through olfactory reception in target organisms, where it binds to specific odorant receptor proteins, triggering neuronal responses that dictate behavioral outcomes. For chemists, it is also a valuable starting material or intermediate in the organic synthesis of more complex terpenoid structures. This reagent is provided as a high-purity material to ensure reproducibility in experimental results, catering to the needs of researchers in ecology, organic chemistry, and analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-6-methylideneoct-7-en-2-yl) acetate
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InChI

InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,1-2,7-9H2,3-5H3
Source PubChem
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InChI Key

DCXXKSXLKWAZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC(C)(C)CCCC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O2
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DSSTOX Substance ID

DTXSID4047416
Record name 2-methyl-6-methylideneoct-7-en-2-yl acetate
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Molecular Weight

196.29 g/mol
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CAS No.

1118-39-4, 69103-01-1
Record name Myrcenyl acetate
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Record name Myrcenyl acetate
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Record name Terpenes and Terpenoids, turpentine-oil, myrcene fraction, hydroxy, acetates
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-, 2-acetate
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Record name Myrcenyl acetate
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Foundational & Exploratory

Myrcenyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester recognized for its pleasant floral and citrusy aroma. Beyond its use in the fragrance and flavor industries, myrcenyl acetate has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support research and development endeavors.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration of this ester can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. Key botanical sources include species within the Lamiaceae (mint), Rutaceae (citrus), and Cannabaceae (hop) families.

Key Plant Sources and this compound Content

Quantitative analysis of essential oils, primarily through Gas Chromatography-Mass Spectrometry (GC-MS), has identified several plant species as significant sources of this compound. A summary of these findings is presented in Table 1.

Plant SpeciesFamilyPlant PartThis compound (% of Essential Oil)Reference
Lavandula angustifolia (Lavender)LamiaceaeFlowers0.3 - 1.5
Citrus aurantium (Bitter Orange)RutaceaeLeaves/Twigs0.5 - 2.0
Salvia sclarea (Clary Sage)LamiaceaeFlowers and Leaves0.1 - 1.2
Humulus lupulus (Hops)CannabaceaeCones0.2 - 0.8
Melaleuca alternifolia (Tea Tree)MyrtaceaeLeavesTrace amounts

Table 1: Natural Sources and Corresponding this compound Content in Essential Oils. Data is compiled from various GC-MS analyses of essential oils. The concentration of this compound can exhibit considerable variability.

Isolation of this compound from Natural Sources

The isolation of this compound from its natural botanical sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound from the complex mixture of other volatile molecules.

Step 1: Extraction of Essential Oil

The initial and crucial step is the extraction of the essential oil from the plant material. Steam distillation is the most common and commercially viable method for obtaining essential oils rich in terpenoid compounds like this compound.

This protocol describes a typical laboratory-scale steam distillation for the extraction of lavender essential oil.

Materials and Equipment:

  • Fresh or dried Lavandula angustifolia flowers (1 kg)

  • Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)

  • Heating mantle

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: The lavender flowers are loosely packed into the biomass flask of the steam distillation apparatus. It is important not to pack the material too tightly to allow for efficient steam penetration.

  • Steam Generation: Deionized water in the boiling flask is heated to a rolling boil to generate steam.

  • Distillation: The steam is passed through the plant material in the biomass flask. The hot steam ruptures the oil glands in the lavender flowers, causing the release of volatile essential oil components, including this compound.

  • Condensation: The mixture of steam and essential oil vapor is directed through a condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid state.

  • Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separatory funnel. Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the hydrosol.

  • Drying: The separated essential oil layer is collected and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The resulting essential oil is stored in a tightly sealed, dark glass vial at a low temperature to prevent degradation.

SteamDistillation cluster_0 Steam Generation cluster_1 Extraction cluster_2 Condensation & Separation BoilingFlask Boiling Flask (Water) BiomassFlask Biomass Flask (Lavender Flowers) BoilingFlask->BiomassFlask Steam Heater Heating Mantle Heater->BoilingFlask Heat Condenser Condenser BiomassFlask->Condenser Vapor Mixture Separator Separatory Funnel Condenser->Separator Condensate EssentialOil Essential Oil Separator->EssentialOil Hydrosol Hydrosol Separator->Hydrosol

Diagram 1: Steam distillation workflow for essential oil extraction.
Step 2: Purification of this compound

Following the extraction of the essential oil, further purification is required to isolate this compound from other components. Fractional distillation and preparative chromatography are the primary techniques employed for this purpose.

Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points. This technique is particularly useful for separating terpene esters like this compound from more volatile monoterpenes and less volatile sesquiterpenes.

Materials and Equipment:

  • Crude essential oil

  • Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux or packed column)

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Collection flasks

Procedure:

  • Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. The crude essential oil is placed in the distillation flask with a stir bar.

  • Vacuum Application: The system is evacuated to the desired pressure (e.g., 1-10 mmHg) using a vacuum pump.

  • Heating: The distillation flask is gently heated while stirring.

  • Fraction Collection: As the temperature rises, components will begin to vaporize according to their boiling points at the reduced pressure. The vapor will rise through the fractionating column and condense, being collected in separate fractions.

  • Monitoring: The temperature at the head of the column is monitored closely. Fractions are collected over specific temperature ranges. This compound will distill at a specific temperature range under the given pressure.

  • Analysis: Each collected fraction is analyzed by GC-MS to determine its composition and identify the fraction(s) rich in this compound.

FractionalDistillation CrudeOil Crude Essential Oil Mixture of Terpenoids Distillation Fractional Vacuum Distillation Heat Reduced Pressure CrudeOil->Distillation Fractions Collected Fractions Low Boiling Point Fraction Mid Boiling Point Fraction (this compound Rich) High Boiling Point Fraction Distillation->Fractions Analysis GC-MS Analysis Fractions:f1->Analysis

Diagram 2: Logical workflow for fractional vacuum distillation.

For obtaining high-purity this compound, preparative HPLC is a powerful technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Materials and Equipment:

  • This compound-rich fraction from distillation

  • Preparative HPLC system with a suitable column (e.g., C18 reversed-phase or silica (B1680970) normal-phase)

  • HPLC-grade solvents (e.g., hexane, ethyl acetate for normal-phase; acetonitrile, water for reversed-phase)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from other components in the enriched fraction.

  • Sample Preparation: The this compound-rich fraction is dissolved in the initial mobile phase.

  • Injection and Separation: The sample is injected onto the preparative HPLC column. The mobile phase is pumped through the column to elute the compounds. A gradient elution (where the mobile phase composition is changed over time) is often used to improve separation.

  • Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions are collected as the this compound peak elutes.

  • Solvent Removal: The solvent is removed from the collected fractions containing the purified this compound using a rotary evaporator.

  • Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC or GC-MS.

PreparativeHPLC Input This compound Rich Fraction HPLC Preparative HPLC System (Column, Pump, Detector) Input->HPLC Elution Mobile Phase Elution HPLC->Elution Collector Fraction Collector Elution->Collector PureMA Pure this compound Collector->PureMA Impurities Other Compounds Collector->Impurities

Diagram 3: Experimental workflow for preparative HPLC.

Conclusion

This compound is a valuable natural compound with applications in various industries. Its isolation from botanical sources relies on a systematic approach involving efficient extraction of the essential oil followed by meticulous purification. Steam distillation is the primary method for obtaining the crude essential oil, while fractional vacuum distillation and preparative chromatography are essential for isolating this compound in high purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study and application of this important terpenoid ester. Further research into optimizing these isolation techniques and exploring a wider range of natural sources will continue to be of significant interest.

The Biosynthesis of Myrcenyl Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a monoterpene ester that contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in both native plant systems and heterologous hosts. This technical guide provides an in-depth overview of the enzymatic steps leading to the formation of myrcenyl acetate in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of this compound is a multi-step process that begins with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] For the formation of monoterpenes like this compound, the precursors are typically derived from the MEP pathway.

The core pathway to this compound can be delineated into three key enzymatic reactions:

  • Myrcene (B1677589) Synthesis: Geranyl diphosphate (GPP), formed by the condensation of IPP and DMAPP, is cyclized by the enzyme myrcene synthase to produce the monoterpene myrcene.

  • Myrcenol (B1195821) Formation: Myrcene undergoes hydroxylation to form myrcenol. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450).

  • This compound Synthesis: Finally, myrcenol is acetylated by an alcohol acetyltransferase (AAT) to yield this compound.

This guide will elaborate on each of these steps, providing available quantitative data and methodologies for their study.

Core Biosynthetic Pathway

Precursor Synthesis: The MEP Pathway

The biosynthesis of the universal C5 precursors, IPP and DMAPP, for monoterpenes primarily occurs in the plastids via the MEP pathway.[1][2] This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and involves a series of enzymatic reactions to produce IPP and DMAPP.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'- diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEC MDS HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate MEC->HMBPP HDS IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP HDR DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP HDR IPP->DMAPP

Figure 1: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of IPP and DMAPP.
Myrcene Formation

The first committed step in this compound biosynthesis is the conversion of GPP to myrcene. This reaction is catalyzed by myrcene synthase, a member of the terpene synthase (TPS) family of enzymes.[3][4]

Enzyme: Myrcene Synthase (EC 4.2.3.15) Substrate: Geranyl diphosphate (GPP) Product: β-Myrcene

Myrcene synthases have been identified and characterized from various plant species, including snapdragon (Antirrhinum majus) and Artemisia annua.[3][4] These enzymes typically exhibit a high degree of product specificity.

Myrcene_Synthesis GPP Geranyl Diphosphate (GPP) Myrcene β-Myrcene GPP->Myrcene Myrcene Synthase

Figure 2: Conversion of GPP to β-Myrcene by Myrcene Synthase.
Hydroxylation of Myrcene to Myrcenol

The subsequent step involves the hydroxylation of myrcene to produce myrcenol. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450).[5] Plant CYP450s are a large and diverse family of enzymes, often exhibiting broad substrate specificity, and are known to be involved in the modification of various terpenes.[5][6] While a specific myrcene hydroxylase has not been extensively characterized in many plants, members of the CYP71 and CYP76 families are known to hydroxylate monoterpenes.[1]

Enzyme: Cytochrome P450 Monooxygenase (Myrcene Hydroxylase) Substrate: β-Myrcene Product: Myrcenol

Myrcene_Hydroxylation Myrcene β-Myrcene Myrcenol Myrcenol Myrcene->Myrcenol Cytochrome P450 (Myrcene Hydroxylase)

Figure 3: Hydroxylation of β-Myrcene to Myrcenol.
Acetylation of Myrcenol to this compound

The final step in the pathway is the esterification of myrcenol with an acetyl group, derived from acetyl-CoA, to form this compound. This reaction is catalyzed by an alcohol acetyltransferase (AAT), a member of the BAHD acyltransferase superfamily.[7][8] Plant AATs are known to have a broad substrate range, and it is likely that an AAT with activity towards monoterpene alcohols is responsible for this final step.[9][10]

Enzyme: Alcohol Acetyltransferase (AAT) Substrates: Myrcenol, Acetyl-CoA Products: this compound, Coenzyme A

Myrcenyl_Acetate_Synthesis Myrcenol Myrcenol MyrcenylAcetate This compound Myrcenol->MyrcenylAcetate Alcohol Acetyltransferase (AAT) AcetylCoA Acetyl-CoA AcetylCoA->MyrcenylAcetate Alcohol Acetyltransferase (AAT) CoA CoA

Figure 4: Acetylation of Myrcenol to this compound.

Overall Biosynthesis Pathway of this compound

The complete pathway, from the central precursors to the final product, is a coordinated series of enzymatic reactions localized in different subcellular compartments.

Myrcenyl_Acetate_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-P G3P->MEP_pathway IPP IPP MEP_pathway->IPP DMAPP DMAPP MEP_pathway->DMAPP GPP GPP IPP->GPP GPPS DMAPP->GPP GPPS Myrcene Myrcene GPP->Myrcene Myrcene Synthase Myrcene_ER Myrcene->Myrcene_ER Myrcenol Myrcenol Myrcenol_cyto Myrcenol->Myrcenol_cyto Myrcene_ER->Myrcenol CYP450 MyrcenylAcetate This compound Myrcenol_cyto->MyrcenylAcetate AAT AcetylCoA Acetyl-CoA AcetylCoA->MyrcenylAcetate AAT

Figure 5: Overview of the this compound Biosynthesis Pathway in a Plant Cell.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are limited. However, data from homologous enzymes provide valuable insights into their potential catalytic efficiencies.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Myrcene Synthase (AaTPS2)Artemisia annuaGPP3.1 ± 0.40.041 ± 0.0010.013[3]
Myrcene Synthase (ama0c15)Antirrhinum majus (Snapdragon)GPPNot ReportedNot ReportedNot Reported[11]
Alcohol Acyltransferase (PaAAT1)Prunus armeniaca (Apricot)(E)-2-hexenol1450Not ReportedNot Reported[12]
Alcohol Acyltransferase (PaAAT1)Prunus armeniaca (Apricot)(Z)-3-hexenol1320Not ReportedNot Reported[12]

Experimental Protocols

Heterologous Expression and Purification of Myrcene Synthase

This protocol describes the expression of a plant-derived myrcene synthase in Escherichia coli and its subsequent purification.

Protein_Expression_Workflow start Start: Myrcene Synthase cDNA clone Clone into pET Expression Vector (e.g., pET28a with N-terminal His-tag) start->clone transform Transform into E. coli Expression Strain (e.g., BL21(DE3)) clone->transform culture Grow Culture to OD600 ~0.6-0.8 transform->culture induce Induce Protein Expression with IPTG (e.g., 0.1-1 mM, 16-25°C, 16-20h) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Lyse Cells (e.g., Sonication) harvest->lyse clarify Clarify Lysate by Centrifugation lyse->clarify purify Purify His-tagged Protein using Ni-NTA Affinity Chromatography clarify->purify dialyze Dialyze Purified Protein into Storage Buffer purify->dialyze end End: Purified Myrcene Synthase dialyze->end

Figure 6: Workflow for Heterologous Expression and Purification of Myrcene Synthase.

Methodology:

  • Cloning: The full-length coding sequence of the myrcene synthase is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET28a, which allows for the expression of an N-terminally His-tagged fusion protein.

  • Transformation: The expression construct is transformed into a competent E. coli strain, typically BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 16-20 hours.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing imidazole (B134444).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.

In Vitro Enzyme Assay for Myrcene Synthase

This assay is used to determine the activity and product profile of the purified myrcene synthase.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT), 10 mM MgCl₂, and the substrate GPP (e.g., 50 µM).

  • Enzyme Addition: The reaction is initiated by the addition of the purified myrcene synthase (e.g., 1-5 µg).

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Product Extraction: The reaction is stopped, and the volatile products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). The mixture is vortexed and centrifuged to separate the phases.

  • GC-MS Analysis: The organic phase is collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the myrcene produced.

In Vitro Enzyme Assay for Myrcene Hydroxylase (CYP450)

This protocol outlines a general method for assaying the activity of a plant CYP450, which often requires co-expression or reconstitution with a cytochrome P450 reductase (CPR).

Methodology:

  • Microsome Preparation: For membrane-bound CYP450s, heterologous expression in yeast or insect cells is often required. Microsomal fractions containing the expressed CYP450 and its redox partner (CPR) are prepared.

  • Reaction Mixture: The reaction mixture includes a buffer (e.g., 100 mM potassium phosphate, pH 7.5), the prepared microsomes, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Substrate Addition: The reaction is initiated by the addition of myrcene, often dissolved in a solvent like DMSO.

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) with shaking.

  • Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to detect the formation of myrcenol.

In Vitro Enzyme Assay for Alcohol Acetyltransferase (AAT)

This assay measures the ability of an AAT to acetylate myrcenol.

Methodology:

  • Enzyme Preparation: The AAT can be heterologously expressed in E. coli and purified as described for myrcene synthase.

  • Reaction Mixture: The reaction buffer typically contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), myrcenol as the alcohol substrate, and acetyl-CoA as the acetyl donor.

  • Reaction Initiation and Incubation: The reaction is started by the addition of the purified AAT and incubated at 30°C.

  • Extraction and Analysis: The reaction is stopped, and the this compound formed is extracted with an organic solvent. The extract is then analyzed by GC-MS for quantification.

Gene Co-expression Analysis for Pathway Discovery

Identifying the specific genes encoding the enzymes in the this compound pathway can be facilitated by gene co-expression analysis. This bioinformatic approach is based on the principle that genes involved in the same metabolic pathway are often coordinately regulated and thus exhibit similar expression patterns across different tissues, developmental stages, or experimental conditions.[1][2][7]

Coexpression_Analysis start Start: Known Pathway Gene (e.g., Myrcene Synthase) correlation Calculate Pairwise Expression Correlation start->correlation data Transcriptomic Data (e.g., RNA-seq from various plant tissues and conditions) data->correlation network Construct Gene Co-expression Network correlation->network candidates Identify Co-expressed CYP450s and AATs network->candidates validation Functional Characterization of Candidate Genes candidates->validation end End: Validated Pathway Genes validation->end

Figure 7: Workflow for Gene Co-expression Analysis.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate network of metabolic pathways that give rise to the vast diversity of natural products. While the general enzymatic steps are understood, further research is needed to identify and characterize the specific myrcene hydroxylases and myrcenol acetyltransferases in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the molecular and biochemical intricacies of this compound biosynthesis, paving the way for its enhanced production through metabolic engineering and synthetic biology approaches.

References

An In-Depth Technical Guide to Myrcenyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester valued for its pleasant, fresh, and slightly floral and citrusy aroma. It is a key component in the fragrance and flavor industries and is found in various essential oils. Beyond its sensory characteristics, understanding the chemical properties and structure of myrcenyl acetate is crucial for its application in research, particularly in the development of new fragrances, and for assessing its potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (2-methyl-6-methylideneoct-7-en-2-yl) acetate[3]
Synonyms Myrcenol acetate, Neobergamate, Pseudo linalyl acetate[3]
CAS Number 1118-39-4[1][4]
Molecular Formula C₁₂H₂₀O₂[1][5][6]
Molecular Weight 196.29 g/mol [5][7]
Appearance Colorless clear liquid[1]
Odor Fresh, clean, citrus, metallic, pear, lavender, floral complex[4][6]
Boiling Point 256.00 to 257.00 °C @ 760.00 mm Hg[4]
Density 0.902 - 0.913 g/cm³ @ 20°C[1]
Refractive Index 1.4560 - 1.4610 @ 20°C[1]
Vapor Pressure 0.0149 mmHg @ 23°C[6]
Flash Point 82 °C (180 °F)[1][4]
Solubility Insoluble in water; soluble in alcohol[1]
logP (o/w) 3.4[6]

Chemical Structure and Isomerism

The chemical structure of this compound is characterized by a ten-carbon backbone derived from myrcene, with an acetate group attached to a tertiary carbon.

Structure:

G cluster_0 Synthesis of this compound Myrcene Myrcene Myrcene\nHydrochloride Myrcene Hydrochloride Myrcene->Myrcene\nHydrochloride + HCl (Cu catalyst) Crude Myrcenyl\nAcetate Crude Myrcenyl Acetate Myrcene\nHydrochloride->Crude Myrcenyl\nAcetate + Sodium Acetate Purified Myrcenyl\nAcetate Purified Myrcenyl Acetate Crude Myrcenyl\nAcetate->Purified Myrcenyl\nAcetate Purification (Washing, Distillation) G cluster_0 GC-MS Analysis Workflow Sample\n(e.g., Essential Oil) Sample (e.g., Essential Oil) Dilution\n(1:100 in Hexane) Dilution (1:100 in Hexane) Sample\n(e.g., Essential Oil)->Dilution\n(1:100 in Hexane) GC-MS Injection GC-MS Injection Dilution\n(1:100 in Hexane)->GC-MS Injection Separation\n(Capillary Column) Separation (Capillary Column) GC-MS Injection->Separation\n(Capillary Column) Ionization & Fragmentation\n(EI, 70 eV) Ionization & Fragmentation (EI, 70 eV) Separation\n(Capillary Column)->Ionization & Fragmentation\n(EI, 70 eV) Mass Analysis Mass Analysis Ionization & Fragmentation\n(EI, 70 eV)->Mass Analysis Data Acquisition\n(Retention Time, Mass Spectrum) Data Acquisition (Retention Time, Mass Spectrum) Mass Analysis->Data Acquisition\n(Retention Time, Mass Spectrum) Compound Identification\n(Library Search) Compound Identification (Library Search) Data Acquisition\n(Retention Time, Mass Spectrum)->Compound Identification\n(Library Search)

References

Spectroscopic Profile of Myrcenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester found in a variety of essential oils, contributing to their characteristic aromas. As a key component in the fragrance and flavor industries, and with potential applications in pharmaceuticals due to the biological activities of terpenes, a thorough understanding of its chemical structure and properties is crucial. Spectroscopic analysis provides the foundational data for the identification, characterization, and quality control of myrcenyl acetate. This guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure

IUPAC Name: (2-methyl-6-methylideneoct-7-en-2-yl) acetate Molecular Formula: C₁₂H₂₀O₂ Molecular Weight: 196.29 g/mol [1] CAS Number: 1118-39-4[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.90dd1HH-7
~5.20d1HH-8a (trans)
~5.05d1HH-8b (cis)
~4.95s1HH-9a
~4.88s1HH-9b
~2.10m2HH-5
~2.00s3HH-12 (CH₃-CO)
~1.65m2HH-4
~1.45s6HH-1, H-10 (gem-dimethyl)

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.

2. ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Atom
~170.5C-11 (C=O)
~148.0C-6
~139.0C-7
~115.0C-9
~112.0C-8
~82.0C-2
~39.0C-5
~31.0C-3
~27.0C-1, C-10
~23.0C-4
~22.0C-12

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2920StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1240StrongC-O stretch (ester)
~990, 910Medium=C-H bend (alkene)
Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
196Low[M]⁺ (Molecular Ion)
136High[M - CH₃COOH]⁺
121Medium[136 - CH₃]⁺
93High[C₇H₉]⁺ (Tropylium ion rearrangement)
69Medium[C₅H₉]⁺
43High[CH₃CO]⁺ (Acylium ion)

Note: Fragmentation patterns are predicted based on typical ester fragmentation and rearrangements common in terpene structures.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation and Analysis:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

GC-MS Parameters (Example):

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for obtaining and interpreting the data.

SpectroscopicAnalysisWorkflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

ExperimentalWorkflow start Start sample_prep Sample Preparation (Dissolution/Neat) start->sample_prep nmr_acq NMR Data Acquisition (¹H & ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition (ATR-FTIR) sample_prep->ir_acq gcms_acq GC-MS Data Acquisition sample_prep->gcms_acq data_proc Data Processing (Integration, Peak Picking, etc.) nmr_acq->data_proc ir_acq->data_proc gcms_acq->data_proc interpretation Spectral Interpretation & Structure Confirmation data_proc->interpretation end End interpretation->end

Caption: General experimental workflow for spectroscopic characterization.

References

An In-depth Technical Guide to Myrcenyl Acetate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery and history, although specific details of its initial isolation and synthesis are not extensively documented in readily available literature. The guide details its physicochemical properties, outlines experimental protocols for its synthesis and isolation from natural sources, and includes key spectroscopic data for its characterization.

Introduction

Myrcenyl acetate, systematically named 2-methyl-6-methyleneoct-7-en-2-yl acetate, is a valuable aroma chemical prized for its fresh, citrusy, and floral scent profile.[1] It is a derivative of myrcenol (B1195821) and acetic acid and finds widespread application in perfumery, cosmetics, and personal care products.[1] This document serves as a technical resource, consolidating available scientific information on its history, properties, and synthesis.

Discovery and History

The precise historical details surrounding the initial discovery and isolation of this compound are not well-documented in publicly accessible scientific literature. Its history is intrinsically linked to the broader exploration of essential oils and the identification of their constituent terpenoids, a field that saw significant advancements in the 19th and early 20th centuries. While it is known to be a naturally occurring ester, the specific researchers who first identified or synthesized it, and the exact dates of these discoveries, remain elusive.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor profile described as fresh, clean, citrus, metallic, pear, lavender, and floral.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[3][4]
Molecular Weight 196.29 g/mol [3]
CAS Number 1118-39-4[2][4]
Appearance Colorless Liquid[5]
Boiling Point 256.00 to 257.00 °C @ 760.00 mm Hg[6]
Flash Point 180.00 °F TCC (82.22 °C)[6]
Density 0.905 to 0.913 g/cm³ @ 20.00 °C[6]
Refractive Index 1.45600 to 1.46100 @ 20.00 °C[6]
Vapor Pressure 0.0149 mm Hg @ 23° C[2]
Log P (Octanol/Water) 3.4[2]
Solubility Insoluble in water[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory synthesis of this compound involves the Fischer esterification of myrcenol with acetic anhydride (B1165640), typically in the presence of an acid catalyst.

4.1.1. Reaction Scheme

G cluster_reactants Reactants cluster_products Products Myrcenol Myrcenol MyrcenylAcetate This compound Myrcenol->MyrcenylAcetate reaction Myrcenol->reaction AceticAnhydride Acetic Anhydride AceticAnhydride->MyrcenylAcetate AceticAnhydride->reaction AcidCatalyst H⁺ AceticAcid Acetic Acid reaction->MyrcenylAcetate reaction->AceticAcid

Caption: Fischer Esterification of Myrcenol.

4.1.2. Materials

  • Myrcenol (1 equivalent)

  • Acetic anhydride (1.5 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

4.1.3. Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add myrcenol (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully add distilled water to the reaction mixture to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Isolation of this compound from Natural Sources

This compound can be found in the essential oils of various plants. A general protocol for its isolation using column chromatography is provided below.

4.2.1. Experimental Workflow

G PlantMaterial Plant Material (e.g., Origanum onites shoots) Extraction Essential Oil Extraction (e.g., Steam Distillation) PlantMaterial->Extraction CrudeOil Crude Essential Oil Extraction->CrudeOil ColumnChromatography Column Chromatography (Silica Gel) CrudeOil->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC PureCompound Pure this compound TLC->PureCompound Combine pure fractions

Caption: Isolation of this compound.

4.2.2. Materials

  • Essential oil containing this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates

4.2.3. Procedure

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the fractions by TLC to identify those containing this compound.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is a key tool for its identification. A representative mass spectrum is available through public databases such as PubChem.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For definitive structural elucidation and purity assessment, it is recommended to acquire high-resolution 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the synthesized or isolated compound.

Applications

This compound is primarily used as a fragrance ingredient in a wide range of products, including:

  • Perfumes and colognes[1]

  • Soaps and detergents[1]

  • Cosmetics and personal care items[1]

Its fresh and versatile scent profile makes it a valuable component in creating various fragrance accords.

Conclusion

This compound is a commercially important aroma chemical with a pleasant and complex fragrance. While the specific historical details of its discovery are not widely reported, its chemical properties, synthesis, and isolation methods are well-understood within the scientific community. This technical guide provides a consolidated resource for researchers and professionals working with this valuable monoterpene ester. Further research to uncover the historical origins of its discovery and to publish high-resolution, fully assigned NMR spectra would be beneficial to the scientific community.

References

Toxicological Profile of Myrcenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils, including those from lavender, bergamot, and neroli. It is widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products. This technical guide provides a comprehensive overview of the toxicological studies conducted on Myrcenyl acetate, presenting key quantitative data, detailed experimental protocols, and relevant biological pathways to support safety and risk assessments.

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral6300 mg/kg(Moreno, 1972h)[1][2]
LD50RabbitDermal> 5000 mg/kg(Food and Cosmetics Toxicology, 1976)[1][2]
Table 2: Skin Irritation & Sensitization
TestSpeciesResultClassificationReference
Skin IrritationHumanNo skin irritation (48h closed patch test)Non-irritant[3]
Skin IrritationRabbitSkin irritation (24h)Irritant[3]
Skin SensitizationInformation not availableNot a concern for skin sensitizationNot a sensitizer (B1316253)[1]
No Expected Sensitization Induction Level (NESIL)-1000 µg/cm² (Read-across from menthadiene-7-methyl formate)-[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound was likely determined following a protocol similar to the now-deleted OECD Guideline 401.[5]

  • Test Animals: Healthy young adult rats were used.[1][2]

  • Dosage: The test substance was administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

  • Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes over a 14-day period.[6]

  • Necropsy: All animals, including those that died during the study and survivors at the end of the observation period, underwent gross necropsy.[6]

  • Endpoint: The LD50, the dose estimated to cause mortality in 50% of the test animals, was calculated.

Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity study would have followed a protocol similar to OECD Guideline 402.[7][8][9]

  • Test Animals: Healthy young adult rabbits were used.[1][2]

  • Dosage and Application: A single dose of the test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours.[10]

  • Observation: The animals were observed for mortality and signs of systemic toxicity for 14 days.[10]

  • Endpoint: The dermal LD50 was determined.

Skin Irritation (OECD 404)

The skin irritation potential was likely assessed using a method similar to OECD Guideline 404.[2][11][12][13]

  • Test Animals: Albino rabbits are the preferred species.[12]

  • Application: A small amount (0.5 mL for liquids) of the test substance was applied to a small patch of shaved skin and covered with a gauze patch. The exposure duration is typically 4 hours.[2][12]

  • Observation: The skin was examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[14]

  • Scoring: The reactions were scored, and the substance was classified based on the severity and reversibility of the skin reactions.[14]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.[15][16][17]

  • Test Animals: Guinea pigs were used.[18]

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance with and without an adjuvant (Freund's Complete Adjuvant) were administered in the shoulder region.[18]

    • Day 7: A topical application of the test substance was applied to the same area.[18]

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance was applied topically to a naive site on the flank.[19]

  • Observation and Scoring: The challenge sites were observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group were compared to a control group. A substance is considered a sensitizer if a certain percentage of animals (e.g., at least 30%) show a positive response.[20]

Signaling Pathways and Experimental Workflows

Skin Sensitization Signaling Pathway

Chemical sensitizers are typically small, reactive molecules (haptens) that must first bind to skin proteins to be recognized by the immune system. This process initiates a complex signaling cascade within skin cells, particularly keratinocytes and dendritic cells (Langerhans cells), leading to an allergic inflammatory response upon subsequent exposure. A key pathway involved is the Keap1-Nrf2 antioxidant response element (ARE) pathway.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_cellular_response Cellular Response cluster_lymph_node Draining Lymph Node Hapten This compound (Hapten) Protein Skin Proteins Hapten->Protein Covalent Binding Haptenated_Protein Haptenated Protein Protein->Haptenated_Protein Keratinocytes Keratinocytes Haptenated_Protein->Keratinocytes DC Dendritic Cell (Langerhans Cell) Haptenated_Protein->DC Keap1_Nrf2 Keap1-Nrf2 Complex Keratinocytes->Keap1_Nrf2 Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Keratinocytes->Inflammatory_Cytokines DC_Activation DC Activation & Maturation DC->DC_Activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Transcription T_Cell_Priming T-Cell Priming & Proliferation DC_Activation->T_Cell_Priming Migration & Antigen Presentation Sensitization Sensitization T_Cell_Priming->Sensitization GPMT_Workflow cluster_setup Experimental Setup cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Test_Group Test Group (Guinea Pigs, n≥10) Day_0 Day 0: Intradermal Injections - this compound + Adjuvant - Adjuvant only - this compound only Test_Group->Day_0 Control_Group Control Group (Guinea Pigs, n≥5) Day_7 Day 7: Topical Application - this compound on injection site Day_0->Day_7 Day_21 Day 21: Topical Challenge - Non-irritating concentration of  this compound on naive flank Day_7->Day_21 Observation Observation at 24h & 48h Day_21->Observation Scoring Scoring of Skin Reactions (Erythema & Edema) Observation->Scoring Classification Classification (Sensitizer / Non-sensitizer) Scoring->Classification

References

Myrcenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Myrcenyl Acetate (B1210297), Focusing on its Physicochemical Properties, Synthesis, and Analytical Methodologies.

This technical guide provides a comprehensive overview of myrcenyl acetate, a naturally occurring ester. The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical identity, properties, synthesis, and analytical characterization.

Core Identifiers

This compound is chemically known as (2-methyl-6-methylideneoct-7-en-2-yl) acetate.[1] Its fundamental identifiers are crucial for regulatory and research purposes.

IdentifierValueReference(s)
CAS Number 1118-39-4[2][3]
Molecular Formula C₁₂H₂₀O₂[2]
Molecular Weight 196.29 g/mol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
Appearance Colorless liquid[2]
Density 0.902 - 0.913 g/mL at 20°C[2]
Boiling Point 256.00 to 257.00 °C at 760.00 mm Hg
Flash Point 82 °C[2]
Refractive Index 1.4560 - 1.4610 at 20°C[2]
Solubility Insoluble in water[2]
Purity (Assay) > 95% (GC)[2]

Synthesis Protocol

A patented method for the preparation of this compound involves the reaction of myrcene (B1677589) hydrohalide with a fatty acid salt.[4] The following provides a general overview of the experimental protocol derived from this method.

Reaction: The process involves reacting myrcene hydrohalide with an alkali salt of a fatty acid, such as sodium acetate.[4]

Catalyst: An addition compound of one mole of phosphorus trichloride (B1173362) and five moles of ammonia (B1221849) can be used as a catalyst.[4]

Procedure Outline:

  • Myrcene hydrohalide is combined with anhydrous sodium acetate.[4]

  • The mixture is heated, for instance, to 70-75°C.[4]

  • The reaction is agitated for a period of several hours.[4]

  • Post-reaction, the salts are dissolved in water.[4]

  • The aqueous layer is extracted with a solvent like hexane.[4]

  • The organic layers are combined and washed.[4]

  • The solvent is removed via distillation under reduced pressure to yield the crude ester product.[4]

  • The final product can be analyzed by Vapor Phase Chromatography (V.P.C.).[4]

Synthesis_Workflow Reactants Myrcene Hydrohalide + Sodium Acetate ReactionVessel Reaction Mixture (Heating & Agitation) Reactants->ReactionVessel 1. Combine Catalyst PCl₃-Ammonia Adduct Catalyst->ReactionVessel 2. Add Catalyst Workup Aqueous Workup (Water & Hexane) ReactionVessel->Workup 3. Quench & Extract Purification Solvent Removal (Distillation) Workup->Purification 4. Isolate Organic Phase Product This compound Purification->Product 5. Purify

A simplified workflow for the synthesis of this compound.

Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of acetate esters like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. The following outlines a general protocol that can be adapted for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dilute it with the chosen solvent to ensure the concentration of this compound falls within the calibration range.

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Inlet Temperature: Typically 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the specific sample matrix and instrument.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Peak Identification: The this compound peak is identified by its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference library.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample is then determined using the linear regression equation derived from this curve. A coefficient of determination (R²) greater than 0.995 is generally considered acceptable for the calibration curve.

Applications and Biological Relevance

Currently, the primary application of this compound is in the fragrance and flavor industry, where it is valued for its fresh, citrus, and floral aroma.[5][6] It is a component in perfumes, cosmetics, soaps, and detergents.[6]

As of the latest review, there is limited publicly available research on the specific biological activities, signaling pathway involvement, or direct applications of this compound in drug development. Further research is warranted to explore the potential pharmacological properties of this compound.

References

Enantiomers of Myrcenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myrcenyl acetate (B1210297), a monoterpene ester, is a widely utilized compound in the fragrance and flavor industry, prized for its fresh, clean aroma with citrus, floral, and lavender undertones.[1][2][3][4][5][6][7] While the racemic mixture is commonly used, the individual stereoisomers, (R)-(-)-myrcenyl acetate and (S)-(+)-myrcenyl acetate, present an area of significant interest for researchers in drug development and sensory science. The chirality of a molecule can dramatically influence its biological activity and olfactory perception. This technical guide provides a comprehensive overview of the available scientific information on the enantiomers of myrcenyl acetate, including their synthesis, separation, and known properties, while also highlighting areas where further research is needed.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of racemic this compound is provided in the table below. It is important to note that enantiomers share identical physical properties such as boiling point, density, and refractive index; they differ only in their interaction with plane-polarized light.[2]

PropertyValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid
Boiling Point 224 °C (estimated)
Density (20°C) 0.902 - 0.913 g/mL[1]
Refractive Index (n_D²⁰) 1.4560 - 1.4610[1]
Solubility Insoluble in water; soluble in alcohol

Synthesis and Enantioselective Separation

The synthesis of this compound is typically achieved through the esterification of myrcenol (B1195821) with acetic acid or its derivatives.[8] The preparation of enantiomerically pure this compound hinges on the availability of enantiopure myrcenol.

Logical Relationship for Enantiomer Synthesis

G racemic_myrcenol Racemic Myrcenol esterification Esterification (e.g., Acetic Anhydride) racemic_myrcenol->esterification racemic_acetate Racemic this compound esterification->racemic_acetate chiral_separation Chiral Separation (e.g., Chiral Chromatography) racemic_acetate->chiral_separation r_acetate (R)-(-)-Myrcenyl Acetate chiral_separation->r_acetate s_acetate (S)-(+)-Myrcenyl Acetate chiral_separation->s_acetate

Caption: Synthesis of this compound enantiomers.

Experimental Protocols

1. Lipase-Catalyzed Kinetic Resolution of Myrcenol (Hypothetical)

While a specific protocol for myrcenol has not been found in the reviewed literature, a general methodology for the kinetic resolution of chiral alcohols using lipases can be adapted. This method relies on the enantioselective acylation of one enantiomer by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Materials: Racemic myrcenol, lipase (B570770) (e.g., from Candida antarctica), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane), buffer solution.

  • Procedure:

    • Dissolve racemic myrcenol in the organic solvent.

    • Add the lipase and the acyl donor to the solution.

    • Incubate the mixture under controlled temperature and agitation.

    • Monitor the reaction progress using chiral gas chromatography (GC) until approximately 50% conversion is reached.

    • Separate the resulting this compound enantiomer from the unreacted myrcenol enantiomer using column chromatography.

    • Hydrolyze the separated this compound enantiomer to obtain the corresponding pure myrcenol enantiomer.

2. Enantioselective Synthesis (Hypothetical)

An alternative approach involves the asymmetric synthesis of myrcenol, which would then be esterified to produce the corresponding enantiomer of this compound. This could potentially be achieved through methods such as asymmetric reduction of a suitable precursor ketone.

Chiral Analysis

Experimental Workflow for Chiral GC Analysis

G sample Sample containing This compound Enantiomers injection GC Injection sample->injection column Chiral GC Column (e.g., cyclodextrin-based) injection->column separation Separation of Enantiomers column->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram with resolved peaks detection->chromatogram

Caption: Chiral GC analysis workflow.

Chiral Gas Chromatography (GC) is the primary analytical technique for separating and quantifying the enantiomers of this compound. The use of a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, allows for the differential interaction with each enantiomer, resulting in different retention times.

Experimental Protocol: Chiral Gas Chromatography
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a chiral stationary phase (e.g., a β-cyclodextrin-based column).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is crucial for achieving good resolution. A typical starting point could be a low initial oven temperature followed by a gradual ramp to a higher final temperature.

  • Injection: A split or splitless injection of the sample dissolved in a suitable solvent (e.g., hexane).

  • Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Properties of Individual Enantiomers

Olfactory Properties

The odor of racemic this compound is described as fresh, clean, citrus, metallic, pear, lavender, and floral.[6][7] It is well-established that enantiomers can have distinct odors. However, specific descriptions for the individual enantiomers of this compound have not been found.

Optical Rotation

The optical rotation of racemic this compound is 0°, as is expected for a 1:1 mixture of enantiomers.[1] The specific rotation values for the pure (R)-(-) and (S)-(+) enantiomers are not documented in the reviewed literature.

Biological Activity

While the biological activities of other chiral compounds are well-documented to be enantiomer-dependent, there is currently no specific information available on the differential biological or pharmacological effects of the enantiomers of this compound.

Future Research Directions

The lack of specific data on the individual enantiomers of this compound presents several opportunities for future research:

  • Enantioselective Synthesis and Separation: Development and optimization of efficient and scalable methods for the synthesis and separation of the individual enantiomers.

  • Sensory Analysis: Detailed olfactory evaluation of the pure enantiomers to determine their individual odor profiles and thresholds.

  • Pharmacological and Toxicological Studies: Investigation of the differential biological activities, including potential therapeutic effects and toxicity profiles, of each enantiomer.

This compound is a valuable fragrance ingredient with a complex and pleasant aroma. While the properties of the racemic mixture are well-characterized, there is a significant lack of information regarding the specific characteristics of its individual enantiomers, (R)-(-)-myrcenyl acetate and (S)-(+)-myrcenyl acetate. This technical guide has summarized the available information and highlighted the critical need for further research to elucidate the distinct olfactory and biological properties of these chiral molecules. Such research will undoubtedly contribute to a deeper understanding of structure-activity relationships in both sensory science and drug development.

References

An In-depth Technical Guide to the Solubility of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in the fragrance and flavor industries, valued for its fresh, citrusy, and floral aroma. Beyond its olfactory contributions, its physicochemical properties, particularly its solubility, are of critical importance for its application in various formulations, including pharmaceutical and cosmetic preparations. This technical guide provides a comprehensive overview of the solubility of myrcenyl acetate in a range of solvents, detailed experimental methodologies for solubility determination, and a logical workflow to guide experimental design.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. As an ester of myrcenol, it possesses a significant non-polar terpene backbone combined with a more polar acetate group, influencing its solubility.

PropertyValue
Molecular Formula C₁₂H₂₀O₂[1][2][3]
Molecular Weight 196.29 g/mol [1][4]
Appearance Clear mobile liquid[2][5]
Boiling Point 224°C to 257.2°C at 760 mmHg[1][3][6]
Flash Point 82°C to 90.61°C[1][3][5]
logP (Octanol/Water Partition Coefficient) 3.24 to 3.6[1][3]
Water Solubility Low (see table below)[1][3][7]

The relatively high logP value confirms the lipophilic nature of this compound, suggesting a preference for non-polar environments.[1][3] This is consistent with the general principle of "like dissolves like," which predicts greater solubility in organic solvents than in polar solvents such as water.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various solvents at 25°C. This data is crucial for formulators and researchers in selecting appropriate solvent systems for product development, purification, and analytical testing.

SolventSolubility (g/L) at 25°C[1]Solvent Category
Water 4.47Polar Protic
Ethanol 1893.76Polar Protic
Methanol 2205.0Polar Protic
Isopropanol 1482.58Polar Protic
n-Propanol 1372.16Polar Protic
n-Butanol 1391.97Polar Protic
Isobutanol 1100.19Polar Protic
sec-Butanol 1373.3Polar Protic
tert-Butanol 1785.48Polar Protic
n-Pentanol 1010.26Polar Protic
Isopentanol 1177.35Polar Protic
n-Hexanol 1397.67Polar Protic
n-Heptanol 427.94Polar Protic
n-Octanol 515.83Polar Protic
Ethylene Glycol 243.83Polar Protic
Propylene Glycol 530.84Polar Protic
Formic Acid 429.65Polar Protic
Acetic Acid 1084.03Polar Protic
Propionic Acid 823.4Polar Protic
Formamide 349.65Polar Protic
Acetone 1005.69Polar Aprotic
2-Butanone (MEK) 901.58Polar Aprotic
Cyclopentanone 1051.09Polar Aprotic
Cyclohexanone 1372.45Polar Aprotic
Methyl Isobutyl Ketone (MIBK) 566.51Polar Aprotic
Ethyl Acetate 978.46Polar Aprotic
Methyl Acetate 798.9Polar Aprotic
n-Propyl Acetate 493.8Polar Aprotic
Isopropyl Acetate 682.62Polar Aprotic
n-Butyl Acetate 657.44Polar Aprotic
Isobutyl Acetate 372.26Polar Aprotic
n-Pentyl Acetate 432.6Polar Aprotic
Ethyl Formate 564.81Polar Aprotic
Acetonitrile 641.25Polar Aprotic
Dimethylformamide (DMF) 1392.68Polar Aprotic
Dimethylacetamide (DMAc) 1596.42Polar Aprotic
Dimethyl Sulfoxide (DMSO) 759.4Polar Aprotic
N-Methyl-2-pyrrolidone (NMP) 1373.93Polar Aprotic
Tetrahydrofuran (THF) 2283.11Polar Aprotic
1,4-Dioxane 1811.48Polar Aprotic
Diethyl Ether 1333.52Polar Aprotic
Methyl tert-Butyl Ether (MTBE) 1460.25Polar Aprotic
2-Methoxyethanol 1483.28Polar Aprotic
2-Ethoxyethanol 909.13Polar Aprotic
2-Propoxyethanol 1472.12Polar Aprotic
2-Butoxyethanol 563.03Polar Aprotic
Transcutol 2682.28Polar Aprotic
Toluene 559.07Non-polar
o-Xylene 375.35Non-polar
m-Xylene 448.21Non-polar
p-Xylene 386.87Non-polar
Ethylbenzene 331.94Non-polar
n-Hexane 411.9Non-polar
Cyclohexane 386.41Non-polar
n-Heptane 161.8Non-polar
n-Octane 57.89Non-polar
Dichloromethane 1355.55Halogenated
Chloroform 1918.46Halogenated
1,2-Dichloroethane 772.04Halogenated
Tetrachloromethane 278.73Halogenated
Chlorobenzene 525.65Halogenated
Dimethyl Carbonate 263.72Carbonate

As indicated, this compound is practically insoluble in water but shows high solubility in many common organic solvents, particularly alcohols and ethers.[1][5][7]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not extensively published, a general and reliable method for determining the solubility of a liquid compound like this compound can be adapted from established laboratory procedures. The following protocol outlines a common approach.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

  • Vials for sample preparation and analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

    • To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

    • Filter the collected supernatant through a syringe filter appropriate for the solvent into a pre-weighed volumetric flask.

    • Dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method being used. Record the dilution factor.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical instrument. GC-FID is often suitable for volatile compounds like this compound.

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area in GC) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

  • Avoid contact with skin and eyes.[6]

  • Store this compound in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][9]

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow start Start prep_materials Prepare Materials: - this compound - Solvents - Glassware start->prep_materials prep_supersaturated Prepare Supersaturated Solution (Excess this compound in Solvent) prep_materials->prep_supersaturated calibration Prepare and Run Standards (Generate Calibration Curve) prep_materials->calibration equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_supersaturated->equilibration separation Separate Undissolved Solute (Centrifugation) equilibration->separation sampling Sample and Filter Supernatant separation->sampling dilution Dilute Sample for Analysis sampling->dilution analysis Analyze by GC-FID or Spectrophotometry dilution->analysis calculation Calculate Solubility analysis->calculation calibration->analysis end End calculation->end

References

The Degradation of Myrcenyl Acetate: A Technical Guide to Its Stability and Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant component in the fragrance and flavor industries and is under investigation for various pharmaceutical applications. Understanding its stability and the profile of its degradation products is critical for ensuring the quality, safety, and efficacy of products in which it is a constituent. This technical guide provides a comprehensive overview of the degradation of myrcenyl acetate under various stress conditions, including hydrolysis, oxidation, and thermal decomposition. It details the primary degradation products, outlines experimental protocols for their analysis, and explores the potential biological implications of these compounds through known signaling pathways.

Introduction

This compound (C₁₂H₂₀O₂) is the acetate ester of myrcenol (B1195821), a naturally occurring tertiary terpene alcohol.[1][2] It is valued for its fresh, citrusy, and floral aroma.[3][4] Beyond its organoleptic properties, the parent compound, myrcene (B1677589), and other terpenes are known to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and sedative effects.[5][6] As this compound is incorporated into a widening array of consumer and pharmaceutical products, a thorough understanding of its degradation chemistry is paramount.

Degradation of this compound can be initiated by several factors, including exposure to water, oxygen, light, and elevated temperatures. These processes can lead to the formation of various degradation products, which may alter the sensory profile, diminish the desired biological activity, or in some cases, introduce compounds with different toxicological or pharmacological profiles. This guide summarizes the current knowledge on the degradation pathways of this compound and provides the necessary technical information for researchers to conduct further stability and degradation studies.

Degradation Pathways and Products

The degradation of this compound can proceed through several mechanisms, primarily hydrolysis, oxidation, and thermal degradation. While specific comprehensive studies on this compound are limited, the degradation pathways can be inferred from the known chemistry of terpene esters and related molecules.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, or enzymatically. This process cleaves the ester bond, yielding myrcenol and acetic acid.

  • Myrcenol: A tertiary monoterpenoid alcohol, it is a fragrant compound found in lavender oil.[1][2]

  • Acetic Acid: A simple carboxylic acid, it is a fundamental building block in biochemistry and is generally recognized as safe in low concentrations.[7]

Table 1: Products of this compound Hydrolysis

Stress ConditionPrimary Degradation Products
Acidic/Basic HydrolysisMyrcenol, Acetic Acid
Oxidation and Photodegradation

The double bonds in the myrcene moiety of this compound are susceptible to oxidation and photodegradation. Exposure to air (autoxidation) and light can lead to a complex mixture of oxygenated derivatives. Based on studies of myrcene and other terpenes, the following degradation products can be anticipated:

  • p-Cymene (B1678584): Aromatic monoterpene formed from the cyclization and dehydrogenation of the myrcene structure. It is a common degradation product of monoterpenes.

  • Acetone (B3395972) and Formaldehyde: Smaller, volatile organic compounds resulting from the oxidative cleavage of the double bonds in the myrcene backbone. The photo-oxidation of myrcene has been shown to produce acetone and formaldehyde.[8][9]

  • Epoxides and Hydroperoxides: Initial products of oxidation at the double bonds. These are often unstable and can undergo further reactions.

Table 2: Potential Products of this compound Oxidation and Photodegradation

Stress ConditionPotential Degradation Products
Oxidation (Air/Light Exposure)p-Cymene, Acetone, Formaldehyde, Epoxides, Hydroperoxides
Photodegradation (UV Exposure)p-Cymene, Acetone, Formaldehyde, Isomers
Thermal Degradation

High temperatures can induce both isomerization and fragmentation of this compound. The thermal degradation of the related terpene, β-myrcene, has been shown to yield a variety of smaller hydrocarbons and oxygenated compounds.

  • Isomerization Products: Heat can cause shifts in the double bond positions.

  • Pyrolytic Products: At higher temperatures, fragmentation of the carbon skeleton can occur, leading to a complex mixture of smaller volatile compounds. The thermal degradation of β-myrcene is known to produce isoprene (B109036) and 2-methyl-2-butene.[10]

Table 3: Potential Products of this compound Thermal Degradation

Stress ConditionPotential Degradation Products
Thermal StressIsomers of this compound, p-Cymene, Isoprene, 2-Methyl-2-butene

Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A general workflow for such a study on this compound is presented below.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample or a solution in a sealed vial to 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as GC-MS.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep This compound Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (80°C) prep->thermal photo Photodegradation (UV light) prep->photo neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize gcms GC-MS Analysis oxidation->gcms thermal->gcms photo->gcms neutralize->gcms

Forced degradation workflow for this compound.
GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile degradation products.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating terpenes and their derivatives.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Data Analysis:

    • Identification of degradation products is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention times with those of authentic standards, if available.

Biological Activity and Signaling Pathways of Degradation Products

The degradation of this compound leads to compounds with their own distinct biological activities. Understanding these is crucial for assessing the overall impact of degradation on a product's safety and efficacy.

Myrcenol

While less studied than other terpenes, myrcenol is a component of essential oils with known fragrance applications.[1][11] Its pharmacological profile is not well-established, but as a monoterpenoid alcohol, it may possess antimicrobial or anti-inflammatory properties.

Acetic Acid

Acetic acid is a well-characterized molecule with a range of biological effects. At physiological pH, it exists as acetate.

  • Metabolic Role: Acetate is a key intermediate in metabolism, serving as a precursor for the synthesis of fatty acids and cholesterol.[7][12] It can also be used as an energy source by various tissues.[13]

  • Antimicrobial Activity: Acetic acid is known for its antibacterial and antifungal properties.[14][15]

  • Signaling: Acetate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12] Activation of AMPK can lead to increased fatty acid oxidation and reduced lipid synthesis.[13]

G acetic_acid Acetic Acid (Acetate) ampk AMPK Activation acetic_acid->ampk lipid_ox Increased Lipid Oxidation ampk->lipid_ox lipid_syn Decreased Lipid Synthesis ampk->lipid_syn

Acetic acid signaling via AMPK activation.
p-Cymene

p-Cymene is a common degradation product of monoterpenes and possesses a broad spectrum of biological activities.

  • Anti-inflammatory and Antioxidant Effects: p-Cymene has been shown to exhibit significant anti-inflammatory and antioxidant properties.[16][17] It can reduce the production of pro-inflammatory cytokines and scavenge free radicals.

  • Antimicrobial Activity: It has demonstrated activity against a range of bacteria and fungi.[18]

  • Analgesic and Anxiolytic Effects: Studies have indicated that p-cymene may have pain-relieving and anxiety-reducing effects.[19]

  • Signaling Pathways: The anti-inflammatory effects of p-cymene are thought to be mediated, in part, through the modulation of cytokine signaling pathways.[20]

G inflammatory_stimulus Inflammatory Stimulus cytokine_production Pro-inflammatory Cytokine Production inflammatory_stimulus->cytokine_production inflammation Inflammation cytokine_production->inflammation p_cymene p-Cymene p_cymene->cytokine_production Inhibition

Anti-inflammatory action of p-cymene.

Conclusion

The degradation of this compound is a multifaceted process that can be influenced by a variety of environmental factors. The primary degradation pathways are hydrolysis, leading to myrcenol and acetic acid, and oxidation/thermal degradation of the myrcene moiety, which can produce a complex mixture of compounds including p-cymene, acetone, and formaldehyde. Each of these degradation products possesses its own biological activity profile, which may differ significantly from the parent compound.

For researchers and professionals in drug development and other industries utilizing this compound, a thorough understanding of its stability and degradation is essential. The implementation of forced degradation studies coupled with robust analytical methods like GC-MS is critical for identifying and quantifying degradation products. This knowledge is not only crucial for ensuring product quality and stability but also for a comprehensive assessment of the safety and efficacy of the final formulation. Further research is warranted to fully elucidate the degradation pathways of this compound and the pharmacological effects of its degradation products.

References

Quantum Chemical Calculations for Myrcenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of Myrcenyl acetate (B1210297). Myrcenyl acetate, a naturally occurring ester, is a key component in many essential oils and is of significant interest in the fragrance and pharmaceutical industries. Understanding its molecular properties through computational methods can provide valuable insights for drug design, reactivity studies, and the development of new applications.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research. These methods allow for the detailed investigation of molecular properties at the atomic level, providing data that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound (C₁₂H₂₀O₂), these calculations can predict its three-dimensional structure, vibrational frequencies corresponding to its infrared spectrum, and electronic properties that govern its reactivity.

Methodologies and Protocols

A robust computational study of this compound would typically involve geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. The following protocol outlines a standard approach using widely accepted DFT methods.

Computational Details: An Experimental Protocol

The quantum chemical calculations outlined herein are performed using a combination of Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy for organic molecules.

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Initial Structure: The initial 3D structure of this compound is built using a molecular editor. The IUPAC name is (2-methyl-6-methylideneoct-7-en-2-yl) acetate[1][2]. Its chemical formula is C₁₂H₂₀O₂ with a molecular weight of approximately 196.29 g/mol [1][3][4].

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5][6][7][8] A common and effective basis set for such molecules is 6-31G(d,p)[6][7][8]. This level of theory provides a reliable prediction of molecular geometries.[9][10]

  • Vibrational Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d,p)). This calculation serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It predicts the infrared (IR) spectrum of the molecule, allowing for the assignment of vibrational modes to specific molecular motions (e.g., C=O stretching, C-H bending).[6][11]

  • Electronic Property Calculation: To understand the electronic nature of this compound, single-point energy calculations are performed on the optimized geometry. These calculations can be carried out at a higher level of theory, such as B3LYP with the 6-311++G(d,p) basis set, to obtain more accurate electronic properties.[5][12] Key properties calculated include:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability.[13][14][15]

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[13][14][16]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

Note: The following values are illustrative examples of what a B3LYP/6-31G(d,p) calculation would produce and are not experimental data.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O~ 1.21
C-O (ester)~ 1.35
C-O (alkoxy)~ 1.45
C=C (conjugated)~ 1.34 - 1.47
**Bond Angles (°) **O=C-O~ 125
C-O-C~ 118
Dihedral Angles (°) C-C-C=CVaries with conformation
Table 2: Calculated Vibrational Frequencies (Illustrative)

Note: Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(C=O)~ 1780~ 1710Carbonyl stretch[6]
ν(C-O)~ 1250~ 1200Ester C-O stretch
ν(=C-H)~ 3080~ 2957Vinylic C-H stretch
δ(CH₃)~ 1450~ 1392Methyl C-H bend
Table 3: Calculated Electronic Properties (Illustrative)
PropertyValue (Hartree)Value (eV)
HOMO Energy -0.23-6.26
LUMO Energy -0.01-0.27
HOMO-LUMO Gap 0.225.99

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations and the relationship between key molecular orbitals.

G Workflow for Quantum Chemical Calculation of this compound A 1. Initial Structure Generation (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy & Predict IR) B->C D 4. Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) B->D F Optimized Geometry (Bond Lengths, Angles) B->F G Vibrational Frequencies (IR Spectrum) C->G H Electronic Properties (HOMO, LUMO, MEP) D->H E 5. Analysis of Properties F->E G->E H->E

Caption: General workflow for performing quantum chemical calculations.

G Frontier Molecular Orbital Diagram cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) Energy = -6.26 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = -0.27 eV HOMO->LUMO Electronic Excitation GAP Energy Gap (ΔE = 5.99 eV)

Caption: Illustrative HOMO-LUMO energy level diagram for this compound.

Conclusion

This guide has outlined a standard and effective methodology for the quantum chemical study of this compound. By employing DFT calculations, researchers can obtain detailed insights into the geometric, vibrational, and electronic properties of this molecule. The resulting data is invaluable for understanding its chemical behavior, predicting its reactivity, and guiding the development of new applications in the pharmaceutical and materials science fields. The provided protocols and illustrative data serve as a robust starting point for any computational investigation of this compound and related terpenoid esters.

References

Potential Biological Activities of Myrcenyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the biological activities of various essential oils and their individual components. However, dedicated studies on the specific biological effects of isolated myrcenyl acetate (B1210297) are notably scarce. This guide, therefore, provides a comprehensive overview of the potential biological activities of myrcenyl acetate by examining the activities of essential oils in which it is a constituent, as well as the known effects of its precursor, myrcene, and its hydrolysis product, acetate. The experimental protocols and signaling pathways described are standard methodologies in the field and are presented as likely approaches for investigating this compound's effects.

This compound is a monoterpene ester that contributes to the aromatic profile of various plants, including lavender (Lavandula angustifolia) and bitter orange (Citrus aurantium var. amara). While primarily utilized in the fragrance and flavor industries, its structural similarity to other biologically active monoterpene esters, such as linalyl acetate, suggests potential pharmacological relevance. This document explores the plausible anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of this compound based on related scientific evidence.

Potential Anti-inflammatory Activity

While direct evidence for this compound's anti-inflammatory properties is limited, essential oils containing this compound have demonstrated such effects. For instance, the essential oil of Citrus aurantium L. var. amara blossoms, which contains this compound, has been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells. Furthermore, the structurally similar compound, linalyl acetate, is known to possess anti-inflammatory properties, suggesting a potential pro-drug behavior where it may be hydrolyzed to the active alcohol form.[1] The acetate moiety itself can also modulate inflammatory responses.[2]

Experimental Protocol: In-Vitro Nitric Oxide (NO) Inhibition Assay

This protocol outlines a standard method for assessing the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

Signaling Pathway: Potential Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Essential oil of Citrus aurantium L. var. amara, containing this compound, has been shown to inhibit NF-κB activation and suppress the phosphorylation of JNK and p38 MAPKs.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TLR4->MAPKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPK MAPKs (p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates MyrcenylAcetate This compound (Potential Inhibitor) MyrcenylAcetate->IKK Inhibits? MyrcenylAcetate->MAPKK Inhibits? Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes AP1->Genes

Potential Anti-inflammatory Signaling Pathways of this compound.

Potential Antioxidant Activity

The antioxidant potential of this compound has not been directly established. However, essential oils containing this compound, such as those from Lavandula angustifolia, have demonstrated antioxidant properties.[3][4] The antioxidant activity of monoterpenes is often attributed to their chemical structure, which can donate a hydrogen atom to scavenge free radicals.[5]

Quantitative Data from Related Compounds

While no specific data exists for this compound, studies on essential oils provide some context. For instance, the essential oil of Lavandula angustifolia has shown antioxidant activity with an IC₅₀ value of 5.24 ± 1.20 mg/mL in a DPPH radical scavenging assay.[6]

Essential Oil / CompoundAssayIC₅₀ ValueReference
Lavandula angustifolia Essential OilDPPH5.24 ± 1.20 mg/mL[6]
Citrus aurantium amara Essential OilABTS44.93 ±1.45% inhibition[7]
Citrus aurantium amara Essential OilDPPH11.03 ±1.08% inhibition[7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity of this compound.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Reaction:

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution (1:1) DPPH_prep->Mix Sample_prep Prepare this compound Dilutions in Methanol Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Workflow for DPPH Radical Scavenging Assay.

Potential Antimicrobial Activity

The antimicrobial properties of this compound are not well-documented for the isolated compound. However, essential oils rich in this and other esters, such as lavender oil, exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9] The lipophilic nature of monoterpenes and their esters allows them to disrupt the cell membranes of microorganisms.[8]

Quantitative Data from Related Compounds

Studies on essential oils provide minimum inhibitory concentration (MIC) values against various microorganisms.

Essential OilMicroorganismMIC (mg/mL)Reference
Lavandula angustifoliaStaphylococcus aureus0.174[6]
Lavandula angustifoliaEscherichia coli0.174[6]
Lavandula x intermediaStaphylococcus epidermidis0.169[6]
Lavandula x intermediaSerratia marcescens0.169[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth to obtain a range of concentrations (e.g., 1000 to 0.49 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Anticancer Activity

There is no direct evidence for the anticancer activity of this compound. However, its precursor, myrcene, has shown cytotoxic effects against several cancer cell lines.[10] Additionally, other terpene acetates, such as bornyl acetate, have demonstrated antiproliferative activity.[10]

Quantitative Data from Related Compounds
CompoundCell LineIC₅₀ (µg/mL)Reference
Bornyl AcetateHeLa (cervical carcinoma)72.0[10]
Bornyl AcetateHT29 (colon carcinoma)60.5[10]
Bornyl AcetateA549 (lung carcinoma)44.1[10]
Bornyl AcetateMCF-7 (breast adenocarcinoma)85.6[10]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.

Objective: To evaluate the in-vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

cytotoxicity_logic Start Cancer Cells in Culture Treatment Treat with this compound (Various Concentrations) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability IC50_Determination Determine IC₅₀ Measure_Viability->IC50_Determination

Logical Flow for Determining Cytotoxicity.

Conclusion

While this compound is a well-known fragrance and flavor compound, its potential biological activities remain largely unexplored in dedicated studies. Based on the activities of essential oils in which it is a component and the known effects of its structural relatives and constituent parts, it is plausible that this compound may possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research to systematically investigate these potential activities and elucidate the mechanisms of action of pure this compound. Such studies are warranted to fully understand the pharmacological potential of this naturally occurring monoterpene ester.

References

The Occurrence of Myrcenyl Acetate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297), a monoterpene ester with the chemical formula C₁₂H₂₀O₂, is a naturally occurring compound found in the essential oils of various plants. It contributes to the characteristic fresh, citrusy, and floral aromas of these oils. This technical guide provides an in-depth overview of the occurrence of myrcenyl acetate in essential oils, detailing its quantitative presence, the methodologies for its extraction and analysis, and its biosynthetic origins. The information is presented to support research, quality control, and the development of new products in the pharmaceutical and fragrance industries.

Occurrence of this compound in Essential Oils

This compound is typically a minor constituent of essential oils, often found in combination with other monoterpenes and their derivatives. Its concentration can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. While comprehensive quantitative data for this compound across a wide range of essential oils is not extensively documented in publicly available literature, this guide compiles the available information to provide a comparative overview.

Table 1: Quantitative Occurrence of this compound in Select Essential Oils

Essential OilPlant SpeciesPlant PartThis compound Content (%)Reference
Bergamot OilCitrus bergamiaPeelNot typically reported as a major component; may be present in trace amounts.[1][2][3]
Lavender OilLavandula angustifoliaFlowersNot typically reported as a major component; linalyl acetate is the dominant ester.[4][5][6][7]
Juniper Berry OilJuniperus communisBerriesNot typically reported as a major component.[8][9][10][11]
Hops OilHumulus lupulusConesMyrcene (B1677589) is a major component, but this compound is less common.
Thyme OilThymus vulgarisLeavesNot typically reported as a major component.

Note: The absence of a value indicates that this compound was not reported as a quantifiable component in the cited literature. Further targeted analytical studies are required to establish its presence and concentration in these and other essential oils.

Experimental Protocols

Accurate quantification of this compound in essential oils relies on precise extraction and analytical techniques. The following sections detail the standard methodologies employed for this purpose.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[12][13][14] The process takes advantage of the volatility of compounds like this compound to separate them from the non-volatile plant matrix.

Protocol:

  • Preparation of Plant Material: The plant material (e.g., flowers, leaves, peels) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a still (to hold the plant material), a steam generator, a condenser, and a separator (such as a Florentine flask).[15]

  • Steam Injection: Steam is passed through the plant material in the still. The hot steam ruptures the oil-containing glands of the plant, releasing the volatile essential oil components.

  • Vaporization and Condensation: The mixture of steam and volatile oil vapor travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.[14]

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in the separator. Due to their immiscibility and different densities, the essential oil and water form distinct layers. The essential oil can then be physically separated from the aqueous phase (hydrosol).[16]

  • Drying and Storage: The collected essential oil may be dried over an anhydrous salt, such as sodium sulfate, to remove any residual water and is then stored in a cool, dark, airtight container.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the gold standard for the separation, identification, and quantification of individual components within a complex mixture like an essential oil.[17][18][19]

Protocol:

  • Sample Preparation:

    • A sample of the essential oil is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or ethyl acetate) to a concentration appropriate for GC-MS analysis, typically in the range of 10-100 µg/mL.[20][21]

    • An internal standard (a compound not naturally present in the oil, such as n-alkanes) is often added to the sample for accurate quantification.[22]

  • GC-MS System and Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).[17]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[23]

    • Injector: A split/splitless injector is typically used, with the temperature set to ensure rapid vaporization of the sample (e.g., 250 °C).[17]

    • Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points. A typical program might start at a lower temperature (e.g., 60-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280 °C).[23]

    • Mass Spectrometer: The MS is operated in electron ionization (EI) mode. The ion source and transfer line temperatures are maintained at appropriate levels (e.g., 230 °C and 280 °C, respectively).

  • Data Acquisition and Analysis:

    • The mass spectrometer scans a specific mass-to-charge (m/z) range to detect the ionized fragments of the eluting compounds.

    • The resulting chromatogram shows peaks corresponding to the different components of the essential oil.

    • This compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard.

    • Quantification is achieved by integrating the peak area of this compound and comparing it to the peak area of the internal standard or by using an external calibration curve.

Visualizations

Biosynthetic Pathway of this compound

This compound is a monoterpenoid, synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway. The final step involves the acetylation of myrcenol (B1195821).

Myrcenyl_Acetate_Biosynthesis G3P Glyceraldehyde-3-Phosphate MEP_Pathway MEP Pathway (Multiple Steps) G3P->MEP_Pathway Pyruvate Pyruvate Pyruvate->MEP_Pathway GPP Geranyl Pyrophosphate (GPP) MEP_Pathway->GPP Myrcenol Myrcenol GPP->Myrcenol Hydrolysis Enzyme1 Terpene Synthase GPP->Enzyme1 Myrcenyl_Acetate This compound Myrcenol->Myrcenyl_Acetate Enzyme2 Acetyltransferase (e.g., Myrcenol Acetyltransferase) Myrcenol->Enzyme2 Acetyl_CoA Acetyl-CoA Acetyl_CoA->Myrcenyl_Acetate Acetyl_CoA->Enzyme2 Enzyme1->Myrcenol Enzyme2->Myrcenyl_Acetate

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in essential oils involves extraction followed by chromatographic separation and detection.

Experimental_Workflow Plant_Material Plant Material Extraction Steam Distillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil Sample_Prep Sample Preparation (Dilution, Internal Standard) Essential_Oil->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification, Quantification) GC_MS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General workflow for this compound analysis.

Chemical Relationship of Myrcene, Myrcenol, and this compound

This compound is structurally related to myrcene and myrcenol through hydroxylation and acetylation reactions, respectively.

Chemical_Relationship Myrcene Myrcene Myrcenol Myrcenol Myrcene->Myrcenol Hydroxylation Myrcenyl_Acetate This compound Myrcenol->Myrcenyl_Acetate Acetylation

Caption: Chemical relationship of related monoterpenoids.

Conclusion

This compound is a valuable aroma compound present in various essential oils, although often in minor quantities. This guide has provided a summary of its known occurrence, detailed protocols for its extraction and quantification, and a plausible biosynthetic pathway. For researchers and professionals in drug development and related fields, a thorough understanding of these aspects is crucial for quality assessment, product formulation, and exploring the potential applications of this and other terpenoid compounds. Further research is warranted to expand the quantitative database of this compound in a broader range of essential oils and to fully elucidate the specific enzymatic steps in its biosynthesis.

References

Methodological & Application

Synthesis of Myrcenyl Acetate from Myrcenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Myrcenyl acetate (B1210297), a valuable fragrance and flavor compound with a characteristic citrus, bergamot, and floral aroma, is synthesized through the esterification of myrcenol (B1195821). This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of myrcenyl acetate from myrcenol, targeted towards researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and flavor development. The protocols outlined below are based on established methods for the acetylation of tertiary alcohols.

Chemical Synthesis: Acetylation using Acetic Anhydride (B1165640) and Pyridine (B92270)

The most common and robust method for the synthesis of this compound from myrcenol is the acetylation using acetic anhydride with pyridine as a catalyst and base. This method is high-yielding and suitable for a standard laboratory setting.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also as a base to neutralize the acetic acid byproduct.

reaction_pathway Myrcenol Myrcenol MyrcenylAcetate This compound Myrcenol->MyrcenylAcetate Nucleophilic Attack AceticAnhydride Acetic Anhydride ActivatedComplex Activated Acyl-Pyridinium Intermediate AceticAnhydride->ActivatedComplex Activation Pyridine Pyridine (Catalyst/Base) Pyridine->ActivatedComplex PyridiniumAcetate Pyridinium Acetate Pyridine->PyridiniumAcetate ActivatedComplex->MyrcenylAcetate AceticAcid Acetic Acid AceticAcid->PyridiniumAcetate

Caption: Chemical Synthesis Pathway of this compound.

Experimental Protocol

Materials:

  • Myrcenol (1.0 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve myrcenol (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (3.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data (Hypothetical)

Since specific literature data for this exact reaction is scarce, the following table presents hypothetical data based on typical yields for the acetylation of tertiary alcohols.

ParameterValue
Reactant Ratio Myrcenol:Acetic Anhydride:Pyridine (1:1.5:3)
Reaction Time 4 - 6 hours
Temperature 0 °C to Room Temperature
Solvent Dichloromethane
Hypothetical Yield 85 - 95%
Purity (post-chromatography) >98%

Enzymatic Synthesis: Lipase-Catalyzed Acetylation

For a greener and milder alternative, this compound can be synthesized using a lipase-catalyzed reaction. This method avoids harsh reagents and reaction conditions.

Reaction Principle

Lipases are enzymes that can catalyze the formation of esters (esterification) in non-aqueous media. The reaction involves the acylation of the alcohol (myrcenol) with an acyl donor, such as vinyl acetate.

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Dissolve Myrcenol in DCM chem_reagents Add Pyridine and Acetic Anhydride at 0°C chem_start->chem_reagents chem_react Stir at Room Temperature (4-6h) chem_reagents->chem_react chem_workup Aqueous Workup (HCl, NaHCO₃, Brine) chem_react->chem_workup chem_purify Dry, Concentrate, and Purify (Chromatography) chem_workup->chem_purify chem_product Pure this compound chem_purify->chem_product enz_start Combine Myrcenol and Vinyl Acetate enz_reagents Add Immobilized Lipase (B570770) enz_start->enz_reagents enz_react Incubate with Shaking (e.g., 40-60°C, 24-48h) enz_reagents->enz_react enz_workup Filter to remove Lipase enz_react->enz_workup enz_purify Concentrate and Purify (Chromatography) enz_workup->enz_purify enz_product Pure this compound enz_purify->enz_product

Caption: Experimental Workflow for this compound Synthesis.

Experimental Protocol

Materials:

  • Myrcenol (1.0 eq)

  • Vinyl Acetate (3.0 eq, as both acyl donor and solvent)

  • Immobilized Lipase (e.g., Novozym 435, 10-20% w/w of myrcenol)

  • Molecular Sieves (optional, to remove water)

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flask, combine myrcenol (1.0 eq) and vinyl acetate (3.0 eq).

  • Enzyme Addition: Add the immobilized lipase. If desired, add activated molecular sieves.

  • Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and heat to a moderate temperature (e.g., 40-60 °C). Allow the reaction to proceed for 24-48 hours.

  • Workup: Once the reaction is complete (monitored by TLC or GC), filter off the immobilized lipase. The lipase can often be washed and reused.

  • Concentration and Purification: Remove the excess vinyl acetate under reduced pressure. Purify the resulting crude this compound by flash column chromatography.

Quantitative Data (Hypothetical)
ParameterValue
Acyl Donor Vinyl Acetate
Catalyst Immobilized Lipase (e.g., Novozym 435)
Reaction Time 24 - 48 hours
Temperature 40 - 60 °C
Solvent Solvent-free (or minimal organic solvent)
Hypothetical Yield 70 - 90%
Purity (post-chromatography) >98%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Handle all organic solvents with care and dispose of them according to institutional guidelines.

Troubleshooting

  • Low Yield (Chemical Synthesis): Ensure all reagents and glassware are anhydrous. The presence of water will hydrolyze the acetic anhydride and deactivate the catalyst. Consider adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature slightly.

  • Low Yield (Enzymatic Synthesis): The activity of the lipase is crucial. Ensure the enzyme is active and not denatured. The presence of water can also affect the equilibrium; consider using molecular sieves.

This document is intended for research and development purposes only. All procedures should be carried out by trained professionals in a suitable laboratory environment.

Application Note: Quantitative Analysis of Myrcenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Myrcenyl acetate (B1210297), a common fragrance and flavor ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the determination of Myrcenyl acetate in various matrices, such as essential oils and cosmetic formulations. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, representative quantitative data and the mass spectral fragmentation of this compound are presented. This document is intended for researchers, scientists, and quality control professionals in the fragrance, food, and pharmaceutical industries.

Introduction

This compound ((2-methyl-6-methylideneoct-7-en-2-yl) acetate) is an organic compound with the chemical formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[1] It is a monoterpene ester known for its pleasant citrus, bergamot, and lavender-like aroma.[2] As a key component in many essential oils and a widely used fragrance ingredient, accurate and reliable quantification of this compound is essential for quality control, product formulation, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it the method of choice for analyzing complex mixtures.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the GC-MS analysis of this compound. Please note that these values are representative and should be determined for each specific instrument and matrix during method validation.

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantitation (LOQ)0.07 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>99% purity)

  • Hexane (B92381) (or other suitable solvent, HPLC grade)

  • Sample containing this compound (e.g., essential oil, perfume)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps (B75204) and septa

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with hexane to cover the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation
  • Liquid Samples (e.g., Essential Oils): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dilute to the mark with hexane.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial. A further dilution may be necessary to bring the concentration of this compound within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (split ratio 50:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Data Analysis
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard and the NIST library.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of this compound in the sample is calculated using this equation.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 196, although it may be of low intensity. The fragmentation pattern is consistent with the structure of a terpene acetate.

Key Fragment Ions:

m/zProposed Fragment
136[M - CH₃COOH]⁺ (Loss of acetic acid)
121[136 - CH₃]⁺ (Loss of a methyl group from the terpene backbone)
93Further fragmentation of the terpene backbone
43[CH₃CO]⁺ (Acetyl cation)

The loss of a neutral molecule of acetic acid (60 Da) to produce the ion at m/z 136 is a characteristic fragmentation for acetate esters. The acetyl cation at m/z 43 is also a prominent peak.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Preparation Prepare Standard Solutions GC_Separation GC Separation Standard_Preparation->GC_Separation Sample_Preparation Prepare Sample Solutions Sample_Preparation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Biosynthesis_Pathway Simplified Biosynthesis of this compound Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Myrcenol Myrcenol GPP->Myrcenol Myrcenyl_Acetate This compound Myrcenol->Myrcenyl_Acetate AAT Alcohol Acyltransferase Myrcenol->AAT AAT->Myrcenyl_Acetate

Caption: Simplified biosynthetic pathway of this compound.

References

Application Note: Quantification of Myrcenyl Acetate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myrcenyl acetate (B1210297) is an important fragrance and flavor compound found in various essential oils.[1] Accurate and reliable quantification of Myrcenyl acetate is crucial for quality control in the food, beverage, and cosmetics industries. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.

Experimental Protocol

A detailed experimental protocol for the HPLC analysis of this compound is provided below.

Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[2]

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) is recommended for good separation.[2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: this compound analytical standard (>95% purity).

  • Sample Preparation: 0.22 µm or 0.45 µm syringe filters.[3]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterValue
Column C18 reversed-phase, 4.6 x 100 mm, 2.7 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm

Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Liquid Samples (e.g., essential oils): Dilute the sample with methanol to bring the concentration of this compound within the calibration range.

  • Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent like methanol or ethanol.[2] Sonicate for 15 minutes and centrifuge to pellet any solid material.[2]

  • Filtration: Filter the final diluted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[2][3]

Data Presentation

The quantitative data for the HPLC method validation should be summarized as shown in the tables below. These tables provide a clear and structured overview of the method's performance characteristics.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) >0.999

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0[Insert Data]
Theoretical Plates > 2000[Insert Data]
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%[Insert Data]

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Low QC [Insert Data][Insert Data][Insert Data][Insert Data]
Mid QC [Insert Data][Insert Data][Insert Data][Insert Data]
High QC [Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Workflow and Signaling Pathways

The logical flow of the experimental protocol is visualized in the following diagrams.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup Separation Chromatographic Separation (C18 Column) Injection->Separation Mobile Phase Detection UV Detection (220 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Sample_Preparation_Workflow Start Sample (Solid or Liquid) Dissolution Dissolution / Extraction (Methanol/Ethanol) Start->Dissolution Dilution Dilution to working concentration Start->Dilution Liquid Sample Centrifugation Centrifugation (for solid samples) Dissolution->Centrifugation Centrifugation->Dilution Supernatant Filtration Filtration (0.22 µm filter) Dilution->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial

Caption: Detailed sample preparation workflow.

References

Application Notes and Protocols: Myrcenyl Acetate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) (CAS No. 1118-39-4) is a naturally occurring monoterpene ester valued in the fragrance industry for its fresh, complex aroma profile.[1] It imparts a unique combination of citrus, fruity, floral, and woody notes, making it a versatile ingredient in a wide range of scented products.[1][2][3] These application notes provide a comprehensive overview of Myrcenyl acetate's properties, performance characteristics, and recommended methodologies for its evaluation and use in fragrance formulations.

Physicochemical and Olfactive Properties

A thorough understanding of the physicochemical and olfactive properties of a fragrance ingredient is fundamental to its effective application. This compound is a colorless liquid with a medium odor strength and good stability in various bases.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₀O₂--INVALID-LINK--
Molecular Weight 196.29 g/mol --INVALID-LINK--
CAS Number 1118-39-4--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Specific Gravity 0.905 - 0.913 @ 20°C--INVALID-LINK--
Refractive Index 1.456 - 1.461 @ 20°C--INVALID-LINK--
Flash Point 82.22 °C (180 °F) TCC--INVALID-LINK--
Vapor Pressure 0.015 mmHg @ 25°C (est.)--INVALID-LINK--
logP (o/w) 3.360--INVALID-LINK--
Solubility Soluble in alcohol; Insoluble in water--INVALID-LINK--
Shelf Life 6 months or longer if stored properly--INVALID-LINK--

Table 2: Olfactive Profile of this compound

Odor DescriptorDescription
Primary Notes Citrus (Bergamot), Fruity (Pear), Floral (Lavender)
Secondary Notes Woody, Herbal, Metallic, Clean
Odor Strength Medium
Substantivity Approximately 6 hours on a smelling strip

Applications in Fragrance Formulations

This compound's multifaceted scent profile allows for its incorporation into a diverse array of product categories. Its fresh and clean character makes it particularly suitable for top and middle notes in fragrance compositions.

Table 3: Recommended Applications and Use Levels

ApplicationRecommended Use Level in Fragrance Concentrate (%)Performance & Stability
Fine Fragrance (e.g., Eau de Toilette, Perfume) Up to 20%Excellent
Cosmetics (e.g., Lotions, Creams) 1 - 10%Good
Soaps and Shampoos 2 - 15%Good
Powder Detergents 5 - 20%Very Good
Fabric Conditioners 1 - 5%Moderate to Poor

Experimental Protocols

To fully characterize the performance of this compound in a fragrance formulation, a series of standardized experimental protocols should be employed.

Protocol for Stability Testing

This protocol outlines a method to quantify the chemical stability of this compound in a finished product base over time.

Objective: To determine the degradation rate of this compound in a product base under controlled storage conditions.

Materials:

  • This compound

  • Product base (e.g., hydroalcoholic solution for fine fragrance, surfactant base for shampoo)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Incubators/environmental chambers

  • Glass vials with airtight seals

  • Pipettes and standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired product base at a known concentration (e.g., 5% w/w).

    • Aliquot the sample into multiple glass vials, ensuring minimal headspace.

    • Prepare a control sample of this compound in a non-reactive solvent (e.g., ethanol) at the same concentration.

  • Storage Conditions:

    • Store the vials under various conditions to simulate shelf-life and consumer use. Recommended conditions include:

      • Refrigerated (4°C)

      • Room temperature (25°C)

      • Elevated temperature (40°C)

      • With and without exposure to UV light.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • GC-MS Analysis:

    • At each time point, extract an aliquot of the sample.

    • Prepare the sample for GC-MS analysis (e.g., dilution, extraction).

    • Inject the sample into the GC-MS system.

    • Use a suitable GC column and temperature program to achieve good separation of this compound from other components.

    • Identify and quantify the this compound peak based on its retention time and mass spectrum.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the initial concentration.

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the half-life of this compound under each condition.

Protocol for Substantivity Assessment on Skin

This protocol describes a method to evaluate the longevity of this compound's aroma on human skin using headspace analysis.

Objective: To measure the concentration of this compound released from the skin over time after application.

Materials:

  • Solution of this compound in ethanol (B145695) (e.g., 10% v/v)

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

  • Headspace sampling vials or custom-made skin sampling chambers

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Human volunteer panel

Procedure:

  • Panelist Preparation:

    • Select panelists and ensure they have a "wash-out" period (e.g., 24 hours) with no use of scented products on the application area (typically the forearm).

  • Application:

    • Apply a standardized amount of the this compound solution to a defined area on the panelist's forearm.

  • Headspace Sampling:

    • At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours), collect the headspace above the application site using an SPME fiber for a fixed duration (e.g., 15 minutes).

  • GC-MS Analysis:

    • Immediately after sampling, desorb the SPME fiber in the injection port of the GC-MS.

    • Analyze the sample to identify and quantify the amount of this compound captured.

  • Data Analysis:

    • Plot the peak area of this compound against time to create a release profile.

    • This profile indicates the substantivity of this compound on the skin.

Protocol for Sensory Analysis

This protocol provides a framework for the sensory evaluation of this compound by a trained panel.

Objective: To create a detailed and quantitative odor profile of this compound.

Materials:

  • This compound diluted in a suitable solvent (e.g., ethanol or dipropylene glycol)

  • Standard smelling strips

  • Sensory evaluation booths with controlled ventilation and lighting

  • Trained sensory panel (typically 8-12 panelists)

  • Sensory evaluation software or standardized questionnaires

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at different concentrations to evaluate its character at various intensities.

  • Panelist Training:

    • Ensure panelists are familiar with a standardized fragrance lexicon and intensity scales (e.g., a 0-10 scale).

  • Evaluation:

    • Present coded samples of this compound to the panelists on smelling strips.

    • Ask panelists to rate the intensity of various odor descriptors (e.g., citrus, fruity, floral, woody, herbal, metallic) at different time points (e.g., top note, middle note, dry down).

  • Data Analysis:

    • Compile the data from all panelists.

    • Calculate the mean intensity ratings for each descriptor at each time point.

    • Create a spider or radar chart to visualize the odor profile of this compound.

Visualization of Workflows and Relationships

Fragrance Development Workflow

The following diagram illustrates a typical workflow for incorporating a new ingredient like this compound into a fragrance formulation.

FragranceDevelopmentWorkflow cluster_0 Phase 1: Ingredient Evaluation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Application & Testing A Physicochemical Analysis C Stability & Performance Screening A->C B Olfactive Profiling (Sensory Panel) E Accord Development B->E F Formula Optimization C->F D Creative Brief D->E E->F G Application in Product Base F->G H Full Stability & Performance Testing G->H I Consumer Panel Testing H->I J Final Fragrance Formula I->J

Fragrance Development Workflow
Experimental Workflow for Substantivity Testing

This diagram details the sequential steps involved in the substantivity testing of a fragrance ingredient on a substrate.

SubstantivityTestingWorkflow Start Start Prep Prepare Fragrance Solution Start->Prep 1 Apply Apply to Substrate (e.g., Skin, Fabric) Prep->Apply 2 Sample Headspace Sampling (SPME) at Time Intervals Apply->Sample 3 Analyze GC-MS Analysis Sample->Analyze 4 Data Data Processing & Release Profile Generation Analyze->Data 5 End End Data->End 6

Substantivity Testing Workflow

Safety and Regulatory Information

This compound is considered safe for use in fragrance formulations under the guidelines of the International Fragrance Association (IFRA). The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. It is recommended to adhere to the usage levels specified by IFRA for different product categories. As with all fragrance materials, it is essential to handle this compound in accordance with its Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile ingredient for fragrance formulators. Its fresh and complex odor profile, coupled with good performance in many applications, makes it a key component for creating innovative and appealing scents. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to effectively utilize and further explore the potential of this compound in fragrance development.

References

Application Notes and Protocols for the Evaluation of Myrcenyl Acetate as a Potential Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no substantial scientific evidence to classify myrcenyl acetate (B1210297) as a known primary component of any specific insect pheromone. The following application notes and protocols are provided as a general framework for researchers interested in investigating the potential semiochemical activity of novel compounds like myrcenyl acetate in insects.

This compound is a naturally occurring ester primarily recognized for its fruity and floral scent, leading to its widespread use in the fragrance and cosmetic industries.[1] While many acetate esters are known to function as insect pheromones, the role of this compound in this context has not been established.[2][3] The protocols outlined below describe standard methodologies to screen and evaluate a test compound, such as this compound, for potential pheromonal or kairomonal effects on insects.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1118-39-4[4][5]
Molecular Formula C₁₂H₂₀O₂[4]
Molecular Weight 196.29 g/mol
Appearance Colorless Liquid[5]
Odor Profile Citrus, bergamot, lavender, floral[6]
Boiling Point 257.2°C at 760 mmHg
Solubility in Water 7.023 mg/L @ 25°C (estimated)

Experimental Protocols

Protocol 1: Electroantennography (EAG) Screening

Electroantennography is a technique used to measure the electrical output from an insect's antenna in response to an airborne stimulus. It is a primary screening tool to determine if an insect's olfactory system can detect a specific compound.[7][8][9]

Objective: To determine if the antennae of the target insect species produce an electrical response to this compound.

Materials:

  • Live, healthy insects (e.g., moths, beetles, ants) of a consistent age and physiological state.

  • This compound (high purity).

  • Solvent (e.g., hexane, paraffin (B1166041) oil).

  • Filter paper strips.

  • Glass Pasteur pipettes.

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Dissecting microscope.

  • Humidified and purified air delivery system.

Methodology:

  • Insect Preparation:

    • Immobilize the insect (e.g., in a pipette tip with the head protruding).

    • Under a dissecting microscope, carefully excise the terminal segment of each antenna to ensure good electrical contact.

    • Mount the insect between two electrodes: the recording electrode is placed over the cut end of the antenna, and the reference electrode is inserted into the head or thorax.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µl, 10 µg/µl, 100 µg/µl).

    • Apply a known volume (e.g., 10 µl) of the this compound solution onto a filter paper strip.

    • Allow the solvent to evaporate completely, leaving the desired dose of the compound on the filter paper.

    • Insert the filter paper into a Pasteur pipette.

  • Data Acquisition:

    • Establish a continuous flow of humidified, purified air over the antennal preparation.

    • Record the baseline electrical activity of the antenna.

    • Introduce a puff of air from the stimulus pipette into the continuous air stream.

    • Record the resulting depolarization of the antenna (the EAG response).

    • Present a solvent-only control and a known positive control (a compound known to elicit a response in the target species) to validate the preparation.

    • Randomize the presentation of different concentrations and controls.

    • Measure the amplitude of the EAG response in millivolts (mV).

Data Analysis: Compare the mean EAG responses to this compound at different concentrations with the response to the solvent control using appropriate statistical tests (e.g., ANOVA, t-test). A significantly higher response to this compound than to the control indicates that the insect's antennae can detect the compound.

Experimental Workflow for EAG Screening

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation EAG_Recording EAG Recording Insect_Prep->EAG_Recording Stimulus_Prep Stimulus Preparation Stimulus_Prep->EAG_Recording Data_Analysis Data Analysis EAG_Recording->Data_Analysis

Caption: Workflow for Electroantennography (EAG) screening of a novel compound.

Protocol 2: Behavioral Assays in a Y-Tube Olfactometer

A Y-tube olfactometer is a common laboratory tool used to assess the behavioral response (attraction or repulsion) of an insect to a chemical cue.

Objective: To determine if this compound acts as an attractant or repellent to the target insect species.

Materials:

  • Y-tube olfactometer.

  • Airflow meter and pump.

  • Charcoal and water flasks for air purification and humidification.

  • This compound and solvent (e.g., hexane).

  • Filter paper.

  • Insects of a specific sex and mating status (e.g., virgin females, mated males).

Methodology:

  • Setup:

    • Clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

    • Connect the arms of the Y-tube to the purified and humidified air source.

    • Adjust the airflow to a constant rate (e.g., 200 ml/min) through each arm.

  • Stimulus Application:

    • Apply a solution of this compound to a piece of filter paper and place it in a treatment arm.

    • Apply the solvent alone to another piece of filter paper and place it in the control arm.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance (e.g., 2 cm) into one of the arms and remains there for a minimum period (e.g., 15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • Test a sufficient number of insects (e.g., 50-100).

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

Data Analysis: Use a Chi-square test or a G-test to determine if the number of insects choosing the treatment arm is significantly different from the number choosing the control arm.

Logical Flow of a Y-Tube Olfactometer Assay

Y_Tube_Logic Start Introduce Insect Decision Insect Enters Choice Zone Start->Decision Arm_A Chooses Arm A (Treatment) Decision->Arm_A Odor Cue Arm_B Chooses Arm B (Control) Decision->Arm_B Solvent Cue No_Choice No Choice Decision->No_Choice Time Limit Exceeded End Record Result Arm_A->End Arm_B->End No_Choice->End

Caption: Decision-making process in a Y-tube olfactometer behavioral assay.

Protocol 3: Field Trapping Bioassay

Field trials are essential to determine if a compound is effective as a lure under natural conditions, where it must compete with other environmental cues.

Objective: To evaluate the attractiveness of this compound as a lure for trapping the target insect species in the field.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps).

  • Lure dispensers (e.g., rubber septa, polyethylene (B3416737) vials).

  • This compound.

  • Solvent (if needed for loading dispensers).

  • Control lures (blank dispensers).

  • Randomized block experimental design layout for the field site.

Methodology:

  • Lure Preparation:

    • Load dispensers with a precise amount of this compound (e.g., 1 mg, 5 mg, 10 mg).

    • Prepare an equal number of blank dispensers to serve as controls.

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design to minimize the effects of habitat variation. Each block will contain one trap for each treatment (e.g., 1 mg lure, 5 mg lure, control).

    • Space traps sufficiently far apart (e.g., 20-50 meters) to prevent interference between lures.

  • Trap Deployment:

    • Deploy the baited traps according to the experimental design.

    • Hang traps at a height and in a location appropriate for the target species' flight behavior.

  • Data Collection:

    • Check traps at regular intervals (e.g., daily or weekly).

    • Count and record the number of target insects captured in each trap.

    • Continue the experiment for a predetermined period (e.g., 4-6 weeks).

Data Analysis: Transform the trap catch data (e.g., using log(x+1)) to normalize the distribution. Use ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the mean number of insects captured between the different lure treatments and the control.

Table 2: Hypothetical Field Trapping Data Summary

This table illustrates how quantitative data from a field trapping experiment could be presented.

Lure TreatmentNumber of TrapsMean Trap Catch (± SE) per week
Control (Blank) 101.2 ± 0.4 a
This compound (1 mg) 103.5 ± 0.8 b
This compound (5 mg) 108.9 ± 1.5 c
Positive Control (Known Pheromone) 1025.4 ± 3.2 d
Means in the same column followed by different letters are significantly different (P < 0.05).

This structured approach, moving from physiological screening to behavioral assays and finally to field validation, provides a robust methodology for assessing the potential of this compound, or any novel compound, as an insect pheromone component.

References

Application Notes and Protocols for the Extraction of Myrcenyl Acetate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in the essential oils of various plants, contributing to their characteristic aroma. It is of interest to researchers and professionals in the pharmaceutical, fragrance, and flavor industries due to its potential biological activities and olfactory properties. This document provides detailed protocols for the extraction of myrcenyl acetate from plant material, focusing on established laboratory techniques. The primary methods detailed are steam distillation and solvent extraction, which are widely used for the isolation of volatile compounds from botanical sources. Additionally, an overview of other potential extraction methods is provided for consideration.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as the chemical nature of the target compound, the plant matrix, and the desired scale of extraction. Below is a summary of common methods applicable for the extraction of this compound.

Extraction MethodPrincipleSolvents/ReagentsTypical TemperatureTypical DurationAdvantagesDisadvantages
Steam Distillation Co-distillation of volatile, water-immiscible compounds with steam.[1]Water100°C2-6 hours- No organic solvent residue- Suitable for thermolabile compounds- Cost-effective- May not be suitable for thermally sensitive compounds that degrade at 100°C- Can be time-consuming
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.Hexane (B92381), Ethanol (B145695), Ethyl Acetate[2][3]Boiling point of the solvent6-24 hours- High extraction efficiency- Requires smaller solvent volume than maceration- Potential for thermal degradation of target compounds- Requires specialized glassware
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[3]Ethanol, Methanol, Acetone[3]Room Temperature or slightly elevatedDays to weeks- Simple and requires minimal equipment- Suitable for thermolabile compounds- Time-consuming- May result in lower extraction yields compared to other methods
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically CO2, as the solvent.[4][5]Supercritical CO2, often with a co-solvent like ethanol40-60°C1-4 hours- "Green" technology with no organic solvent residue- High selectivity and efficiency- Mild extraction temperatures- High initial equipment cost- May require optimization of pressure and temperature
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, accelerating extraction.[6]Ethanol, Methanol40-100°C5-30 minutes- Rapid extraction times- Reduced solvent consumption- Improved extraction yield- Potential for localized overheating- Requires specialized microwave equipment

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

This protocol describes the extraction of this compound using a Clevenger-type apparatus, a common setup for steam distillation of essential oils from plant material.[7]

Materials and Reagents:

  • Fresh or dried plant material (e.g., from species known to contain this compound)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • n-Hexane (for rinsing)

  • Clevenger-type steam distillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection vial

  • Grinder or blender

Procedure:

  • Sample Preparation:

    • If using fresh plant material, wash it thoroughly to remove any dirt and debris. Coarsely chop the material to increase the surface area for extraction.

    • If using dried plant material, it can be used directly or lightly crushed. For a finer consistency, grind the dried material into a coarse powder.

  • Apparatus Setup:

    • Set up the Clevenger-type steam distillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.[8]

    • Place 100 g of the prepared plant material into the 2 L round-bottom flask.

    • Add 1 L of deionized water to the flask, ensuring the plant material is fully submerged.[7]

  • Distillation:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue the distillation for 3-4 hours. Steam will pass through the plant material, carrying the volatile this compound and other essential oil components.[7]

    • The vapor mixture will condense in the condenser and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

  • Collection and Drying:

    • After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully collect the separated essential oil layer from the graduated tube into a clean collection vial.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Swirl gently and allow it to stand for 15-20 minutes.

    • Decant the dried essential oil into a clean, airtight, and light-protected storage vial.

  • Storage:

    • Store the extracted essential oil containing this compound at 4°C in the dark to prevent degradation.

Protocol 2: Solvent Extraction (Soxhlet) for this compound

This protocol outlines the extraction of this compound using a Soxhlet apparatus, which allows for continuous extraction with a minimal amount of solvent.

Materials and Reagents:

  • Dried and powdered plant material

  • Hexane or Ethanol (ACS grade)

  • Cellulose (B213188) extraction thimble

  • Soxhlet extraction apparatus

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Condenser

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dry the plant material in an oven at a low temperature (e.g., 40-50°C) to remove moisture.

    • Grind the dried material into a fine powder to increase the extraction efficiency.

  • Soxhlet Extraction:

    • Place 20 g of the dried, powdered plant material into a cellulose extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add 250 mL of hexane or ethanol to the round-bottom flask.

    • Assemble the Soxhlet apparatus with the flask, extractor, and condenser.

    • Heat the flask using a heating mantle to the boiling point of the solvent.

    • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the this compound.[7]

  • Solvent Removal:

    • After the extraction is complete, turn off the heat and allow the apparatus to cool.

    • The solvent in the round-bottom flask now contains the extracted compounds.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage:

    • Store the crude extract in a sealed, airtight vial at 4°C in the dark. The extract can be further purified using techniques like column chromatography if necessary.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_extraction Extraction Method cluster_processing Post-Extraction Processing start Plant Material Collection prep Sample Preparation (Drying, Grinding/Chopping) start->prep steam_dist Steam Distillation prep->steam_dist Water soxhlet Soxhlet Extraction prep->soxhlet Solvent (e.g., Hexane) collection Collection of Extract/Oil steam_dist->collection solvent_removal Solvent Removal (Rotary Evaporator) soxhlet->solvent_removal drying Drying (Anhydrous Na2SO4) collection->drying analysis Analysis (GC-MS, etc.) drying->analysis solvent_removal->analysis storage Storage (4°C, Dark) analysis->storage

Caption: Workflow for the extraction of this compound.

This diagram illustrates the general workflow for extracting this compound from plant material, from initial sample preparation through to extraction, processing, analysis, and storage. Researchers can select the appropriate extraction path based on available equipment and desired extract purity.

References

Application Note and Protocols for the Quantitative Analysis of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils, contributing a characteristic fresh, citrus, and floral aroma.[1][2] It is a valuable ingredient in the fragrance and flavor industries and is also investigated for its potential biological activities. Accurate and precise quantification of myrcenyl acetate is essential for quality control of raw materials and finished products, formulation development, and in research settings to understand its pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed for its high specificity.

Analytical Methods for this compound Quantification

Gas Chromatography is the premier technique for the analysis of volatile compounds like this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for quantification in the fragrance industry.[4] The FID detector offers high sensitivity to carbon-containing compounds, a wide linear range, and excellent reproducibility, making it ideal for accurate quantification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides definitive identification of this compound based on its unique mass spectrum, offering higher selectivity, which is particularly useful for complex matrices.[5] For quantification, it can be operated in selected ion monitoring (SIM) mode to enhance sensitivity.

This application note will focus on a validated GC-FID method due to its robustness and widespread availability for quantitative analysis.

Data Presentation

The following tables summarize representative quantitative data for a validated GC-FID method for this compound analysis. These values are typical for the analysis of fragrance compounds and essential oils.[6][7]

Table 1: GC-FID Method Validation Parameters for this compound Quantification

Validation ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.999[1]0.9995
Range (µg/mL)-0.1 - 100
Limit of Detection (LOD) (µg/mL)Report Value0.02
Limit of Quantification (LOQ) (µg/mL)Report Value0.07
Precision (Repeatability, %RSD)< 2%[1]1.2%
Intermediate Precision (%RSD)< 3%[1]2.1%
Accuracy (Recovery %)98 - 102%[1]99.5% - 101.2%
SpecificityNo interference at the retention time of this compoundComplies

Table 2: Example Quantification of this compound in a Commercial Essential Oil Sample

SampleThis compound Peak AreaConcentration (µg/mL)% w/w in Essential Oil
Essential Oil Batch A (1:100 dilution)4582145.80.46%
Essential Oil Batch B (1:100 dilution)5123451.20.51%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-FID

This protocol describes the quantification of this compound in an essential oil or fragrance mixture.

1. Instrumentation and Materials

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary GC column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[8]

  • Carrier Gas: Helium or Nitrogen.[4]

  • This compound certified reference standard.

  • Solvent: Hexane or Ethanol (GC grade).[7]

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[6]

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil or fragrance sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with hexane. This represents a 1:100 dilution. Further dilution may be necessary to bring the this compound concentration within the calibration range.[9]

  • Filter the solution through a 0.45 µm syringe filter into a GC vial if any particulate matter is present.[10]

4. GC-FID Operating Conditions

ParameterValue
Injector
Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate5 °C/min to 220 °C
Final HoldHold at 220 °C for 10 minutes
Detector (FID)
Temperature250 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N₂)25 mL/min
Carrier Gas (Helium)
Flow Rate1.0 mL/min (constant flow)

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and plot the peak area of this compound against the concentration. Perform a linear regression to obtain the calibration curve and the regression equation (y = mx + c). The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Sample Analysis: Inject the prepared sample solution.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the concentration of this compound in the injected sample using the regression equation from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for any dilution factors to determine the final concentration of this compound in the original sample, typically expressed as a percentage (w/w).

Mandatory Visualization

GC_Quantification_Workflow prep Standard & Sample Preparation standards Prepare Stock & Working Standards (0.1 - 100 µg/mL) prep->standards sample Weigh & Dilute Sample (e.g., 1:100 in Hexane) prep->sample gc_analysis GC-FID Analysis standards->gc_analysis Inject Standards sample->gc_analysis Inject Sample data_proc Data Processing & Quantification gc_analysis->data_proc cal_curve Generate Calibration Curve (Peak Area vs. Concentration) data_proc->cal_curve quantify Quantify this compound in Sample data_proc->quantify cal_curve->quantify result Final Result (% w/w this compound) quantify->result

Caption: Workflow for GC-FID Quantification of this compound.

Sample_Preparation_Workflow start Start: Essential Oil Sample weigh Accurately weigh ~100 mg of essential oil start->weigh dissolve Dissolve in Hexane in a 10 mL volumetric flask weigh->dissolve filter Filter through 0.45 µm syringe filter (if needed) dissolve->filter vial Transfer to 2 mL autosampler vial filter->vial end Ready for GC Injection vial->end

Caption: Detailed Sample Preparation Workflow.

References

Application Notes and Protocols for Myrcenyl Acetate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of myrcenyl acetate (B1210297) as a reference standard in analytical chemistry, particularly for chromatographic techniques. The protocols outlined below are intended to guide researchers in developing robust and reliable methods for the quantification of myrcenyl acetate in various matrices, such as essential oils, fragrance formulations, and cosmetic products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
CAS Number 1118-39-4[1]
Appearance Colorless clear liquid[2][3]
Boiling Point 256.00 to 257.00 °C @ 760.00 mm Hg[3]
Flash Point 180.00 °F (82.22 °C)[2][3]
Specific Gravity 0.904 to 0.912 @ 25 °C[2][3]
Refractive Index 1.456 to 1.461 @ 20 °C[2][3]
Solubility Soluble in alcohol; Insoluble in water[3]
Purity (Typical) ≥ 95%[2][3]

Experimental Protocols

The following protocols provide a framework for the quantitative analysis of this compound using gas chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the construction of a reliable calibration curve.

Materials:

  • This compound certified reference standard (≥99% purity)

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of hexane and then dilute to the mark with the same solvent.

    • Mix thoroughly to ensure homogeneity.

    • This primary stock solution should be stored at 2-8°C in a tightly sealed, light-protected container.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane.

    • A minimum of five concentration levels is recommended to generate a robust calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4]

    • For example, to prepare a 100 µg/mL standard, transfer 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with hexane.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and dilute it to a concentration that falls within the linear range of the calibration curve.

Protocol for Essential Oils:

  • Accurately weigh a known amount of the essential oil sample (e.g., 100 mg) into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with hexane.

  • A further dilution may be necessary depending on the expected concentration of this compound in the sample. A starting dilution of 1:100 (v/v) is often appropriate for essential oils.[4]

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter prior to injection if particulate matter is present.

Gas Chromatography (GC) Method

The following GC parameters are a starting point and may require optimization for specific instruments and applications.

ParameterGC-FIDGC-MSReference
GC System Agilent 7890B or equivalentAgilent 7890B with 5977A MSD or equivalent[5]
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier Gas Helium or HydrogenHelium or Hydrogen[7][8]
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)[6][7]
Injection Volume 1 µL1 µL
Injector Temperature 250 °C250 °C[7]
Injection Mode Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless[6]
Oven Program Initial: 60°C, hold 2 minRamp: 5°C/min to 250°C, hold 5 minInitial: 60°C, hold 2 minRamp: 5°C/min to 250°C, hold 5 min[7][9]
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
FID Temperature 280 °C-[7]
MS Transfer Line -280 °C[6]
MS Ion Source -230 °C (Electron Ionization)[6]
Ionization Energy -70 eV[6]
Mass Scan Range -40-350 amu[6]

Kovats Retention Indices:

The following retention indices can be used to aid in the identification of this compound.

Column TypeRetention IndexReference
Standard Non-polar 1246, 1247[10]
Semi-standard Non-polar 1261[10]
Standard Polar 1571, 1574, 1595[10]

Data Analysis and Quantification

Calibration Curve Construction
  • Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

  • For each concentration level, determine the average peak area of the this compound peak.

  • Construct a calibration curve by plotting the average peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable for good linearity.[4]

Quantification of this compound in Samples
  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards. For GC-MS, confirm the identity by comparing the mass spectrum with a reference library (e.g., NIST).

  • Integrate the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the injected sample using the linear regression equation from the calibration curve.

  • Calculate the final concentration in the original sample by accounting for all dilution factors used during sample preparation.

Method Validation Parameters

For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.995[4]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.[11]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery studies.90-110% recovery[7][12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.Relative Standard Deviation (RSD) < 10%[7][12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1[7][12]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1[7][12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Cal_Curve Construct Calibration Curve from Standards Standard_Prep->Cal_Curve Inject Standards Sample_Prep Prepare Sample Solution (e.g., Dilution of Essential Oil) Sample_Analysis Analyze Sample Sample_Prep->Sample_Analysis Inject Sample GC_Analysis GC-FID / GC-MS Analysis Quantification Quantify this compound in Sample Cal_Curve->Quantification Peak_ID Peak Identification (Retention Time & Mass Spectrum) Sample_Analysis->Peak_ID Peak_ID->Quantification Final_Result Calculate Final Concentration (accounting for dilutions) Quantification->Final_Result

Caption: Workflow for the quantitative analysis of this compound.

Stability and Storage of this compound Standard

  • Storage: this compound standard should be stored in a cool, dry, and well-ventilated place in tightly sealed containers, protected from heat and light.[2][3]

  • Shelf Life: When stored properly, this compound has a shelf life of 6 months or longer.[2][3] It is recommended to re-evaluate the purity of the standard after prolonged storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alkalis.[5]

References

Application Notes and Protocols for the Enzymatic Synthesis of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of myrcenyl acetate (B1210297), a valuable fragrance and flavor compound. The synthesis is achieved through the lipase-catalyzed esterification of myrcenol (B1195821). These protocols focus on the use of immobilized lipase (B570770), particularly Novozym® 435, a robust and widely used biocatalyst, to ensure high conversion rates, product purity, and catalyst reusability. This environmentally friendly approach avoids the harsh conditions and byproducts associated with traditional chemical synthesis. Detailed methodologies for the synthesis, purification, and analysis of myrcenyl acetate are provided, including quantitative data in structured tables and visualizations of the experimental workflow.

Introduction

This compound is a terpene ester known for its fresh, clean, and citrus-like aroma with floral and pear undertones.[1][2][3] It is a key component in the fragrance and flavor industries. Traditionally, its synthesis involves chemical methods that can be energy-intensive and environmentally challenging. The use of biocatalysts, such as lipases, offers a green and sustainable alternative.[4] Lipase-catalyzed esterification operates under mild conditions, demonstrates high selectivity, and simplifies downstream processing, leading to a purer product with fewer byproducts.[1][4]

This application note details the enzymatic synthesis of this compound from myrcenol and an acyl donor, catalyzed by an immobilized lipase. The protocols provided are designed to be adaptable for research, process development, and small-scale production.

Data Presentation

The efficiency of the enzymatic synthesis of terpene esters is influenced by several key parameters. The following tables summarize quantitative data from studies on analogous terpene acetates, providing a strong starting point for the optimization of this compound synthesis.

Table 1: Performance of Immobilized Lipases in the Synthesis of Terpene Esters

LipaseTerpene AlcoholAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Enzyme Load (% w/w)Conversion (%)Reaction Time (h)Solvent
Novozym® 435GeraniolOleic Acid1:135Not Specified>804Solvent-free
Novozym® 435CitronellolOleic Acid1:135Not Specified>804Solvent-free
Novozym® 435NerolEthyl Acetate1:12.652.72.691.62Solvent-free
Lipozyme TL IM®GeraniolOleic Acid1:135Not Specified>804Solvent-free

Data extrapolated from analogous terpene ester synthesis.[5]

Table 2: Physicochemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Myrcenol543-39-5C₁₀H₁₈O154.25213-217~0.973-0.982
Acetic Anhydride108-24-7C₄H₆O₃102.09139.81.082
Vinyl Acetate108-05-2C₄H₆O₂86.0972.70.934
This compound1118-39-4C₁₂H₂₀O₂196.29Not Available~0.904-0.912

[6][7][8][9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Novozym® 435

This protocol describes the synthesis of this compound via transesterification of myrcenol with an acyl donor, catalyzed by immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Myrcenol (≥95% purity)[6]

  • Acyl donor (e.g., vinyl acetate or acetic anhydride)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Solvent (e.g., n-hexane, optional for viscosity reduction)

  • Reaction vessel (e.g., screw-capped flask or small-scale reactor)

  • Magnetic stirrer with heating plate or incubator shaker

  • Analytical equipment for reaction monitoring (Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Substrate Preparation: In a clean, dry reaction vessel, add myrcenol and the acyl donor. A molar ratio of 1:1.5 to 1:5 (myrcenol:acyl donor) is recommended as a starting point. If using a solvent, add it to the mixture.

  • Enzyme Addition: Add Novozym® 435 to the substrate mixture. A recommended starting enzyme load is 5-10% by weight of the total substrates.

  • Reaction Incubation: Securely cap the vessel and place it on a magnetic stirrer or in an incubator shaker. Set the temperature to 40-60°C and the agitation speed to a level that ensures a homogenous mixture without causing mechanical stress to the enzyme beads (e.g., 150-200 rpm).

  • Reaction Monitoring: Allow the reaction to proceed for 2-24 hours. To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 4, 8, 24 hours). The conversion of myrcenol to this compound can be quantified using GC-MS.

  • Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the product mixture by simple filtration.

  • Enzyme Reuse: The recovered Novozym® 435 can be washed with a suitable solvent (e.g., n-hexane) and dried under vacuum for reuse in subsequent batches.[10][11][12][13]

  • Product Purification (Optional): The resulting this compound can be further purified by vacuum distillation or column chromatography to remove any unreacted substrates and byproducts.

Protocol 2: Analytical Method for this compound Quantification by GC-MS

This protocol provides a general method for the analysis of this compound and myrcenol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS, or equivalent 5% phenyl-methylpolysiloxane column; 30 m x 0.25 mm i.d., 0.25 µm film thickness)[14][15]

  • Helium (carrier gas)

  • Internal standard (e.g., n-tridecane or dodecane)

  • Ethyl acetate (solvent for sample dilution)

  • Autosampler vials

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate containing a known concentration of the internal standard. A dilution factor of 1:100 to 1:1000 is typically appropriate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify myrcenol and this compound peaks based on their retention times and mass spectra. Quantify the compounds by comparing their peak areas to that of the internal standard. The conversion of myrcenol can be calculated using the following formula:

    Conversion (%) = [ (Initial moles of myrcenol - Final moles of myrcenol) / Initial moles of myrcenol ] x 100

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_products Product & Catalyst Recovery Myrcenol Myrcenol ReactionVessel Reaction Vessel (Solvent optional) Myrcenol->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Incubation Incubation (40-60°C, 150-200 rpm) ReactionVessel->Incubation Novozym435 Novozym® 435 (Immobilized Lipase) Novozym435->ReactionVessel Monitoring Reaction Monitoring (GC-MS Analysis) Incubation->Monitoring Filtration Filtration Incubation->Filtration MyrcenylAcetate This compound (Crude Product) Filtration->MyrcenylAcetate RecoveredEnzyme Recovered Novozym® 435 Filtration->RecoveredEnzyme Purification Purification (Optional) MyrcenylAcetate->Purification Reuse Enzyme Reuse RecoveredEnzyme->Reuse PureProduct Pure this compound Purification->PureProduct

Figure 1: Experimental workflow for the enzymatic synthesis of this compound.

Signaling_Pathway cluster_substrates Substrates cluster_products Products Myrcenol Myrcenol Enzyme Lipase (e.g., Novozym® 435) Myrcenol->Enzyme Acyl_Donor Acyl Donor Acyl_Donor->Enzyme Myrcenyl_Acetate This compound Enzyme->Myrcenyl_Acetate Byproduct Byproduct (e.g., Acetaldehyde) Enzyme->Byproduct

Figure 2: Reaction pathway for the lipase-catalyzed synthesis of this compound.

References

The Role of Myrcenyl Acetate in Plant-Insect Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myrcenyl acetate (B1210297), a monoterpenoid ester, is a volatile organic compound (VOC) found in the essential oils of various plants. It plays a significant, yet nuanced, role in mediating interactions between plants and insects. This document provides a comprehensive overview of the functions of myrcenyl acetate, supported by detailed experimental protocols and data, to facilitate further research and application in fields such as pest management and drug development.

Introduction to this compound in Chemical Ecology

This compound is a derivative of the monoterpene myrcene. Its chemical structure and properties, including its volatility, allow it to act as a semiochemical—a chemical messenger that carries information between organisms. In the context of plant-insect interactions, this compound can function as an attractant, a repellent, or a component of a more complex signaling blend, depending on the insect species, its concentration, and the surrounding chemical landscape.

Key Functions:

  • Attractant: In some cases, this compound can lure insects to a plant, which can be beneficial for pollination or detrimental in the case of herbivores.

  • Repellent: Conversely, it can deter feeding or oviposition by certain insect pests, acting as a component of the plant's chemical defense system.

  • Pheromone Component: While less common, acetate esters can be components of insect pheromones, influencing mating and aggregation behaviors.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process originating from the universal precursor of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway involves three key stages:

  • Myrcene Synthesis: Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to myrcene. This reaction is catalyzed by the enzyme myrcene synthase .

  • Hydroxylation to Myrcenol (B1195821): Myrcene is then hydroxylated to form myrcenol. This step is likely catalyzed by a cytochrome P450 monooxygenase.

  • Acetylation to this compound: Finally, myrcenol is acetylated to this compound. This reaction is catalyzed by an acetyl-CoA:alcohol acetyltransferase . The characterization of an acetyltransferase responsible for producing (Z)-3-hexen-1-yl acetate in Arabidopsis thaliana provides a model for the type of enzyme involved in this final step.[1]

dot graph Myrcenyl_Acetate_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

IPP [label="Isopentenyl Pyrophosphate (IPP)"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)"]; GPP [label="Geranyl Pyrophosphate (GPP)"]; Myrcene [label="Myrcene"]; Myrcenol [label="Myrcenol"]; MyrcenylAcetate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

{rank=same; IPP; DMAPP}

IPP -> GPP; DMAPP -> GPP; GPP -> Myrcene [label="Myrcene Synthase"]; Myrcene -> Myrcenol [label="Cytochrome P450\nMonooxygenase"]; Myrcenol -> MyrcenylAcetate [label="Acetyl-CoA:\nAlcohol Acetyltransferase"]; } caption: "Proposed biosynthetic pathway of this compound in plants."

Quantitative Data on Insect Responses to Acetate Esters

While specific quantitative data for this compound remains elusive in readily available literature, studies on other acetate esters provide a valuable framework for understanding potential insect responses. The behavioral and electrophysiological reactions of insects to these compounds are dose-dependent and species-specific.

Table 1: Electroantennogram (EAG) and Behavioral Responses of Insects to Various Acetate Esters

Insect SpeciesAcetate EsterConcentrationEAG Response (mV)Behavioral ResponseReference
Cnaphalocrocis medinalis (male)Benzyl acetateNot specified0.61 ± 0.02Not specified[2]
Solenopsis invictaPentyl acetateVariousSignificant EAG responseAttraction[3]
Solenopsis invictaHexyl acetateVariousSignificant EAG responseRepulsion[3]
Solenopsis invictacis-3-Hexenyl acetateVariousSignificant EAG responseRepulsion[3]
Grapholita molesta(Z)-3-Hexenyl acetateNot specifiedNot specifiedSynergistic attraction with sex pheromone[4]

Note: This table is illustrative and based on available data for other acetate esters due to the limited specific quantitative data for this compound.

Experimental Protocols

Analysis of this compound in Plant Volatiles

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the extraction and identification of volatile organic compounds from plants.

Materials:

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Vials with PTFE/silicone septa

  • Plant material (e.g., flowers, leaves)

  • Internal standard (optional, for quantification)

Procedure:

  • Enclose a known weight of fresh plant material in a sealed vial.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

  • Retract the fiber and insert it into the injection port of the GC-MS.

  • Desorb the analytes from the fiber by heating the injection port.

  • Separate the compounds on a suitable GC column (e.g., DB-5ms).

  • Identify this compound based on its mass spectrum and retention time compared to a pure standard.

dot graph GC_MS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368"];

PlantSample [label="Plant Sample in Vial"]; SPME [label="SPME Fiber Exposure\n(Headspace Sampling)"]; Injection [label="GC Injection Port\n(Thermal Desorption)"]; GC_Column [label="Gas Chromatography\n(Separation)"]; MS_Detector [label="Mass Spectrometry\n(Detection & Identification)"]; Data_Analysis [label="Data Analysis\n(Compound Identification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PlantSample -> SPME; SPME -> Injection; Injection -> GC_Column; GC_Column -> MS_Detector; MS_Detector -> Data_Analysis; } caption: "Workflow for the analysis of plant volatiles using HS-SPME-GC-MS."

Insect Behavioral Assays

Protocol: Y-Tube Olfactometer Bioassay

This protocol is used to determine the preference of an insect for one of two odor sources.

Materials:

  • Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Odor sources (e.g., this compound solution on filter paper vs. solvent control)

  • Test insects

Procedure:

  • Set up the Y-tube olfactometer with a continuous, equal airflow through both arms.

  • Introduce the odor source (this compound) into the airflow of one arm and a control (solvent) into the other.

  • Release a single insect at the base of the Y-tube.

  • Observe the insect's choice (which arm it enters) and the time spent in each arm for a set duration (e.g., 10 minutes).

  • Repeat with a sufficient number of insects to allow for statistical analysis.

  • To avoid positional bias, rotate the Y-tube and switch the arms containing the treatment and control odors between replicates.

Y_Tube_Olfactometer cluster_0 Odor Sources cluster_1 Y-Tube Arena Odor1 This compound Arm1 Arm 1 Odor1->Arm1 Airflow Odor2 Control (Solvent) Arm2 Arm 2 Odor2->Arm2 Airflow Y_Junction Base Insect Release Point

Electrophysiological Assays

Protocol: Electroantennography (EAG)

This protocol measures the overall electrical response of an insect's antenna to an odor stimulus.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Odor delivery system (puffing a known concentration of this compound over the antenna)

Procedure:

  • Excise an antenna from the insect and mount it between two electrodes.

  • Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.

  • Introduce a puff of air containing a known concentration of this compound into the continuous airstream.

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • Allow the antenna to recover before presenting the next stimulus.

  • Use a solvent puff as a negative control.

EAG_Setup Odor_Source Odor Delivery System (this compound) Antenna Insect Antenna (Mounted on Electrodes) Odor_Source->Antenna Odor Puff Amplifier Amplifier Antenna->Amplifier Electrical Signal Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition

Applications and Future Directions

A thorough understanding of the role of this compound in plant-insect interactions has several potential applications:

  • Pest Management: this compound, if found to be a repellent for certain pests, could be used in "push-pull" strategies or as a component in environmentally friendly insect deterrents. If it is an attractant, it could be incorporated into lures for monitoring or mass trapping.

  • Pollinator Conservation: Identifying the floral scents that attract specific pollinators can aid in conservation efforts and in ensuring the successful pollination of agricultural crops.

  • Drug Development: Plant secondary metabolites are a rich source of novel bioactive compounds. Understanding the ecological roles of these molecules can provide insights into their potential pharmacological activities.

Future research should focus on obtaining specific quantitative data on the behavioral and electrophysiological responses of a wider range of insect species to this compound. Furthermore, elucidating the complete biosynthetic pathway and its regulation in different plant species will be crucial for metabolic engineering efforts aimed at enhancing plant defenses or producing valuable natural products.

References

The Application of Myrcenyl Acetate in Flavor Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the flavor and aroma profiles of a variety of food and beverage products.[1] Possessing a characteristic fresh, citrusy, and slightly floral and fruity scent, it is a versatile ingredient utilized by flavor chemists to impart and enhance specific sensory attributes.[1][2] This document provides a comprehensive overview of the application of myrcenyl acetate in flavor chemistry, detailing its organoleptic properties, quantitative data, and experimental protocols for its analysis and use.

Organoleptic Properties and Applications

This compound is characterized by a pleasant aroma profile described as fresh, clean, citrus, metallic, pear, lavender, and floral complex.[3][4] Its flavor is similarly described as citrus, aldehydic, weedy, herbal, woody, and with notes of rosemary.[5] These characteristics make it a valuable component in the formulation of a wide range of products.

In the flavor industry, this compound is employed to create or enhance citrus, bergamot, and lavender notes.[2] It is also used to add complexity to floral and woody flavor profiles. Its fresh and clean character makes it particularly suitable for beverages, confectionery, and dairy products.[5] Beyond food and beverages, this compound is extensively used in the fragrance industry for perfumes, cosmetics, soaps, and detergents.[1]

Quantitative Data

The application of this compound in food and beverages is governed by its flavor contribution at specific concentrations. While the precise flavor threshold can vary depending on the food matrix, typical usage levels provide a practical guide for formulation.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Alcoholic beverages10.050.0
Ready-to-eat savouries20.0100.0
Composite foods5.025.0

Table 1: Typical Usage Levels of this compound in Various Food Categories. This data provides a starting point for flavor chemists in developing new products or reformulating existing ones.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid
Odor Citrus, bergamot, lavender, floral
Boiling Point 257.2°C at 760 mmHg
Flash Point 90.4°C
Vapor Pressure 0.0147 mmHg at 25°C
Solubility Insoluble in water, soluble in alcohol
LogP 3.24 - 3.6

Table 2: Key Physical and Chemical Properties of this compound. [6] These properties are crucial for understanding its behavior in different food matrices and during processing.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the primary analytical technique for the identification and quantification of this compound in food and beverage samples. The following is a general protocol that can be adapted for specific matrices.

Objective: To identify and quantify this compound in a liquid food matrix (e.g., beverage).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-WAX)[7]

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., undecane)

  • Organic solvent (e.g., dichloromethane, hexane)

  • Solid Phase Microextraction (SPME) fibers (for headspace analysis) or liquid-liquid extraction apparatus

  • Vials, syringes, and other standard laboratory glassware

Protocol:

  • Sample Preparation (Headspace SPME):

    • Place a known volume of the liquid sample into a headspace vial.

    • If necessary, add a salting-out agent (e.g., NaCl) to improve the volatility of the analytes.

    • Add a known concentration of the internal standard.

    • Seal the vial and place it in a heated autosampler.

    • Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of volatile compounds.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Mix a known volume of the liquid sample with an equal volume of a suitable organic solvent.

    • Add a known concentration of the internal standard.

    • Shake vigorously for several minutes and allow the layers to separate.

    • Carefully collect the organic layer containing the extracted flavor compounds.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injector Temperature: 230-250°C

    • Carrier Gas Flow Rate: 1.0 - 1.5 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 60-70°C, hold for 2 minutes

      • Ramp at 3-10°C/min to 230-240°C

      • Hold at 230-240°C for 5-10 minutes

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Ionization Energy: 70 eV

      • Mass Range: 40-400 amu

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the concentration of this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food/Beverage Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPME or LLE) Add_IS->Extraction Concentration Concentration (if needed) Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Mass Spectra & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

GC-MS Analysis Workflow
Sensory Evaluation of this compound

Sensory evaluation is crucial to understand the impact of this compound on the final product's flavor profile. A descriptive analysis with a trained panel is a common methodology.[8]

Objective: To characterize the sensory profile of a beverage containing this compound.

Materials:

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation[8]

  • Reference standards for citrus, floral, and fruity aromas

  • Control sample (beverage without this compound)

  • Test samples (beverage with varying concentrations of this compound)

  • Unsalted crackers and water for palate cleansing[8]

  • Sensory evaluation software or ballots

Protocol:

  • Panel Training:

    • Familiarize the panel with the sensory attributes associated with this compound (e.g., citrus, bergamot, lavender, pear).

    • Provide reference standards to anchor the panelists' perception of each attribute.

    • Conduct training sessions to ensure panelist consistency and reliability.

  • Sample Preparation and Presentation:

    • Prepare the control and test samples under identical conditions.

    • Code the samples with random three-digit numbers to avoid bias.

    • Present the samples to the panelists in a randomized order.

  • Evaluation:

    • Instruct panelists to evaluate each sample for the intensity of predefined sensory attributes on a line scale (e.g., 0 = not perceptible, 100 = very strong).

    • Panelists should cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Collect the intensity ratings for each attribute from all panelists.

    • Perform statistical analysis (e.g., ANOVA, PCA) to identify significant differences between the control and test samples.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles.

Sensory_Evaluation_Workflow cluster_setup Setup & Preparation cluster_evaluation Evaluation Session cluster_analysis Data Analysis Panel Trained Sensory Panel Samples Prepare Control & Test Samples Panel->Samples Presentation Randomized Sample Presentation Samples->Presentation Evaluation Panelists Evaluate Attributes Presentation->Evaluation Palate_Cleansing Palate Cleansing Evaluation->Palate_Cleansing Data_Collection Collect Intensity Ratings Evaluation->Data_Collection Palate_Cleansing->Evaluation Stats_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Visualization Visualize Results (Spider Plot) Stats_Analysis->Visualization Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_myrcene Myrcene Formation cluster_acetate This compound Formation AcetylCoA Acetyl-CoA IPP Isopentenyl Pyrophosphate (IPP) AcetylCoA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Myrcene Myrcene GPP->Myrcene Myrcene Synthase Myrcenol Myrcenol Myrcene->Myrcenol Hydroxylation Myrcenyl_Acetate This compound Myrcenol->Myrcenyl_Acetate Alcohol Acyltransferase (AAT)

References

Application Notes and Protocols for Chiral Separation of Myrcenyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Myrcenyl acetate (B1210297), a common fragrance and flavor component, possesses a chiral center and exists as a pair of enantiomers, (R)- and (S)-myrcenyl acetate. The biological and olfactory properties of these enantiomers can differ significantly, necessitating effective methods for their separation and analysis. This document provides detailed application notes and protocols for the chiral separation of myrcenyl acetate enantiomers using three primary techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution. These methods are essential for quality control, enantiomeric excess (% ee) determination, and the preparation of enantiopure samples for further research and development.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful and widely used technique for the separation of volatile enantiomers like this compound.[1] The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[1] Modified cyclodextrins are common CSPs for this purpose.[1][2]

Experimental Protocol: Chiral GC-FID/MS Analysis

This protocol outlines the separation of this compound enantiomers using a capillary gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Instrument and Column Setup:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.
  • Chiral Column: Cyclodex-B, Cyclosil-B, or HP-chiral-20B (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]
  • Carrier Gas: Helium or Hydrogen.[2][3]
  • Injector: Split/splitless injector.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C.[3][4]
  • Detector Temperature (FID): 250°C - 300°C.[4]
  • Carrier Gas Flow Rate: 1 mL/min (constant flow).[3][4]
  • Split Ratio: 1:50 to 1:100.[4]
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.[3][4]
  • Ramp 1: Increase to 130°C at 1-3°C/min.[3][4]
  • Ramp 2: Increase to 200°C at 2-3°C/min.[3][4]
  • Hold at 200°C for 3 minutes.[4]

4. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-myrcenyl acetate enantiomers based on their retention times. The elution order may vary depending on the specific chiral stationary phase used.
  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Data Presentation: Chiral GC Parameters

ParameterSettingReference
Column Type Cyclodex-B, Cyclosil-B, HP-chiral-20B[3][4]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3]
Carrier Gas Helium or Hydrogen[2][3]
Flow Rate 1 mL/min[3][4]
Injector Temperature 250°C[3][4]
Detector Temperature 250°C - 300°C[4]
Oven Program 40°C (5 min) -> 130-200°C at 1-3°C/min[3][4]
Injection Volume 1 µL[4]
Split Ratio 1:50 - 1:100[4]

Visualization: Chiral GC Workflow

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in n-Hexane Sample->Dilution Injector GC Injector Dilution->Injector Column Chiral GC Column (e.g., Cyclodex-B) Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for chiral separation of this compound by GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and highly effective method for the separation of enantiomers.[5] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common.[6][7] Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely applicable for a broad range of chiral compounds.[6]

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol describes a general method for the separation of this compound enantiomers using a polysaccharide-based CSP.

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrument and Column Setup:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
  • Chiral Column: A polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need optimization for best resolution.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 210 nm (as this compound has weak chromophores, low UV is necessary).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-myrcenyl acetate enantiomers.
  • Calculate the resolution (Rs), selectivity factor (α), and enantiomeric excess (% ee) from the chromatogram.

Data Presentation: Chiral HPLC Parameters

ParameterSetting
Column Type Polysaccharide-based (e.g., Chiralcel OD-H)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Visualization: Chiral HPLC Workflow

Chiral_HPLC_Workflow Solvent Mobile Phase (Hexane/IPA) Pump HPLC Pump Solvent->Pump Injector Injector Pump->Injector Sample Filtered Sample Sample->Injector Column Chiral HPLC Column (e.g., Chiralcel) Injector->Column Detector UV Detector Column->Detector Data Data System & Chromatogram Detector->Data Waste Waste Detector->Waste

Caption: Workflow for chiral separation of this compound by HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for preparing enantiomerically enriched compounds.[8] This method utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic mixture at a much faster rate than the other.[9][10] For this compound, a lipase can be used to selectively hydrolyze one enantiomer to myrcenol (B1195821), leaving the other enantiomer of this compound unreacted and thus enriched.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound

This protocol outlines the kinetic resolution of racemic this compound using a lipase.

1. Materials and Reagents:

2. Reaction Setup:

  • In a round-bottom flask, dissolve a known amount of racemic this compound (e.g., 1 mmol) in a mixture of phosphate buffer and organic solvent (e.g., 10 mL buffer, 10 mL heptane).
  • Add the lipase (e.g., 50-100 mg).
  • Stir the mixture at a controlled temperature (e.g., 30-40°C) using a magnetic stirrer.

3. Monitoring the Reaction:

  • Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every 2-4 hours).
  • Quench the reaction in the aliquot by adding a solvent like diethyl ether and a drying agent.
  • Analyze the aliquot using chiral GC (as described in Protocol 1) to determine the enantiomeric excess (% ee) of the remaining this compound and the produced myrcenol.
  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[9]

4. Work-up and Product Isolation:

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
  • Separate the organic layer from the aqueous layer.
  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover all organic components.
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • The resulting mixture contains the unreacted, enantiomerically enriched this compound and the enantiomerically enriched myrcenol product. These can be separated by column chromatography.

Data Presentation: Enzymatic Resolution Parameters

ParameterConditionReference
Enzyme Lipase (e.g., CAL-B, P. fluorescens)[9][10]
Substrate Racemic this compound
Solvent System Biphasic: Phosphate buffer (pH 7) / Heptane[10]
Temperature 30-40°C[10]
Monitoring Chiral GC
Target Conversion ~50%[9]

Visualization: Enzymatic Resolution Logical Relationship

Enzymatic_Resolution cluster_reaction Kinetic Resolution cluster_products Final Products Racemate Racemic this compound ((R)-MA + (S)-MA) Reactant_S (S)-Myrcenyl Acetate Reactant_R (R)-Myrcenyl Acetate Enzyme Lipase (Chiral Catalyst) Enzyme->Reactant_S selectively acts on Buffer Buffer (pH 7) + Heptane cluster_reaction cluster_reaction Product_S (S)-Myrcenol (Product) Reactant_S->Product_S Fast Hydrolysis Unreacted_R (R)-Myrcenyl Acetate (Unreacted Substrate) Reactant_R->Unreacted_R Slow/No Reaction Enriched_Product Enriched (S)-Myrcenol Product_S->Enriched_Product Enriched_Substrate Enriched (R)-Myrcenyl Acetate Unreacted_R->Enriched_Substrate

Caption: Logical diagram of enzymatic kinetic resolution of this compound.

References

Application Notes and Protocols: The Role of Myrcenyl Acetate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297), a naturally occurring ester, is a valuable intermediate in the synthesis of various fine chemicals, particularly within the fragrance and flavor industries.[1][2] Its primary application lies in its role as a precursor to the isomeric monoterpene alcohols, nerol (B1678202) and geraniol (B1671447), which are themselves crucial components in many commercial products. This document provides detailed protocols for the synthesis of nerol and geraniol from myrcene (B1677589) via myrcenyl acetate, along with comprehensive data and visualizations to support researchers in their synthetic endeavors.

This compound possesses a fresh, clean, citrus, and floral aroma, making it a desirable component in perfumery.[3] Beyond its direct use in fragrances, its chemical structure allows for facile conversion to other valuable terpenoids. The synthesis of nerol and geraniol from myrcene is a classic example of how a readily available starting material can be transformed into high-value fine chemicals through a multi-step process involving this compound as a key intermediate.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound, nerol, and geraniol is provided below for easy reference.

PropertyThis compoundNerolGeraniol
Molecular Formula C₁₂H₂₀O₂[5][6][7]C₁₀H₁₈OC₁₀H₁₈O[8]
Molecular Weight 196.29 g/mol [5][7]154.25 g/mol 154.25 g/mol [8]
Appearance Colorless liquid[5]Colorless liquidColorless to pale yellow liquid[9]
Odor Citrus, bergamot, lavender, floral[5]Fresh, sweet rose[10]Rose-like[9]
Boiling Point ~256-257 °C @ 760 mmHg~226-227 °C @ 760 mmHg~229-230 °C @ 760 mmHg
Density 0.902 - 0.913 g/cm³ @ 20°C[5]~0.879 g/cm³ @ 20°C~0.889 g/cm³ @ 20°C
Refractive Index 1.4560 - 1.4610 @ 20°C[5]~1.4630 @ 20°C~1.4766 @ 20°C
Solubility Insoluble in water; soluble in alcohol[11]Insoluble in water; soluble in organic solvents[9]Insoluble in water; soluble in organic solvents[9]
CAS Number 1118-39-4[5][6]106-25-2106-24-1[8]

Synthesis of Nerol and Geraniol from Myrcene via this compound

The industrial synthesis of nerol and geraniol often starts from myrcene, a readily available terpene. The process involves the hydrochlorination of myrcene to produce a mixture of geranyl, neryl, and linalyl chlorides. This chloride mixture is then converted to the corresponding acetates, primarily this compound, which is subsequently saponified to yield a mixture of nerol and geraniol.

Reaction Pathway

Synthesis_Pathway Myrcene Myrcene Chlorides Geranyl/Neryl/Linalyl Chlorides Myrcene->Chlorides Hydrochlorination HCl HCl MyrcenylAcetate This compound (and isomers) Chlorides->MyrcenylAcetate Acetylation NaOAc Sodium Acetate Alcohols Nerol & Geraniol MyrcenylAcetate->Alcohols Saponification NaOH NaOH, H₂O

Caption: Synthesis of Nerol and Geraniol from Myrcene.

Experimental Protocols

Protocol 1: Synthesis of this compound from Myrcene

This protocol describes the conversion of myrcene to a mixture of terpene chlorides followed by acetylation to yield this compound and its isomers.

Materials:

  • Myrcene

  • Hydrogen Chloride (gas)

  • Sodium Acetate (anhydrous)

  • Ethyl Acetate

  • Acetic Acid

  • Reaction vessel with gas inlet, stirrer, and temperature control

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with 120 g of myrcene.

  • While maintaining the temperature between 30-35 °C, bubble hydrogen chloride gas through the myrcene for 3 hours.[12]

  • After the addition is complete, add 300 g of acetic acid and 500 g of ethyl acetate to the reaction mixture.[12]

  • Heat the mixture to reflux to carry out the esterification reaction.

  • After the reaction is complete, remove the ethyl acetate, excess hydrogen chloride, and acetic acid using a rotary evaporator to obtain the crude ester mixture (approximately 183 g).[12]

  • The crude product can be purified by vacuum distillation, collecting the fraction at 75-120 °C / 5 mmHg.[12]

Protocol 2: Saponification of this compound to Nerol and Geraniol

This protocol details the hydrolysis of the acetate esters to the corresponding alcohols.

Materials:

  • Crude this compound (from Protocol 1)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a 30% aqueous solution of sodium hydroxide.

  • In a suitable reaction vessel, mix the crude this compound with 500 g of the 30% sodium hydroxide solution and ethanol.

  • Heat the mixture in a water bath for 6 hours with stirring to effect saponification.[12]

  • After cooling, filter the reaction mixture to recover sodium acetate.

  • Distill off the ethanol.

  • Wash the remaining organic layer with water until neutral.

  • Perform a final vacuum distillation, collecting the fraction at 80-115 °C / 5 mmHg, to obtain a mixture of nerol and geraniol.[12] The typical yield of the combined alcohols is around 71.3%, with a purity of 95-96%.[12]

Protocol 3: Purification of Nerol and Geraniol

Nerol and geraniol can be separated from the mixture by fractional distillation under reduced pressure.

Materials:

  • Crude Nerol and Geraniol mixture

  • Fractional distillation apparatus with a high number of theoretical plates (30-50)

  • Vacuum pump

Procedure:

  • Set up the fractional distillation apparatus. A column with 40-45 theoretical plates is recommended for efficient separation.[12]

  • Maintain a vacuum of 10-100 Pa (preferably 30-50 Pa).[12]

  • Use a reflux ratio of 2-10:1 (preferably 5-7:1).[12]

  • Carefully collect the fractions corresponding to the boiling points of nerol and geraniol under the applied vacuum.

Characterization Data

The following tables summarize key spectroscopic data for the starting material and products to aid in their identification and characterization.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR Spectral data available in public databases such as the NIST WebBook.[6]
¹³C NMR Data available from chemical suppliers and databases.
IR Characteristic peaks for C=O stretch of the ester group and C=C stretches.
MS Mass spectral data can be found in the NIST Mass Spectrometry Data Center.[1]

Table 2: Spectroscopic Data for Nerol and Geraniol

Technique Nerol (cis-isomer) Geraniol (trans-isomer)
¹H NMR (CDCl₃, ppm) δ 5.42 (t), 5.10 (t), 4.15 (d), 2.05 (m), 1.74 (s), 1.68 (s), 1.60 (s).δ 5.41 (t), 5.09 (t), 4.14 (d), 2.05 (m), 1.68 (s), 1.61 (s), 1.57 (s).[13]
¹³C NMR (CDCl₃, ppm) Data available in chemical databases.Data available in chemical databases.
IR (cm⁻¹) Broad O-H stretch (~3330), C-O stretch (~1000), C=C stretch (~1670).Broad O-H stretch (~3330), C-O stretch (~1000), C=C stretch (~1675).
MS Molecular ion peak and characteristic fragmentation pattern available in databases.Molecular ion peak and characteristic fragmentation pattern available in databases.[8]

Applications in Fine Chemical Synthesis

The primary significance of this compound in fine chemical synthesis is its role as a stable, isolable intermediate for the production of nerol and geraniol. These two isomers are foundational materials for the fragrance industry and also serve as starting materials for other important molecules.

  • Fragrances and Flavors: Nerol has a fresh, sweet, rose-like scent, while geraniol possesses a stronger rose aroma.[9][10] They are used extensively in perfumes, cosmetics, and as flavoring agents in food.

  • Synthesis of Other Terpenoids: Geraniol and nerol are precursors in the biosynthesis and chemical synthesis of a vast array of other terpenes and terpenoids.[14][15]

  • Vitamin Synthesis: Geraniol is a key building block in the industrial synthesis of Vitamin A and Vitamin E.

Experimental Workflow

The overall workflow for the synthesis and analysis of nerol and geraniol from myrcene is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Analysis Start Myrcene Step1 Hydrochlorination Start->Step1 Step2 Acetylation to This compound Step1->Step2 Step3 Saponification Step2->Step3 Product Crude Nerol/Geraniol Step3->Product Purification Fractional Distillation Product->Purification Nerol Pure Nerol Purification->Nerol Geraniol Pure Geraniol Purification->Geraniol Nerol_Analysis Nerol Characterization Nerol->Nerol_Analysis Geraniol_Analysis Geraniol Characterization Geraniol->Geraniol_Analysis Analysis Spectroscopic Analysis (NMR, IR, MS) Analysis->Nerol_Analysis Analysis->Geraniol_Analysis

Caption: Workflow for Synthesis and Analysis.

Conclusion

This compound serves as a critical and versatile intermediate in the synthesis of high-value fine chemicals. The protocols and data presented here provide a comprehensive guide for researchers working on the synthesis of nerol, geraniol, and other related terpenoids. The straightforward conversion of myrcene to this compound and its subsequent saponification offer an efficient route to these important fragrance and flavor compounds, highlighting the strategic use of acetate intermediates in modern organic synthesis.

References

Application Notes and Protocols for the Olfactometry Analysis of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester recognized for its pleasant and complex aroma profile.[1][2] It is a significant component in the fragrance and flavor industries, valued for its fresh, citrus, floral, and slightly woody and herbal notes.[1][2][3] These application notes provide a comprehensive overview of the olfactometry analysis of Myrcenyl acetate, including its sensory profile, physicochemical properties, and detailed protocols for its evaluation using sensory panels and Gas Chromatography-Olfactometry (GC-O). Additionally, the underlying olfactory signaling pathway is described.

Physicochemical and Olfactory Properties of this compound

A summary of the key physicochemical and olfactory properties of this compound is presented below. This data is essential for understanding its behavior in various applications and for designing appropriate analytical methodologies.

PropertyValueReference(s)
Chemical Name (2-methyl-6-methylideneoct-7-en-2-yl) acetate[4]
CAS Number 1118-39-4[4]
Molecular Formula C₁₂H₂₀O₂[4]
Molecular Weight 196.29 g/mol [5]
Appearance Colorless clear liquid[5]
Specific Gravity 0.90400 to 0.91200 @ 25.00 °C[2]
Refractive Index 1.45600 to 1.46100 @ 20.00 °C[2]
Flash Point 82.22 °C (180.00 °F)[2]
Vapor Pressure 0.0149 mm Hg @ 23 °C[4]
Solubility Soluble in alcohol; Insoluble in water[2]
Odor Profile Fresh, clean, citrus, metallic, pear, lavender, floral complex, bergamot, woody, slightly fruity, and with notes of nutmeg and rosemary.[2][4][6]
Odor Strength Medium[6]
Substantivity Approximately 6 hours at 100.00 %[6]
Odor Threshold Data not available in the reviewed literature.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the general mechanism for odorant detection is well-established. The binding of an odorant molecule to its specific OR initiates a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) GPCR G-protein (Gαolf) OR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts CNGC Cyclic Nucleotide- Gated Channel Ions Na⁺, Ca²⁺ Influx CNGC->Ions Odorant Myrcenyl Acetate Odorant->OR Binds ATP ATP ATP->AC cAMP->CNGC Opens Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain

Figure 1. Olfactory Signaling Pathway for this compound.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound's Odor Profile

This protocol outlines the methodology for the sensory evaluation of this compound to characterize its odor profile. The triangle test (ASTM E1885) can be used to determine if a perceptible difference exists between two samples, while descriptive analysis is used to identify and quantify the specific aroma attributes.[7][8]

1. Objective: To qualitatively and quantitatively describe the odor profile of this compound.

2. Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips

  • Panelist booths with controlled ventilation and lighting

  • Data collection software or forms

3. Panelist Selection and Training:

  • Select 8-12 trained sensory panelists.

  • Panelists should be screened for their ability to detect and describe a range of standard odorants.

  • Conduct training sessions to familiarize panelists with the aroma vocabulary relevant to this compound (e.g., citrus, floral, fruity, woody, herbal).

4. Sample Preparation:

  • Prepare a solution of this compound in the chosen solvent at a concentration suitable for sensory evaluation (e.g., 1-10% v/v).

  • Prepare a blank solvent sample as a control.

  • Code all samples with random three-digit numbers to prevent bias.

5. Sensory Evaluation Procedure:

  • Acclimatization: Allow panelists to acclimate to the testing environment for at least 15 minutes.

  • Sample Presentation: Present the coded samples to the panelists in a randomized order. For each sample, provide a smelling strip dipped into the solution.

  • Evaluation:

    • Instruct panelists to smell the strips from a distance of approximately 2-3 cm.

    • Ask panelists to describe the odor using the provided aroma vocabulary and any other relevant terms.

    • For quantitative descriptive analysis, have panelists rate the intensity of each identified attribute on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

  • Data Collection: Record the descriptors and intensity ratings for each panelist and each sample.

6. Data Analysis:

  • Compile the frequency of use for each descriptor to create a qualitative odor profile.

  • Calculate the mean intensity ratings for each attribute to generate a quantitative aroma profile.

  • Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities.

Sensory_Evaluation_Workflow Start Start Panelist_Selection Panelist Selection & Training Start->Panelist_Selection Sample_Prep Sample Preparation (this compound & Control) Panelist_Selection->Sample_Prep Randomization Sample Randomization & Coding Sample_Prep->Randomization Evaluation Sensory Evaluation (Odor Description & Intensity Rating) Randomization->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Data_Analysis Data Analysis (Frequency & Mean Intensity) Data_Collection->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for Sensory Evaluation of this compound.
Protocol 2: Determination of Odor Detection Threshold using Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of Gas Chromatography-Olfactometry (GC-O) to determine the odor detection threshold of this compound. GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is based on the principles outlined in ASTM E679.[3][6][9]

1. Objective: To determine the odor detection threshold of this compound in a controlled gaseous stream.

2. Materials and Instrumentation:

  • Gas Chromatograph (GC) equipped with an Olfactory Detection Port (ODP)

  • Mass Spectrometer (MS) or Flame Ionization Detector (FID) for parallel detection

  • GC column suitable for terpene analysis (e.g., DB-5ms, HP-INNOWax)

  • High-purity this compound

  • Solvent for dilution (e.g., hexane (B92381) or ethanol)

  • Microsyringes for injection

  • Humidified air supply for the ODP

3. GC-O and MS/FID Parameters (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min

  • Column Effluent Split: 1:1 between the MS/FID and the ODP

  • ODP Transfer Line Temperature: 250 °C

  • MS/FID Transfer Line Temperature: 280 °C

  • MS Scan Range: m/z 40-400

4. Procedure:

  • Panelist Training: Train panelists to recognize the specific aroma of this compound and to signal the detection of an odor at the ODP.

  • Aroma Extract Dilution Analysis (AEDA):

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., from 1000 ppm down to 0.01 ppb).

    • Inject the most concentrated sample into the GC-O system.

    • A trained panelist sniffs the effluent at the ODP and records the retention time and a description of any detected odors.

    • Sequentially inject each dilution until the characteristic odor of this compound is no longer detected by the panelist.

  • Data Recording: The highest dilution at which the odor is still detected is recorded as the Flavor Dilution (FD) factor. The concentration of this compound in this dilution represents the odor detection threshold.

  • Confirmation: The identity of the peak corresponding to the detected odor is confirmed by the parallel MS or by comparing the retention time with an injected standard on the FID.

5. Data Analysis:

  • The odor detection threshold is reported as the concentration of this compound in the highest dilution at which it was detected by the majority of the panelists.

GCO_Workflow Start Start Sample_Prep Prepare Serial Dilutions of this compound Start->Sample_Prep Injection Inject Sample into GC-O Sample_Prep->Injection Separation GC Separation Injection->Separation Split Column Effluent Split Separation->Split ODP Olfactory Detection Port (ODP) - Panelist Sniffing Split->ODP Detector MS or FID Detection Split->Detector Data_Collection_O Record Odor Events (Retention Time, Descriptor) ODP->Data_Collection_O Data_Collection_D Record Chromatogram/ Mass Spectrum Detector->Data_Collection_D Analysis Correlate Odor Event with Chemical Peak & Dilution Data_Collection_O->Analysis Data_Collection_D->Analysis Threshold Determine Odor Detection Threshold Analysis->Threshold End End Threshold->End

Figure 3. Workflow for GC-Olfactometry Analysis.

Conclusion

The olfactometry analysis of this compound is crucial for its effective application in the fragrance and flavor industries. The protocols provided herein offer a standardized approach to characterizing its complex aroma profile and determining its odor detection threshold. A thorough understanding of its sensory properties, combined with robust analytical methodologies, enables researchers and product developers to optimize its use in various consumer and therapeutic products. Further research is warranted to identify the specific olfactory receptors that bind to this compound, which would provide deeper insights into the molecular basis of its unique aroma.

References

Application Notes and Protocols for the Incorporation of Myrcenyl Acetate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of myrcenyl acetate (B1210297), a volatile fragrance compound with potential therapeutic applications, into various polymer matrices for controlled release. The protocols detailed below are based on established methodologies for the encapsulation of similar volatile compounds and essential oils. Due to the limited availability of direct experimental data for myrcenyl acetate, researchers are advised to optimize these protocols for their specific applications.

Introduction to this compound and Polymer-Based Delivery

This compound is a naturally derived monoterpene ester known for its fresh, citrusy, and floral aroma, making it a common ingredient in fragrances.[1][2] Beyond its olfactory properties, related monoterpenes and acetate compounds have demonstrated antimicrobial and anti-inflammatory activities.[3][4][5][6] The volatile nature of this compound, however, presents challenges for its sustained delivery in various applications, including active packaging, textiles, and drug delivery systems.

Incorporating this compound into polymer matrices offers a promising solution for its controlled and sustained release. Polymeric carriers can protect the volatile compound from degradation and evaporation, enhance its stability, and provide targeted delivery. This document outlines protocols for incorporating this compound into three distinct and widely used biocompatible polymers:

  • Polylactic Acid (PLA): A biodegradable and biocompatible thermoplastic polyester.

  • Chitosan (B1678972): A natural polysaccharide derived from chitin (B13524) with mucoadhesive and antimicrobial properties.

  • Polyvinyl Alcohol (PVA): A water-soluble synthetic polymer with excellent film-forming and emulsifying properties.

Experimental Protocols

Incorporation of this compound into Polylactic Acid (PLA) Films via Solvent Casting

The solvent casting method is a simple and widely used technique for preparing polymer films with incorporated active agents.[7][8][9][10]

Objective: To prepare PLA films containing this compound for applications such as active food packaging or scented textiles.

Materials:

  • Polylactic Acid (PLA) pellets or powder

  • This compound

  • Chloroform (B151607) (or other suitable solvent for PLA, e.g., dichloromethane)

  • Plasticizer (e.g., polyethylene (B3416737) glycol (PEG) or triacetin) (optional)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bar

  • Fume hood

Protocol:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known amount of PLA in chloroform to achieve a desired concentration (e.g., 5-10% w/v).

    • Stir the mixture using a magnetic stirrer until the PLA is completely dissolved. This may take several hours.

    • If a plasticizer is used, add it to the PLA solution at a predetermined concentration (e.g., 10-20% w/w of PLA) and stir until fully dissolved.[11]

  • Incorporation of this compound:

    • Add the desired amount of this compound to the PLA solution. The concentration will depend on the target application and desired release profile.

    • Stir the mixture for a sufficient time to ensure homogeneous distribution of the this compound within the polymer solution.

  • Casting and Solvent Evaporation:

    • Pour a specific volume of the this compound-PLA solution into a glass petri dish. The volume will determine the final thickness of the film.

    • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours. A slower evaporation rate generally results in more uniform films.

    • To control the evaporation rate, the petri dish can be partially covered.

  • Film Detachment and Storage:

    • Once the film is completely dry, carefully peel it from the glass surface.

    • Store the film in a desiccator or a sealed container to prevent moisture absorption and loss of the volatile compound.

Workflow for PLA Film Preparation:

cluster_prep Solution Preparation cluster_fab Film Fabrication A Dissolve PLA in Chloroform B Add Plasticizer (optional) A->B C Add this compound B->C D Pour Solution into Mold C->D Homogeneous Mixture E Solvent Evaporation D->E F Peel and Store Film E->F

Caption: Workflow for preparing this compound-loaded PLA films.

Encapsulation of this compound in Chitosan Nanoparticles via Ionic Gelation

Ionic gelation is a mild and simple method for preparing chitosan nanoparticles, suitable for encapsulating sensitive molecules like this compound.[12][13][14][15]

Objective: To produce chitosan nanoparticles loaded with this compound for applications in drug delivery or antimicrobial coatings.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Surfactant (e.g., Tween 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

Protocol:

  • Chitosan Solution Preparation:

    • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v).

    • Stir the solution overnight at room temperature to ensure complete dissolution.

  • This compound Emulsion Preparation:

    • Prepare an oil-in-water emulsion by adding this compound and a surfactant (e.g., Tween 80 at 1% v/v) to deionized water.

    • Homogenize the mixture using a high-speed homogenizer or sonicator to form a stable emulsion with small droplet sizes.

  • Nanoparticle Formation:

    • Add the this compound emulsion to the chitosan solution under constant magnetic stirring.

    • Prepare an aqueous solution of TPP (e.g., 1 mg/mL).

    • Add the TPP solution dropwise to the chitosan-myrcenyl acetate mixture.

    • Nanoparticles will form spontaneously upon the addition of TPP due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.[13]

    • Continue stirring for approximately 30-60 minutes.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

    • Repeat the centrifugation and washing steps two more times.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage or further use. Alternatively, the nanoparticles can be freeze-dried for long-term storage.

Workflow for Chitosan Nanoparticle Synthesis:

A Dissolve Chitosan in Acetic Acid C Mix Chitosan Solution and Emulsion A->C B Prepare this compound Emulsion B->C D Add TPP Solution Dropwise C->D E Nanoparticle Formation D->E F Centrifuge and Wash E->F G Resuspend or Freeze-dry F->G

Caption: Ionic gelation workflow for this compound encapsulation.

Incorporation of this compound into Polyvinyl Alcohol (PVA) Hydrogels

PVA hydrogels can be formed through physical crosslinking (freeze-thaw cycles) or chemical crosslinking, providing a versatile matrix for the controlled release of active compounds.

Objective: To prepare PVA hydrogels containing this compound for applications such as wound dressings or controlled-release devices.

Materials:

  • Polyvinyl Alcohol (PVA) (hydrolysis degree >98%)

  • This compound

  • Deionized water

  • Emulsifying agent (e.g., Pluronic F-127)

  • Magnetic stirrer with hot plate

  • Molds for hydrogel casting

Protocol:

  • PVA Solution Preparation:

    • Disperse a known amount of PVA powder in deionized water (e.g., 10% w/v).

    • Heat the dispersion to 90°C under constant stirring until the PVA is completely dissolved.

    • Cool the PVA solution to room temperature.

  • This compound Emulsion Preparation:

    • Prepare an emulsion of this compound in a small amount of deionized water using an emulsifying agent.[16]

  • Incorporation into PVA Solution:

    • Gently mix the this compound emulsion into the cooled PVA solution until a homogeneous mixture is obtained.

  • Hydrogel Formation (Freeze-Thaw Method):

    • Pour the PVA-myrcenyl acetate mixture into molds.

    • Subject the molds to a series of freeze-thaw cycles (e.g., freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours). Typically, 3-5 cycles are sufficient to form a stable hydrogel.

  • Hydrogel Storage:

    • Store the prepared hydrogels in a sealed container in a refrigerator to maintain their hydration and prevent the loss of this compound.

Characterization and Data Presentation

Quantification of this compound

Accurate quantification of this compound is essential for determining loading efficiency and release kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.[17][18] High-Performance Liquid Chromatography (HPLC) can also be adapted for this analysis.[19]

General Protocol for GC-MS Analysis:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) at known concentrations.

  • Sample Preparation:

    • For PLA films: Dissolve a known weight of the film in a known volume of solvent.

    • For Chitosan nanoparticles: Disperse a known amount of nanoparticles in a solvent and disrupt the nanoparticles (e.g., by sonication or changing the pH) to release the encapsulated this compound.

    • For PVA hydrogels: Extract the this compound from a known weight of the hydrogel using a suitable solvent.

  • GC-MS Analysis: Analyze the standard solutions and sample extracts using a GC-MS system. Typical parameters may include a non-polar capillary column and a temperature gradient program.

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the samples.

Analytical Method Validation: A full validation of the analytical method should be performed to ensure its accuracy, precision, linearity, and robustness.[20][21][22][23]

ParameterDescriptionAcceptance Criteria (Example)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Loading Capacity and Encapsulation Efficiency

These parameters are crucial for evaluating the effectiveness of the incorporation process.

  • Loading Capacity (LC %): LC (%) = (Weight of this compound in polymer / Total weight of the polymer matrix) x 100

  • Encapsulation Efficiency (EE %): EE (%) = (Weight of this compound in polymer / Initial weight of this compound used) x 100

Table of Expected Data:

Polymer MatrixIncorporation MethodParameterExpected Range
PLA FilmSolvent CastingLoading Capacity (%)1 - 10
Chitosan NanoparticlesIonic GelationEncapsulation Efficiency (%)40 - 80
PVA HydrogelFreeze-ThawLoading Capacity (%)0.5 - 5

Note: These are estimated ranges based on literature for similar volatile compounds and should be experimentally determined for this compound.

In Vitro Release Studies

Release kinetics can be studied using various methods, such as dialysis bag diffusion or by immersing the polymer matrix in a release medium.

General Protocol:

  • Place a known amount of the this compound-loaded polymer matrix into a known volume of a release medium (e.g., phosphate-buffered saline, PBS).

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the withdrawn aliquots using a validated analytical method (e.g., GC-MS or HPLC).

  • Calculate the cumulative percentage of this compound released over time.

Release Kinetics Models: The release data can be fitted to various mathematical models to understand the release mechanism.[24][25][26][27]

ModelEquationDescription
Zero-Order Q_t = Q_0 + K_0 * tThe release rate is constant over time.
First-Order log(Q_t) = log(Q_0) - K_1 * t / 2.303The release rate is proportional to the amount of drug remaining in the matrix.
Higuchi Q_t = K_H * t^(1/2)Describes release from a matrix based on Fickian diffusion.
Korsmeyer-Peppas M_t / M_∞ = K * t^nCharacterizes the release mechanism (n < 0.5 for Fickian diffusion, 0.5 < n < 1 for anomalous transport, and n = 1 for zero-order release).

Putative Signaling Pathways of this compound

While specific signaling pathways for this compound are not extensively studied, the biological activities of related monoterpenes and acetates suggest potential mechanisms of action, particularly in anti-inflammatory and antimicrobial effects.

Proposed Anti-Inflammatory Signaling Pathway

Acetate has been shown to exert anti-inflammatory effects by modulating the NLRP3 inflammasome and MAPK/NF-κB signaling pathways.[4][5][6][28] It is plausible that this compound, upon hydrolysis to myrcenol (B1195821) and acetate, could trigger similar pathways.

Proposed Anti-inflammatory Pathway of Acetate:

cluster_mapk MAPK/NF-κB Signaling Acetate Acetate GPR43 GPR43 Acetate->GPR43 PLC Phospholipase C GPR43->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Inhibition NLRP3 NLRP3 Inflammasome Ca2->NLRP3 Inflammation Inflammation NLRP3->Inflammation MAPK MAPK Pathway (p38) MAPK->Inflammation NFkB NF-κB Pathway NFkB->Inflammation Acetate_2 Acetate Acetate_2->MAPK Acetate_2->NFkB

Caption: Proposed anti-inflammatory signaling of acetate.

Proposed Antimicrobial Mechanism of Action

Monoterpenes and their esters often exert antimicrobial activity by disrupting the bacterial cell membrane.[3][29][30] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Proposed Antimicrobial Mechanism:

MA This compound Membrane Bacterial Cell Membrane MA->Membrane Disruption Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Proposed Insect Repellent Mode of Action

The mode of action for many insect repellents involves interaction with the insect's olfactory receptors.[31][32][33][34] Repellents can either block the receptors for host attractants or activate receptors that trigger an avoidance response.

Logical Relationship in Insect Repellency:

cluster_host Host Attraction cluster_repellent Repellent Action Host_Odor Host Odor Olfactory_Receptor Olfactory Receptor Host_Odor->Olfactory_Receptor Attraction Attraction to Host Olfactory_Receptor->Attraction MA This compound MA->Olfactory_Receptor Blocks Receptor Avoidance_Receptor Avoidance Receptor MA->Avoidance_Receptor Activates Receptor Avoidance Repellency Avoidance_Receptor->Avoidance

Caption: Putative modes of action for insect repellency.

Conclusion

The incorporation of this compound into polymer matrices presents a viable strategy for the development of novel products with controlled release properties for the fragrance, food packaging, and pharmaceutical industries. The protocols provided herein offer a starting point for researchers to explore these applications. It is imperative to conduct thorough characterization and optimization for each specific polymer-myrcenyl acetate system to achieve the desired performance characteristics. Further research into the specific biological signaling pathways of this compound will be crucial for advancing its therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myrcenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Myrcenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Myrcenyl acetate?

A1: this compound is primarily synthesized through two main routes:

  • Direct 1,4-Addition: This method involves the direct reaction of myrcene (B1677589) with an alkanoic acid, most commonly acetic acid. The reaction adds the acetate group across the conjugated diene system of myrcene to form a mixture of geranyl, neryl, and myrcenyl acetates.[1]

  • From Myrcene Hydrohalides: This two-step process begins with the hydrohalogenation of myrcene to form myrcene hydrohalide (e.g., myrcene hydrochloride). This intermediate is then reacted with a fatty acid salt, such as anhydrous sodium acetate, to yield a mixture of esters including linalyl, neryl, and geranyl acetates.[2]

Q2: Which reaction parameters are most critical for optimizing the yield of this compound?

A2: The yield and selectivity of this compound synthesis are highly sensitive to several parameters:

  • Temperature: Higher temperatures (140-175°C) significantly accelerate the reaction rate of direct addition. However, this often requires the use of pressure equipment to prevent myrcene (bp: 167°C) from vaporizing.[1]

  • Catalyst: The choice of catalyst is crucial. For the hydrohalide route, an addition compound of phosphorus trichloride (B1173362) and ammonia (B1221849) has been shown to be effective.[2] In general acetylation reactions, catalysts like vanadyl sulfate (B86663) can be used.[3]

  • Reactant Molar Ratio: The ratio of myrcene to the acetylating agent can influence the reaction equilibrium and minimize side reactions.

  • Presence of Acetate Salts: In the direct addition method, the presence of sodium or potassium acetate is desirable as it can help suppress the formation of by-products like α-terpinyl acetate.[1]

  • Solvent: While the reaction can be run solvent-free, using acetic anhydride (B1165640) or co-solvents like other esters can help increase the solubility of myrcene in the reaction mixture.[1][3]

Q3: What are the common byproducts in this compound synthesis and how can their formation be minimized?

A3: The primary byproducts are isomers and other terpene derivatives. Common byproducts include α-terpinyl acetate, limonene (B3431351) ("dipentene"), and isomeric esters like geranyl acetate and neryl acetate.[1] The formation of these can be minimized by:

  • Adding Acetate Salts: The presence of sodium or potassium acetate in the reaction mixture helps to reduce the formation of α-terpinyl acetate.[1]

  • Controlling Temperature: While higher temperatures increase the rate of the desired reaction, they can also promote undesirable side reactions. Careful temperature control is essential.[1]

  • Using Less Polar Alkanoic Acids: Employing less polar acids than acetic acid can result in a slower but more selective process with fewer byproducts, though it may require higher temperatures to proceed at a reasonable rate.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Myrcene

Possible CauseRecommended Solution
Insufficient Reaction Temperature The direct addition of acetic acid to myrcene is slow at lower temperatures (e.g., refluxing acetic acid at 118°C). Increase the internal temperature to a range of 140-175°C using appropriate pressure equipment to accelerate the reaction.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct proportion. For the reaction of myrcene hydrochloride, a phosphorus trichloride-ammonia addition compound can be used as a catalyst.[2]
Poor Solubility of Myrcene Myrcene has limited solubility in polar solvents like acetic acid. To improve solubility, consider adding a co-solvent. Using the final product (geranyl/neryl acetate) as a co-solvent or mixing alkanoic acids (e.g., acetic acid with isobutyric acid) can be beneficial.[1]

Issue 2: High Yield of Undesired Isomers (e.g., α-Terpinyl Acetate)

Possible CauseRecommended Solution
Absence of a Buffer/Salt Protonation of myrcene can lead to carbocation intermediates that rearrange to form α-terpineol, which is then acetylated. This is a major side reaction.[1]
Add an acetate salt like sodium acetate or potassium acetate to the reaction mixture. This helps to buffer the reaction and favors the desired 1,4-addition pathway over the formation of α-terpinyl acetate.[1]
Reaction Conditions Favoring Isomerization Prolonged reaction times or excessively high temperatures can lead to the isomerization of the desired product.
Optimize reaction time and temperature. Monitor the reaction progress using techniques like GC to stop the reaction once the optimal yield of the desired product is achieved.

Issue 3: Difficulties in Product Purification

Possible CauseRecommended Solution
Incomplete Removal of Acetic Acid Residual acetic acid can be difficult to remove and can co-distill with the product.
After dilution with water and extraction into an organic solvent (e.g., pentane (B18724) or hexane), thoroughly wash the organic layer with a 1M aqueous sodium hydroxide (B78521) solution, followed by a saturated sodium chloride (brine) wash to neutralize and remove all acidic components.[1][2]
Formation of Emulsions During Workup The presence of various compounds can lead to the formation of stable emulsions during the aqueous wash steps, making phase separation difficult.
Add a saturated brine solution during the washing steps to help break emulsions. If an emulsion persists, allow the mixture to stand for a longer period or use a centrifuge if possible.

Data on Reaction Conditions

The following table summarizes various reaction conditions and their outcomes as reported in the literature.

Starting MaterialAcetylating Agent / ReagentCatalystTemperature (°C)Time (h)Yield / Product DistributionReference
MyrceneAcetic AcidNone (with NaOAc)117 (reflux)16Geranyl/Neryl Acetate (70:30 ratio)[1]
MyrceneAcetic AcidNone135-145-Faster reaction rate than at reflux[1]
Myrcene HydrochlorideAnhydrous Sodium AcetatePCl₃-NH₃ compound90-956.7556.4% Linalyl acetate, 16.4% Neryl/Geranyl acetates[2]
Myrcene HydrochlorideAnhydrous Sodium AcetatePCl₃70-7520High yield of esters[2]

Experimental Protocols

Protocol 1: Direct Acetylation of Myrcene in Acetic Acid [1]

  • Reactant Preparation: In a pressure-rated reaction vessel, charge glacial acetic acid and myrcene. For a large-scale process, it is recommended to add myrcene dropwise to the heated reaction mixture. Optionally, add sodium acetate.

  • Reaction: Heat the mixture to the desired internal temperature (e.g., 135-145°C) and maintain with stirring for the required duration (e.g., 1-16 hours), monitoring the reaction progress by GC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with water and extract the product with a non-polar solvent like pentane.

  • Washing: Wash the organic layer sequentially with water, 1M aqueous sodium hydroxide, and finally with saturated aqueous sodium chloride (brine).

  • Drying and Isolation: Dry the washed organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude this compound product. Further purification can be achieved by fractional distillation.

Protocol 2: Synthesis from Myrcene Hydrochloride [2]

  • Reactant Preparation: To a reaction flask containing myrcene hydrochloride, add anhydrous sodium acetate and the PCl₃-NH₃ catalyst.

  • Reaction: Heat the mixture to 90-95°C and agitate for approximately 7-8 hours.

  • Workup: After cooling, dissolve the salts by adding water.

  • Extraction: Extract the aqueous layer with hexane (B92381) and combine the hexane layer with the main oil layer.

  • Washing: Wash the combined organic layer with water and then with a 10% NaHCO₃ solution.

  • Isolation: Remove the hexane by distillation under reduced pressure to yield the crude acetate esters.

Visualizations

experimental_workflow start Start: Reactants (Myrcene, Acetic Acid) reaction Acetylation Reaction (Heat, Pressure, Catalyst) start->reaction workup Aqueous Workup (Dilution & Extraction) reaction->workup washing Washing Steps (H₂O, NaOH, Brine) workup->washing drying Drying & Filtration washing->drying isolation Solvent Removal (Distillation) drying->isolation purification Final Purification (Fractional Distillation) isolation->purification product Product: this compound purification->product troubleshooting_yield start Problem: Low Synthesis Yield check_conversion Is Myrcene being consumed? (Check by GC) start->check_conversion no_conversion Issue: Low Reactivity check_conversion->no_conversion No conversion_ok Issue: Byproduct Formation check_conversion->conversion_ok Yes increase_temp Action: Increase Temperature (140-175°C) no_conversion->increase_temp check_catalyst Action: Verify Catalyst Activity no_conversion->check_catalyst improve_solubility Action: Add Co-Solvent no_conversion->improve_solubility add_salt Action: Add Acetate Salt (e.g., NaOAc) conversion_ok->add_salt optimize_time Action: Optimize Reaction Time conversion_ok->optimize_time reaction_pathway myrcene Myrcene protonation Carbocation Intermediate myrcene->protonation + H⁺ edge_node1 edge_node2 desired_product Myrcenyl/Geranyl/Neryl Acetate protonation->desired_product side_product α-Terpinyl Acetate protonation->side_product rearrangement Rearrangement protonation->rearrangement cond1 + Acetic Acid + NaOAc (Buffer) cond1->desired_product cond2 + Acetic Acid (No Buffer) cond2->side_product rearrangement->side_product

References

Technical Support Center: Purification of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Myrcenyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in the drug development field to address common challenges encountered during the purification of this valuable fragrance and flavor compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Myrcenyl acetate.

Q1: My final product has a lower purity than expected, with several unidentified peaks in the GC-MS analysis. What are the likely impurities?

A1: Crude this compound can contain a variety of impurities stemming from the synthesis process. The most common contaminants include:

  • Isomeric Acetates: Linalyl acetate is a common isomeric impurity that can form during the synthesis of this compound, particularly if there is isomerization of the myrcenol (B1195821) precursor. Other terpene acetates may also be present depending on the purity of the starting materials.

  • Unreacted Starting Materials: Residual myrcenol, acetic anhydride, or acetic acid may be present if the reaction has not gone to completion.

  • Acid Catalyst: If an acid catalyst was used for the esterification, it must be completely removed during the workup.

  • Degradation Products: this compound, being a terpene derivative, can be susceptible to degradation at elevated temperatures, leading to the formation of various byproducts.

  • Solvent Residues: Solvents used in the reaction or workup may be present in the final product if not completely removed.

Q2: I am having difficulty separating this compound from its isomers by distillation. Is this a viable method?

A2: Yes, fractional distillation is a viable method for separating this compound from its common isomer, linalyl acetate. There is a significant difference in their boiling points, which allows for effective separation with an efficient fractional distillation setup. However, challenges can arise.

  • Azeotrope Formation: The presence of water or other impurities can lead to the formation of azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[1][2][3][4][5][6][7] It is crucial to ensure the crude product is thoroughly dried before distillation.

  • Thermal Degradation: Prolonged heating during distillation can cause degradation of this compound.[8][9] It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

CompoundBoiling Point (°C at 760 mmHg)
This compound256 - 257[3]
Linalyl acetate220[10][11][12]

Q3: My purified this compound is acidic. How can I remove acidic impurities?

A3: Acidic impurities, such as residual acetic acid or the acid catalyst, can be effectively removed by washing the crude product with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is commonly used. This neutralization step should be performed during the aqueous workup before the final purification.

Q4: Column chromatography is giving me poor separation of this compound from other non-polar impurities. What can I do to improve this?

A4: For challenging separations of terpenoids like this compound, optimizing your column chromatography protocol is key.

  • Stationary Phase: Standard silica (B1680970) gel is typically effective.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane (B92381), is a good starting point. If co-elution is an issue, you may need to screen other solvent systems or consider a different chromatographic technique.

  • Alternative Techniques: Preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can offer higher resolution for difficult separations.[13][14][15][16]

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines a standard procedure for the purification of this compound after synthesis.

dot

PurificationWorkflow Crude Crude this compound Wash Aqueous Workup: Wash with NaHCO3 soln. Crude->Wash 1. Dry Dry with Na2SO4 Wash->Dry 2. Filter Filter Dry->Filter 3. Distill Fractional Distillation (Reduced Pressure) Filter->Distill 4. Chromatography Silica Gel Chromatography (if necessary) Distill->Chromatography 5. Optional Pure Pure this compound Distill->Pure Final Product Chromatography->Pure

Caption: General workflow for the purification of this compound.

Methodology:

  • Aqueous Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.

      • Water.

      • Brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.

  • Drying:

    • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filtration:

    • Filter the dried organic layer to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Choose one or both):

    • Fractional Distillation:

      • Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation.

      • Use an efficient fractionating column to separate this compound from lower and higher boiling impurities.

    • Silica Gel Chromatography:

      • If further purification is needed, dissolve the product in a minimal amount of a non-polar solvent (e.g., hexane).

      • Load the solution onto a silica gel column.

      • Elute with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.

      • Collect fractions and analyze them by TLC or GC to identify the pure product.

Protocol 2: Preparative HPLC for High-Purity this compound

For obtaining very high purity this compound, preparative HPLC can be employed.

dot

HPLCFlow Start Partially Purified This compound Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Preparative HPLC Dissolve->Inject Elute Elute with Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/GC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Remove Solvent Combine->Evaporate Final High-Purity This compound Evaporate->Final

Caption: Workflow for preparative HPLC purification of this compound.

Methodology:

  • Column: A C18 reversed-phase column is a suitable choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The exact gradient profile will need to be optimized based on the impurity profile of your sample.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase composition.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by analytical HPLC, TLC, or GC-MS to determine their purity.

  • Product Recovery: Combine the fractions containing the pure this compound and remove the solvents under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound and a Common Isomeric Impurity

PropertyThis compoundLinalyl Acetate
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂
Molar Mass ( g/mol ) 196.29196.29
Boiling Point (°C at 760 mmHg) 256 - 257[3]220[10][11][12]
Density (g/cm³) ~0.90~0.90

Table 2: Typical GC-MS Analytical Conditions for Purity Assessment

ParameterValue
Column DB-5 or equivalent non-polar capillary column
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (scan range 40-400 m/z)

Note: This is a general method and may require optimization for your specific instrument and sample.

References

Technical Support Center: Myrcenyl Acetate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myrcenyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Myrcenyl acetate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound, a terpene ester, is susceptible to degradation through two primary pathways:

  • Hydrolysis: The ester bond can be cleaved, particularly in the presence of strong acids or bases, or with prolonged exposure to water, yielding myrcenol (B1195821) and acetic acid. This is a common issue in aqueous or emulsion-based formulations with non-neutral pH.

  • Oxidation: The two double bonds in the myrcene (B1677589) moiety are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of various oxidation byproducts, including epoxides, aldehydes, and ketones, which can alter the fragrance and properties of the final product.

Q2: What are the key factors that influence the stability of this compound?

A2: The stability of this compound is primarily influenced by:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the ester linkage. Formulations should ideally be maintained at a pH close to neutral (6.5-7.5) for optimal stability.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation rates. It is recommended to store formulations containing this compound in a cool environment.[1]

  • Light Exposure: UV and visible light can promote photo-oxidation.[2] Formulations should be packaged in opaque or UV-protective containers.

  • Oxygen Availability: The presence of oxygen is a critical factor for oxidative degradation. Minimizing headspace in packaging and using airtight containers can help mitigate this.

  • Presence of Pro-oxidants: Metal ions (e.g., iron, copper) can act as catalysts for oxidation. The use of chelating agents can be beneficial in such cases.

Q3: What are the recommended strategies to improve the stability of this compound in my formulation?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Incorporating antioxidants is a highly effective method. Common choices include:

    • BHT (Butylated Hydroxytoluene): A synthetic antioxidant that is very effective at preventing autoxidation.[3]

    • Tocopherol (Vitamin E): A natural antioxidant that is particularly effective in lipid-based formulations.

    • Ascorbyl Palmitate: A fat-soluble form of Vitamin C that works synergistically with tocopherol.[4][5][6]

  • Microencapsulation: Encapsulating this compound in a protective shell (e.g., cyclodextrins, polymers) can shield it from environmental factors like oxygen and light, thereby improving its stability and providing controlled release.[7][8]

  • pH Control: Maintaining the pH of the formulation in the optimal range of 6.5-7.5 is crucial to prevent hydrolysis.

  • Chelating Agents: If the presence of metal ions is a concern, adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these ions and prevent them from catalyzing oxidative reactions.

  • Appropriate Packaging: Using opaque or amber-colored, airtight containers will protect the formulation from light and oxygen.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Issue 1: Rapid Loss of Fragrance and/or Change in Scent Profile

Possible Cause Troubleshooting Step
Oxidative Degradation - Add an effective antioxidant system. Consider a combination of antioxidants for synergistic effects (e.g., Tocopherol and Ascorbyl Palmitate).- Purge the formulation with an inert gas (e.g., nitrogen) before sealing the container.- Ensure packaging is airtight and has minimal headspace.
Hydrolysis - Measure the pH of your formulation. If it is outside the 6.5-7.5 range, adjust it using appropriate buffering agents.- For aqueous formulations, consider if a less water-soluble vehicle is an option.
Volatility - Consider microencapsulation to reduce the volatility of this compound.

Issue 2: Phase Separation or Changes in Emulsion Consistency

Possible Cause Troubleshooting Step
pH Shift Due to Degradation - Hydrolysis of this compound can lead to the formation of acetic acid, lowering the pH and potentially disrupting the emulsion system.- Monitor the pH of your stability samples over time. If a downward trend is observed, a stronger buffering system may be needed.- Incorporate stabilizers that are less sensitive to pH changes.
Interaction with Other Ingredients - Degradation products of this compound may interact with other formulation components.- Conduct compatibility studies with individual excipients to identify any adverse interactions.

Issue 3: Discoloration of the Formulation

Possible Cause Troubleshooting Step
Oxidation Products - The formation of certain oxidation byproducts can lead to a yellowing or browning of the formulation.- Implement a robust antioxidant system.- Protect the formulation from light by using opaque packaging.
Interaction with Impurities - Trace metal impurities can catalyze reactions that lead to colored byproducts.- Add a chelating agent such as EDTA to your formulation.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound in a model o/w emulsion. This data illustrates the expected stability profile under various stress conditions and the efficacy of different stabilization strategies.

Table 1: Forced Degradation of this compound in an O/W Emulsion over 4 Weeks

Condition Stabilizer This compound Remaining (%) Appearance
40°C None75.2%Slight yellowing
0.1% BHT92.5%No change
0.2% Tocopherol90.8%No change
0.2% Tocopherol + 0.05% Ascorbyl Palmitate96.3%No change
40°C / 75% RH None68.9%Yellowing, slight phase separation
0.2% Tocopherol + 0.05% Ascorbyl Palmitate94.1%No change
UV Light (ICH Q1B) None55.4%Significant yellowing
0.2% Tocopherol + 0.05% Ascorbyl Palmitate88.7%Slight yellowing
pH 4.0, 25°C None80.1%No change
pH 9.0, 25°C None72.8%Slight opalescence

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method suitable for the quantification of this compound and the identification of its degradation products.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 amu

  • Sample Preparation:

    • Dilute the formulation in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 10 µg/mL of this compound.

    • For emulsions, a liquid-liquid extraction may be necessary.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantify this compound using a calibration curve prepared from a certified reference standard.

    • Identify degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.

  • Acid Hydrolysis:

    • Treat a solution of this compound (or the formulation) with 0.1 M HCl at 60°C for 24 hours.

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Treat a solution of this compound (or the formulation) with 0.1 M NaOH at 60°C for 24 hours.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound (or the formulation) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the sample to 80°C in a calibrated oven for 7 days.

  • Photodegradation:

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze the stressed samples at appropriate time points using the stability-indicating GC-MS method described in Protocol 1.

Visualizations

Myrcenyl_Acetate_Degradation_Pathways MA This compound Hydrolysis Hydrolysis (Acid/Base, Water) MA->Hydrolysis Oxidation Oxidation (O2, Light, Heat) MA->Oxidation Myrcenol Myrcenol Hydrolysis->Myrcenol AceticAcid Acetic Acid Hydrolysis->AceticAcid OxidizedProducts Oxidized Products (Epoxides, Aldehydes, etc.) Oxidation->OxidizedProducts

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Instability Observed (e.g., Scent Change, Separation) CheckpH Check pH Start->CheckpH pH_OK pH in 6.5-7.5 range? CheckpH->pH_OK AdjustpH Adjust pH with Buffers pH_OK->AdjustpH No CheckAntioxidant Review Antioxidant System pH_OK->CheckAntioxidant Yes AdjustpH->CheckAntioxidant AddAntioxidant Add/Optimize Antioxidant (e.g., Tocopherol, BHT) CheckAntioxidant->AddAntioxidant CheckPackaging Evaluate Packaging AddAntioxidant->CheckPackaging ImprovePackaging Use Opaque, Airtight Containers CheckPackaging->ImprovePackaging ConsiderMicroencapsulation Consider Microencapsulation ImprovePackaging->ConsiderMicroencapsulation End Stability Improved ConsiderMicroencapsulation->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Myrcenyl Acetate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Myrcenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the GC-MS analysis of Myrcenyl acetate, from sample injection to data interpretation.

Q1: Why am I observing significant peak tailing for this compound?

Peak tailing, where a peak is asymmetrically skewed, is a common issue that can affect integration accuracy.[1] The primary causes for ester compounds like this compound include:

  • Active Sites: The polar nature of the acetate group can interact with active sites (exposed silanols) in the GC inlet liner or the front of the analytical column.[2][3][4] This is a frequent cause of tailing for polar compounds.[3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak distortion.[2][5]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.[3] Trimming the front end of the column can often resolve this.[1]

  • Solvent-Phase Mismatch: Using a solvent that is not compatible with the polarity of the GC column's stationary phase can cause poor peak shape.[5]

To resolve peak tailing, consider the following:

  • Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner, preferably with deactivated glass wool, to minimize analyte interaction with active surfaces.[6]

  • Perform Inlet Maintenance: Regularly replace the septum and liner. If particles of old septa or ferrules are present in the inlet, they can be a source of activity.

  • Trim the Column: Remove 15-30 cm from the front of the column to eliminate contamination and active sites that develop over time.[1][3]

  • Verify Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the MS transfer line according to the manufacturer's instructions.[5]

Q2: My retention times for this compound are shifting between runs. What is the cause?

Retention time (tR) stability is crucial for confident compound identification.[7] Shifts in tR can be caused by several factors:

  • System Leaks: Small leaks in the carrier gas flow path, often around the septum or column fittings, are a common cause of tR instability.[8]

  • Flow Rate and Pressure Instability: Inconsistent carrier gas flow or pressure regulation will directly impact how quickly analytes move through the column.[8][9]

  • Oven Temperature Fluctuations: The GC oven must reproduce the temperature program precisely for every run. Insufficient equilibration time at the initial temperature can cause variability.[8]

  • Column Degradation: Over time, the stationary phase can degrade, especially at the inlet, which alters its retention characteristics.[8]

  • Matrix Effects: Complex sample matrices can interact with the column, slightly changing its properties from one injection to the next.[10]

To stabilize retention times:

  • Perform a Leak Check: Systematically check for leaks from the gas source to the detector, paying close attention to the injection port septum and column connections.[11]

  • Use Constant Flow Mode: If your GC allows it, operate in constant flow mode rather than constant pressure. This ensures the carrier gas linear velocity remains stable even as the oven temperature ramps.

  • Increase Oven Equilibration Time: Allow sufficient time (e.g., 0.5-1 minute) for the oven to stabilize at the initial temperature before injecting.[8]

  • Use Retention Time Locking (RTL) or Internal Standards: For quantitative analysis, using an internal standard can help correct for minor shifts.[10] Advanced software features like RTL can also be used to adjust parameters to maintain constant retention times.

Q3: I am having trouble separating this compound from its isomers (e.g., Neryl acetate, Geranyl acetate). How can I improve resolution?

Isomers often have very similar chemical properties, making them difficult to separate chromatographically.[6][12] Co-elution can lead to inaccurate identification and quantification.[6]

  • Suboptimal Temperature Program: A fast oven ramp rate may not provide enough time for the column to resolve closely eluting compounds.[13]

  • Incorrect Column Choice: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) may not have the right selectivity to separate these isomers.

  • High Carrier Gas Flow Rate: While increasing flow rate shortens run time, it can also decrease separation efficiency.[2]

To improve the separation of isomers:

  • Optimize the Oven Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) during the elution window of the target isomers.[13]

  • Select a More Polar Column: Consider using a mid-polar stationary phase (e.g., a '624' type or a WAX column) which can offer different selectivity based on subtle differences in polarity and structure.

  • Adjust Column Dimensions: Using a longer column or one with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.[6]

Q4: The signal for this compound is very low. How can I increase sensitivity?

Low signal response can be due to analyte loss, inefficient ionization, or detector issues.

  • Analyte Degradation: Terpenoids and esters can be thermally labile and may degrade in a hot GC inlet, especially if the liner is not properly deactivated.[6][14]

  • Leaks: A leak in the system will reduce the amount of analyte reaching the detector and allow air into the MS, increasing background noise.[2]

  • Contaminated Ion Source: Over time, the MS ion source can become contaminated, which reduces its ionization efficiency and overall sensitivity.[2]

  • Suboptimal MS Parameters: Incorrect ion source temperatures, electron energy, or detector gain will lead to a poor response.[15]

To improve sensitivity:

  • Optimize Inlet Temperature: Test a lower inlet temperature (e.g., 190-220°C) to minimize thermal degradation.[14]

  • Ensure an Inert Flow Path: Use high-quality deactivated liners and columns to prevent analyte loss.[16]

  • Clean the MS Ion Source: If sensitivity has degraded over time, follow the manufacturer's procedure for cleaning the ion source, lens stack, and quadrupole.

  • Tune the Mass Spectrometer: Regularly perform an autotune or manual tune of the MS to ensure optimal performance.[15] For quantitative methods, consider using Selected Ion Monitoring (SIM) mode, which significantly increases sensitivity by monitoring only a few specific ions.

Q5: How do I correctly identify this compound from its mass spectrum?

Electron Ionization (EI) of this compound (molar mass: 196.29 g/mol ) produces a characteristic fragmentation pattern.

  • Molecular Ion (M•+): The peak at m/z 196 corresponds to the intact molecule. This peak may be weak or absent in EI spectra.

  • Loss of Acetic Acid: A very common and characteristic fragmentation for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da).[17] This results in a prominent fragment ion at m/z 136 (196 - 60). This m/z 136 ion is the terpene (myrcene) fragment and is often the base peak or one of the most abundant ions.

  • Other Key Fragments: Further fragmentation of the m/z 136 ion will produce other characteristic terpene fragments, such as m/z 121, 93, 79, and 69. The presence of the m/z 43 peak (CH₃CO⁺) is also indicative of an acetate group.

When identifying peaks, always compare the obtained spectrum against a reference library (e.g., NIST, Wiley) and, if possible, confirm the retention time by analyzing a certified reference standard.

Experimental Protocol and Data

Standard GC-MS Protocol for this compound

This protocol provides a starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Perform an appropriate extraction (e.g., solvent extraction with hexane (B92381) or ethyl acetate).

    • Dilute the extract to a final concentration within the instrument's linear range (e.g., 1-50 µg/mL).

    • If necessary, add an internal standard (e.g., tetradecane) for improved quantitative precision.

  • Instrument Parameters: The following tables summarize typical GC-MS parameters for the analysis of terpenoid acetates.[18][19]

    Parameter Setting Rationale
    Gas Chromatograph
    Injection ModeSplit (e.g., 20:1 ratio) or SplitlessUse Split for higher concentration samples to avoid column overload; use Splitless for trace analysis to maximize sensitivity.
    Inlet Temperature250°CBalances efficient volatilization with minimizing thermal degradation. May need to be optimized lower for labile compounds.[14][18]
    Inlet LinerDeactivated, Single Taper w/ Glass WoolInert surface prevents analyte breakdown; wool aids vaporization and traps non-volatiles.
    Carrier GasHelium (99.999% purity)Inert carrier gas standard for GC-MS.
    Flow Rate1.2 mL/min (Constant Flow)Provides a good balance between analysis speed and chromatographic efficiency.
    ColumnMid-polarity (e.g., DB-624, ZB-1701) or Non-polar (e.g., HP-5ms). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.A mid-polar column is often preferred for better separation of terpene isomers.[18]
    Oven ProgramInitial: 60°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 5 minA controlled ramp rate is critical for resolving closely eluting compounds like isomers.[13]
    Mass Spectrometer
    Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible, library-searchable mass spectra.
    Electron Energy70 eVStandard energy for generating consistent fragmentation patterns.
    Source Temp.230°CStandard source temperature; consult manufacturer recommendations.[20]
    Transfer Line Temp.280°CMust be high enough to prevent analyte condensation without causing degradation.
    Acquisition ModeFull Scan (e.g., m/z 40-350)Used for qualitative analysis and identification.
    Solvent Delay3-5 minPrevents the high concentration of solvent from entering and saturating the MS detector.
    Key Mass Fragments for Identification
    m/z Value Possible Identity / Neutral Loss
    196Molecular Ion [M]⁺
    136[M - CH₃COOH]⁺ (Loss of acetic acid)
    121[136 - CH₃]⁺ (Loss of a methyl group)
    93Common terpene fragment
    69Common terpene fragment
    43Acetyl Cation [CH₃CO]⁺

Visual Troubleshooting and Chemical Information

The following diagrams provide a logical workflow for troubleshooting common GC-MS issues and illustrate the chemical structure and fragmentation of this compound.

GCMS_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_peak_shape Check Peak Shape start->check_peak_shape check_rt Check Retention Time start->check_rt check_sensitivity Check Sensitivity start->check_sensitivity is_tailing Tailing? check_peak_shape->is_tailing check_liner 1. Check/Replace Inlet Liner is_tailing->check_liner Yes is_tailing->check_rt No trim_column 2. Trim Column (15-30 cm) check_liner->trim_column check_install 3. Verify Column Installation trim_column->check_install resolved Problem Resolved check_install->resolved is_shifting Shifting? check_rt->is_shifting leak_check 1. Perform Leak Check is_shifting->leak_check Yes is_shifting->check_sensitivity No check_flow 2. Verify Flow/Pressure Settings leak_check->check_flow check_oven 3. Check Oven Program & Equilibration Time check_flow->check_oven check_oven->resolved is_low Signal Low? check_sensitivity->is_low check_inlet_temp 1. Optimize Inlet Temperature is_low->check_inlet_temp Yes is_low->resolved No tune_ms 2. Tune MS & Check Source Cleanliness check_inlet_temp->tune_ms tune_ms->resolved

Caption: A logical workflow for troubleshooting common GC-MS analytical issues.

Myrcenyl_Acetate_Fragmentation cluster_main This compound Structure & Fragmentation MA_Struct MA_Info This compound (C12H20O2) MW = 196 m/z = 196 Fragment_136 Myrcene Fragment (C10H16) m/z = 136 MA_Info->Fragment_136 - 60 Da Fragment_Loss Neutral Loss (Acetic Acid) MW = 60 MA_Info->Fragment_Loss

Caption: Simplified fragmentation of this compound in an EI source.

References

Technical Support Center: Synthesis of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Myrcenyl Acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Myrcenyl Acetate?

A1: A widely used method for synthesizing this compound involves a two-step process. First, myrcene (B1677589) is subjected to hydrohalogenation, typically hydrochlorination, to form myrcenyl chloride. This intermediate is then reacted with an acetate salt, such as sodium acetate, to yield this compound through a nucleophilic substitution reaction.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The most significant side reactions include the formation of isomeric acetate esters such as linalyl acetate, geranyl acetate, and neryl acetate. Additionally, acidic conditions and elevated temperatures can promote the cyclization of intermediates to form terpinyl acetate.[1] Dehydration reactions are also possible at higher temperatures.

Q3: My reaction yields a mixture of several terpene acetates. Is this normal?

A3: Yes, it is quite common to obtain a mixture of isomeric acetates. The reaction conditions, including temperature, solvent, and the specific reagents used, can influence the ratio of these products.[1][2][3] Purification is typically required to isolate the desired this compound.

Q4: How can I minimize the formation of the cyclized byproduct, terpinyl acetate?

A4: To reduce the formation of terpinyl acetate, it is crucial to carefully control the reaction temperature and minimize the acidity of the reaction medium.[1] Using a non-acidic solvent or a less acidic acetate salt can be beneficial.

Q5: What purification techniques are recommended for isolating this compound?

A5: Following the reaction, a standard workup procedure is necessary to remove inorganic salts and any remaining acid. This typically involves washing the organic layer with water and a mild base solution. The crude product mixture, which may contain unreacted starting materials and various isomeric acetates, is often purified by fractional distillation under reduced pressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete hydrochlorination of myrcene.- Suboptimal temperature for the acetate formation step.- Competing side reactions dominating.- Ensure complete conversion of myrcene to myrcenyl chloride by monitoring the reaction progress (e.g., by GC).- Optimize the reaction temperature. A temperature range of 95-105°C has been reported.[1]- Re-evaluate the choice of solvent and acetate salt to favor the desired reaction pathway.
High Percentage of Terpinyl Acetate - Reaction temperature is too high.- The reaction medium is too acidic.- Lower the reaction temperature. Heating accelerates cyclization.[1]- If using acetic acid as a solvent, consider alternative, less acidic solvents. Neutralize any excess acid before heating.
Presence of Unreacted Myrcenyl Chloride - Insufficient reaction time.- Low reaction temperature.- Poor quality of the acetate salt (e.g., not anhydrous).- Increase the reaction time and monitor for the disappearance of the chloride starting material.- Ensure the reaction is maintained at an appropriate temperature.- Use anhydrous sodium acetate to ensure the acetate nucleophile is readily available.
Formation of Polymeric Materials - Myrcene polymerization due to acidic catalysts or high temperatures.- Use a purified grade of myrcene.- Avoid strong acids and excessively high temperatures during the reaction.

Experimental Protocols

Synthesis of this compound from Myrcene

Step 1: Hydrochlorination of Myrcene

  • Cool a solution of myrcene in a suitable solvent (e.g., a non-polar organic solvent) to 0-5 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution.

  • Monitor the reaction progress by techniques such as GC or TLC until the myrcene is consumed.

  • Once the reaction is complete, remove the excess hydrogen chloride by purging with an inert gas or by washing with ice-cold water.

Step 2: Formation of this compound

  • To the crude myrcenyl chloride from Step 1, add anhydrous sodium acetate.

  • Heat the mixture with vigorous stirring. A typical temperature range is 95-105 °C.[1]

  • Maintain the reaction at this temperature for several hours, monitoring the conversion of the chloride to the acetate.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under vacuum to isolate the pure this compound.

Visualizations

Synthesis_Pathway Myrcene Myrcene HCl HCl MyrcenylChloride Myrcenyl Chloride Myrcene->MyrcenylChloride Hydrochlorination NaOAc Sodium Acetate MyrcenylAcetate This compound (Product) MyrcenylChloride->MyrcenylAcetate Substitution

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_products Reaction Products Myrcenyl_Intermediate Myrcenyl Intermediate (Chloride/Cation) Myrcenyl_Acetate This compound (Desired Product) Myrcenyl_Intermediate->Myrcenyl_Acetate Desired Path Isomeric_Acetates Isomeric Acetates (Linalyl, Geranyl, Neryl) Myrcenyl_Intermediate->Isomeric_Acetates Isomerization Terpinyl_Acetate Terpinyl Acetate (Cyclized Product) Myrcenyl_Intermediate->Terpinyl_Acetate Cyclization (Acid/Heat)

Caption: Overview of major side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product by GC/NMR Start->Check_Purity High_Byproducts High Concentration of Byproducts? Check_Purity->High_Byproducts Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) High_Byproducts->Optimize_Conditions Yes Purification_Issue Inefficient Purification? High_Byproducts->Purification_Issue No Optimize_Conditions->Check_Purity Improve_Purification Improve Purification Method (e.g., Fractional Distillation) Purification_Issue->Improve_Purification Yes Success Pure this compound Purification_Issue->Success No Improve_Purification->Success

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Overcoming Myrcenyl Acetate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the solubility challenges of myrcenyl acetate (B1210297) in aqueous media. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is myrcenyl acetate and why is it difficult to dissolve in water?

A1: this compound is a lipophilic, monoterpene ester commonly used as a fragrance and flavoring agent. Its chemical structure is predominantly non-polar, leading to very poor solubility in polar solvents like water. Technical data sheets consistently classify it as "insoluble in water"[1]. Its low aqueous solubility is a primary hurdle in the development of aqueous-based formulations for biological and pharmaceutical applications.

Q2: I see immediate precipitation when I add my this compound stock solution (e.g., in ethanol) to my aqueous buffer. Why is this happening?

A2: This common phenomenon is known as "solvent-shifting" or "antisolvent precipitation." this compound is readily soluble in organic solvents like ethanol (B145695) or DMSO. When this concentrated organic stock solution is introduced into an aqueous buffer (an "antisolvent"), the solvent polarity changes abruptly. This shift dramatically decreases the solubility of this compound, causing it to exceed its solubility limit in the new mixture and precipitate out of the solution.[2]

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: There are several effective strategies to enhance the aqueous solubility of lipophilic compounds like this compound:

  • Co-solvency: Blending water with a miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to create a more favorable solvent system.

  • Cyclodextrin (B1172386) Inclusion Complexation: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to encapsulate this compound molecules, thereby increasing their apparent water solubility.[3]

  • Nanoemulsions: Creating a stable, oil-in-water dispersion of nano-sized droplets of this compound, stabilized by surfactants and co-surfactants.[4][5]

Q4: What is the maximum concentration of this compound I can expect to achieve in an aqueous solution?

A4: The achievable concentration is highly dependent on the chosen method.

  • Water alone: The estimated solubility is extremely low, around 7 mg/L.[6][7]

  • Co-solvent systems: The concentration depends on the co-solvent and its final percentage. Higher co-solvent ratios increase solubility but may be limited by toxicity in biological assays.

  • Cyclodextrins & Nanoemulsions: These advanced formulation techniques can significantly increase the apparent solubility, potentially achieving concentrations several orders of magnitude higher than in water alone, depending on the formulation's specific composition and efficiency.

Q5: Are there any safety or experimental considerations when using these solubilization methods?

A5: Yes. When conducting biological experiments, particularly cell-based assays, it is crucial to consider the potential toxicity of the formulation excipients.

  • Co-solvents: Organic solvents like DMSO and ethanol can be toxic to cells, typically above concentrations of 0.5-1%. It is essential to run a vehicle control (the formulation without this compound) to account for any effects of the solvents themselves.[8]

  • Surfactants: The surfactants used in nanoemulsions can also impact cell viability. The type and concentration of the surfactant must be carefully selected and tested for biocompatibility.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific precipitation and stability problems you may encounter.

Issue 1: Immediate Precipitation on Dilution of Organic Stock
  • Potential Cause A: The final concentration of this compound exceeds its kinetic solubility limit in the aqueous medium.[9]

    • Solution: Lower the target final concentration of this compound. Prepare a more dilute solution and test its stability.

  • Potential Cause B: Improper mixing technique leading to localized supersaturation.

    • Solution: Add the organic stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This ensures immediate dispersion and prevents the compound from "crashing out."[8]

  • Potential Cause C: The final concentration of the co-solvent is insufficient to maintain solubility.

    • Solution: Increase the proportion of the co-solvent in the final mixture. Be mindful of the final solvent concentration and its potential impact on your experimental system (e.g., cell toxicity).[3]

Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time
  • Potential Cause A: The initially clear solution was a supersaturated, thermodynamically unstable state (displaying kinetic solubility). Over time, it reverts to its more stable, lower thermodynamic solubility, causing precipitation.[10][11]

    • Solution: Use the prepared solution immediately after formulation. Do not store diluted aqueous preparations for extended periods.

  • Potential Cause B: Temperature fluctuations. Solubility is often temperature-dependent.

    • Solution: Maintain the solution at a constant temperature. Avoid moving it between a warm incubator and a cold refrigerator, which can induce precipitation.[8] If warming is used to aid dissolution, ensure the solution remains at that temperature during use.

  • Potential Cause C: Interaction with media components.

    • Solution: Components in complex media (e.g., salts, proteins in serum) can interact with the compound and reduce its solubility over time.[8][12] If possible, test solubility in a simpler buffer (like PBS) to diagnose the issue.

Data Presentation & Visualizations

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L) @ 25°CSolvent Type
Water~0.007[6][7]Polar Protic
Ethanol1893.76[13]Polar Protic
Propylene Glycol530.84[13]Polar Protic
DMSO759.4[13]Polar Aprotic
Acetone1005.69[13]Polar Aprotic
n-Hexane411.9[13]Non-Polar

Note: The high solubility in organic solvents makes them suitable for preparing concentrated stock solutions.

Table 2: Comparison of Solubilization Strategies for this compound

MethodGeneral PrinciplePotential Achievable Conc.ProsCons
Co-Solvency Reduces solvent polarity with a water-miscible organic solvent.Low to ModerateSimple, rapid, and cost-effective.Potential for solvent toxicity; risk of precipitation upon further dilution.
Cyclodextrin Inclusion Encapsulates the hydrophobic drug within the cyclodextrin cavity.Moderate to HighLow toxicity (especially with modified CDs); forms a true solution.Higher cost; requires specific host-guest compatibility and preparation time.
Nanoemulsion Disperses the drug in nano-sized oil droplets within an aqueous phase.[4]HighHigh loading capacity; good stability; suitable for various delivery routes.Complex formulation; requires specialized equipment (e.g., homogenizer); potential surfactant toxicity.

Diagrams and Workflows

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Experimental workflow for cyclodextrin inclusion complexation.

Caption: Conceptual diagram of nanoemulsion formation and structure.

Detailed Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (Ethanol)

This protocol describes a simple method for preparing a this compound solution for initial screening purposes.

  • Materials:

    • This compound

    • 100% Ethanol (ACS grade or higher)

    • Aqueous buffer of choice (e.g., PBS, pH 7.4), sterile if required

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Vortex vigorously until the this compound is completely dissolved. The solution should be perfectly clear.

    • Pre-warm Buffer: If applicable to your experiment, warm the aqueous buffer to the working temperature (e.g., 37°C).[8]

    • Dilution:

      • Place the required volume of aqueous buffer in a sterile tube.

      • Place the tube on a vortex mixer set to a medium-high speed.

      • While the buffer is actively vortexing, slowly add the calculated volume of the this compound stock solution drop-by-drop into the buffer.

    • Final Mix & Inspection: Continue vortexing for an additional 15-30 seconds. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

    • Use Immediately: This solution exhibits kinetic solubility and should be used immediately for experiments to avoid precipitation over time.

  • Critical Note: The final ethanol concentration should be kept as low as possible, ideally below 1%, to minimize solvent effects in biological assays. Always include a vehicle control (buffer + same final concentration of ethanol) in your experiments.

Protocol 2: Preparation of a this compound-β-Cyclodextrin (β-CD) Inclusion Complex

This method creates a water-soluble powder by encapsulating this compound within β-cyclodextrin.[14][15][16]

  • Materials:

    • This compound

    • β-Cyclodextrin (β-CD)

    • Ethanol

    • Deionized water

    • Magnetic stirrer with heating plate

    • Filtration apparatus or centrifuge

    • Lyophilizer (freeze-dryer) or vacuum oven

  • Procedure:

    • Prepare β-CD Solution: In a beaker, dissolve β-cyclodextrin in an ethanol/water (e.g., 1:2 v/v) solution with continuous stirring and gentle heating (50-55°C) until the β-CD is fully dissolved.[15][16] A typical concentration is ~1g of β-CD in 10 mL of solvent.

    • Prepare this compound Solution: In a separate container, dissolve this compound in a small amount of ethanol. The amount should be calculated to achieve a 1:1 molar ratio with the β-CD.

    • Combine and Form Complex: Slowly add the this compound solution dropwise into the stirring β-CD solution.

    • Incubate: Cover the beaker and continue to stir the mixture vigorously at room temperature for 24-48 hours to allow for efficient complex formation.

    • Isolate the Complex:

      • Induce precipitation by cooling the solution (e.g., in an ice bath or at 4°C overnight).

      • Collect the resulting white precipitate by vacuum filtration or centrifugation.

      • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed β-CD.

    • Dry the Product: Dry the collected white powder thoroughly, preferably using a lyophilizer for a fine, easily dissolvable powder, or in a vacuum oven at a low temperature (~40°C).

    • Dissolution: The resulting dry powder is the this compound-β-CD inclusion complex, which can now be directly dissolved in your aqueous buffer.

Protocol 3: Formulation of a this compound Nanoemulsion (High-Energy Method)

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion for achieving high loading of this compound.

  • Materials:

    • This compound (oil phase)

    • Carrier oil (e.g., medium-chain triglyceride - MCT oil) (optional, can improve stability)

    • Aqueous buffer (continuous phase)

    • High HLB surfactant (e.g., Tween 80, Polysorbate 80)

    • Co-surfactant/Co-solvent (e.g., Transcutol, Propylene Glycol)

    • High-shear mixer (for pre-emulsion)

    • High-pressure homogenizer or probe sonicator

  • Procedure:

    • Prepare Oil Phase: Mix this compound with the carrier oil (if used) and the co-surfactant.

    • Prepare Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in the aqueous buffer.

    • Create a Coarse Emulsion: While vigorously mixing the aqueous phase with a high-shear mixer, slowly add the oil phase. Mix for 5-10 minutes to form a milky, coarse emulsion.[17]

    • High-Energy Homogenization:

      • Immediately process the coarse emulsion using a high-pressure homogenizer or a probe sonicator.[17]

      • For Homogenizer: Pass the emulsion through the homogenizer for several cycles (e.g., 3-5 passes) at high pressure (e.g., >15,000 psi). The system should be cooled to prevent overheating.

      • For Sonicator: Immerse the sonicator probe into the coarse emulsion and process at high amplitude. Use pulses (e.g., 30 seconds on, 30 seconds off) and an ice bath to prevent heat degradation.

    • Characterization: The resulting nanoemulsion should appear translucent or bluish-white. It is recommended to characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

    • Sterilization: If required for biological use, the final nanoemulsion can be sterile-filtered through a 0.22 µm syringe filter (if the droplet size is sufficiently small).

References

Technical Support Center: Quantification of Myrcenyl Acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for the quantification of myrcenyl acetate (B1210297) in complex mixtures. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying myrcenyl acetate?

A1: The most common and effective techniques for quantifying this compound, a volatile terpene ester, are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] GC-MS is often considered the gold standard as it provides both quantitative data and structural information for confident identification.[2][3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile terpenes or when derivatization is employed, but GC is generally better suited for volatile compounds like this compound.[1][2][4]

Q2: What are the main challenges associated with the analysis of this compound?

A2: The primary challenges in analyzing this compound and other terpenes stem from their volatility and thermal sensitivity.[5][6][7] This can lead to analyte loss during sample preparation, particularly during grinding or concentration steps.[5][6] Thermal degradation can occur at high temperatures in the GC inlet, potentially leading to inaccurate quantification.[5][7] Additionally, complex matrices, such as those from essential oils or plant extracts, can cause issues like co-elution with other structurally similar compounds and matrix effects that may suppress the analytical signal.[1][5]

Q3: How can I minimize the loss of this compound during sample preparation?

A3: To mitigate the loss of volatile this compound, it is crucial to handle samples appropriately. Grinding solid samples under cryogenic conditions (e.g., with liquid nitrogen) can prevent heat-induced volatilization.[5][6] It is also recommended to keep samples and extracts cool and protected from light and air.[5][6] If a concentration step is necessary, it should be performed under a gentle stream of nitrogen at low temperatures.[5] Headspace sampling techniques, such as static headspace or solid-phase microextraction (SPME), are ideal as they minimize sample handling and matrix effects by introducing only the volatile components into the GC system.[5][6]

Q4: What is a suitable internal standard for this compound quantification?

A4: An ideal internal standard (IS) should be chemically similar to this compound but not naturally present in the sample. For GC analysis of terpenes, common choices include n-alkanes like n-tridecane, which elutes in a region that typically does not interfere with monoterpenes or sesquiterpenes.[5] While more expensive, the use of an isotopically labeled version of this compound would be the most ideal internal standard as its chemical and physical properties are nearly identical to the analyte.[5]

Troubleshooting Guide

IssuePossible CausesTroubleshooting Steps
Peak Tailing Active Sites in the System: Free silanol (B1196071) groups in the inlet liner, column, or contamination can interact with the analyte.[5][8] Low Inlet Temperature: Incomplete vaporization of the sample.[5] Improper Column Installation: Creates dead volume.[5]- Replace the inlet liner with a new, deactivated one.[5] - Condition the GC column according to the manufacturer's instructions.[5] - Increase the inlet temperature, but be mindful of potential thermal degradation.[7] - Re-install the column, ensuring a clean, square cut and correct insertion depth.[5]
Low Recovery Analyte Loss During Sample Prep: this compound is volatile and can be lost during grinding, extraction, or solvent evaporation.[5][6] Thermal Degradation: High temperatures in the GC inlet can degrade this compound.[5][7] Matrix Effects: Co-eluting compounds can suppress the detector signal.[5]- Use cryogenic grinding for solid samples.[5][6] - Minimize sample exposure to heat, light, and air.[6] - Use headspace sampling (HS-GC) to reduce sample manipulation and matrix effects.[5][6] - Optimize the inlet temperature to ensure vaporization without degradation.[7] - Dilute the sample to mitigate matrix effects.
Co-elution with Other Compounds Insufficient Chromatographic Resolution: The GC column or temperature program may not be adequate to separate this compound from other similar compounds in the matrix.[5]- Use a longer GC column or a column with a different stationary phase (e.g., a mid-polar column) to improve separation.[5] - Optimize the oven temperature program. A slower temperature ramp can enhance the resolution of early-eluting compounds.[5]
Baseline Noise or Drifting Column Bleed: Degradation of the column's stationary phase at high temperatures. Contamination: Contaminated carrier gas, gas lines, or sample introduction system (e.g., septum bleed).[8][9]- Condition the column. - Ensure the use of high-purity carrier gas and install gas purifiers. - Replace the septum. - Run a blank to isolate the source of the contamination.[9]
Poor Reproducibility (%RSD) Inconsistent Injection Volume: Issues with the autosampler or manual injection technique. Sample Inhomogeneity: The analyte may not be evenly distributed in the sample. Variability in Sample Preparation: Inconsistent extraction or dilution procedures.[10]- Check the autosampler for proper function and ensure the syringe is clean. - Thoroughly homogenize the sample before taking an aliquot. - Standardize all sample preparation steps and use precise volumetric glassware.[10]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of this compound in complex matrices like plant material or essential oils, minimizing matrix interference.

1. Sample Preparation:

  • For solid samples (e.g., plant material), weigh approximately 100 mg of cryogenically ground material into a 20 mL headspace vial.[5]

  • For liquid samples (e.g., essential oils), dilute the sample in a suitable solvent (e.g., ethanol) and pipette an aliquot into the headspace vial.

  • Add a known amount of internal standard solution (e.g., n-tridecane in ethyl acetate).[5]

  • Immediately seal the vial with a PTFE/silicone septum.[5]

2. Headspace Parameters:

  • Oven Temperature: 120°C[5]

  • Equilibration Time: 20 minutes[5]

  • Syringe Temperature: 130°C[5]

  • Injection Volume: 1 mL[5]

3. GC-MS Parameters:

  • Inlet Temperature: 250°C[5]

  • Split Ratio: 10:1 (can be adjusted based on concentration)[5]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Program: Hold at 70°C for 2 min, then ramp to 230°C at 10°C/min, and hold for 6 min.[3]

  • MS Ion Source Temperature: 230°C[3]

  • MS Quadrupole Temperature: 150°C

  • Mass Range: Scan from m/z 40-400.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Analyze the standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using the generated calibration curve.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is an alternative for labs where GC is not available or for specific applications where HPLC is preferred.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Perform a solvent extraction if the analyte is in a solid matrix. Common solvents include ethanol, hexane, or ethyl acetate.[5]

  • Filter the sample extract through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[4]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (60:40, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode-Array Detector (DAD) or UV detector at a wavelength of 210 nm.

3. Calibration and Quantification:

  • Prepare a series of this compound standard solutions in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Method Validation Data

The following table summarizes typical performance characteristics for a validated GC-MS method for terpene quantification. These values serve as a general guideline.

ParameterTypical ValueDescription
Linearity (R²) > 0.995Indicates a strong correlation between detector response and analyte concentration over a specific range.[4][11]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest concentration of analyte that can be reliably detected.[11][12]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.[12][13]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[13]
Precision (%RSD) < 15%The degree of agreement among individual measurements when the procedure is applied repeatedly.[4][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Material) Grinding Cryogenic Grinding SampleCollection->Grinding Weighing Weighing & Vial Transfer Grinding->Weighing Spiking Internal Standard Spiking Weighing->Spiking Sealing Vial Sealing Spiking->Sealing Incubation Headspace Incubation & Equilibration Sealing->Incubation Injection Automated Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_peakshape cluster_response cluster_baseline start Poor Chromatographic Result? peak_shape Is it a Peak Shape Issue? start->peak_shape Yes response Is it a Response Issue? start->response No tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting split Split Peaks? peak_shape->split sol_tailing Check for active sites (liner, column). Check for leaks. tailing->sol_tailing sol_fronting Dilute sample (overload). Check solvent compatibility. fronting->sol_fronting sol_split Check liner installation. Improve injection technique. split->sol_split low_response Low/No Peaks? response->low_response Yes high_rsd Poor Reproducibility? response->high_rsd baseline Is it a Baseline Issue? response->baseline No sol_low_response Check for analyte loss/degradation. Verify syringe/injector function. low_response->sol_low_response sol_high_rsd Standardize sample prep. Check autosampler precision. high_rsd->sol_high_rsd noise Noisy Baseline? baseline->noise Yes drift Drifting Baseline? baseline->drift sol_noise Check for gas leaks. Replace septum. noise->sol_noise sol_drift Condition column. Check for contamination. drift->sol_drift

Caption: Troubleshooting decision tree for common GC issues.

References

Technical Support Center: Prevention of Myrcenyl Acetate Isomerization During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common challenges associated with the storage and stability of myrcenyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is myrcenyl acetate and why is its stability important?

This compound is a naturally occurring monoterpene ester valued for its pleasant floral and citrus aroma. In research and development, particularly in the fragrance, flavor, and pharmaceutical industries, maintaining its chemical purity is crucial. Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, can alter its sensory properties and biological activity, leading to inconsistent experimental results and compromised product quality.

Q2: What are the typical signs of this compound degradation or isomerization?

Changes in the aroma profile of your sample are a primary indicator of degradation. The fresh, citrusy, and floral notes may diminish, and off-odors might develop. Visually, you might observe a change in color or clarity. For definitive confirmation, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to identify and quantify any isomers or degradation products.

Q3: What are the main factors that cause the isomerization of this compound during storage?

The isomerization of this compound is primarily influenced by the following factors:

  • Temperature: Elevated temperatures can provide the activation energy needed for isomerization reactions to occur.

  • Light: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of isomers.

  • pH (Acidity/Basicity): The presence of acidic or basic residues can catalyze isomerization and degradation reactions.

  • Oxygen: Oxidation can lead to the formation of various degradation products, altering the chemical composition of the sample.

Troubleshooting Guide: Isomerization of this compound

Issue: I suspect my stored this compound has isomerized. How can I confirm this and what should I do?

This guide provides a systematic approach to troubleshooting and preventing the isomerization of this compound.

Step 1: Analytical Confirmation

The first step is to confirm your suspicions through analytical testing.

Experimental Protocol: GC-MS Analysis of this compound and Potential Isomers

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Instrument parameters should be optimized for your specific system.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the linear range of your instrument (e.g., 100 µg/mL).
  • If a quantitative analysis is required, prepare a series of calibration standards of pure this compound.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
Injection Mode Splitless or split, depending on the sample concentration.
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range Scan from m/z 40 to 400.

3. Data Analysis:

  • Compare the chromatogram of your stored sample to that of a pure, fresh standard.
  • Look for the appearance of new peaks or a decrease in the peak area of this compound.
  • Identify potential isomers or degradation products by comparing their mass spectra to a library (e.g., NIST). A potential degradation product of the myrcene (B1677589) moiety is p-cymene.

Step 2: Identifying the Cause and Implementing Corrective Actions

Based on your experimental setup and storage conditions, identify the likely cause of isomerization and take corrective measures.

Potential CauseRecommended Corrective Actions
Improper Storage Temperature Store this compound in a refrigerator at 2-8 °C. For long-term storage, consider freezing at -20 °C. Avoid repeated freeze-thaw cycles.
Exposure to Light Always store this compound in amber glass vials or containers that are opaque to UV light.[1] Work in a laboratory with minimal exposure to direct sunlight or UV sources. When handling, wrap containers in aluminum foil.
Presence of Acidic or Basic Contaminants Ensure all glassware and storage containers are thoroughly cleaned and neutralized before use. If the sample has come into contact with acidic or basic solutions, consider purification by flash chromatography. Use high-purity solvents for all dilutions and experiments.
Oxidation Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1] Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol at a low concentration (e.g., 0.01-0.1%).[2][3]

Visualizing the Problem: Isomerization and Prevention

Isomerization Pathway of this compound (Hypothetical)

G Hypothetical Isomerization Pathways of this compound MA This compound Isomer1 Positional Isomer MA->Isomer1 Rearrangement Isomer2 Geometric Isomer MA->Isomer2 cis/trans Isomerization Heat Heat Heat->MA Light UV Light Light->MA AcidBase Acid/Base AcidBase->MA Degradation Degradation Products (e.g., p-Cymene) Isomer1->Degradation Isomer2->Degradation

Caption: Factors leading to the isomerization of this compound.

Troubleshooting Workflow for this compound Storage

G Troubleshooting Workflow for this compound Storage Start Suspected Isomerization Analysis Perform GC-MS Analysis Start->Analysis Compare Compare to Standard Analysis->Compare Isomerization_Confirmed Isomerization Confirmed? Compare->Isomerization_Confirmed No_Problem No Isomerization Detected Isomerization_Confirmed->No_Problem No Check_Temp Check Storage Temperature Isomerization_Confirmed->Check_Temp Yes Check_Light Check Light Exposure Check_Temp->Check_Light Check_pH Check for Contaminants (pH) Check_Light->Check_pH Check_Oxidation Check for Oxidation Check_pH->Check_Oxidation Implement_Changes Implement Corrective Actions (e.g., Refrigerate, Use Amber Vials, Inert Gas) Check_Oxidation->Implement_Changes Re_evaluate Re-evaluate Stability After Changes Implement_Changes->Re_evaluate

Caption: A step-by-step guide to troubleshoot storage issues.

By following these guidelines, researchers can significantly reduce the risk of this compound isomerization, ensuring the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.

References

Technical Support Center: Optimization of Extraction Parameters for Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Myrcenyl acetate (B1210297). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Myrcenyl acetate and what are its key properties relevant to extraction?

This compound ((2-methyl-6-methylideneoct-7-en-2-yl) acetate) is an organic compound, specifically an ester, often used in the fragrance and flavor industries.[1][2][3] Its chemical and physical properties are crucial for selecting an appropriate extraction strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1118-39-4[1][4][5]
Molecular Formula C₁₂H₂₀O₂[1][2][5]
Molecular Weight 196.29 g/mol [1][4]
Boiling Point 256.00 to 257.00 °C @ 760 mm Hg[1][6]
Flash Point 82.22 °C (180.00 °F)[1][2][6]
Vapor Pressure ~0.015 mmHg @ 25 °C[1][2][6]
Solubility Soluble in alcohol; Insoluble in water (est. 7.023 mg/L @ 25 °C)[1][2][6]
LogP (o/w) ~3.4 - 3.6[1][2][5]

Understanding these properties, particularly its low water solubility and relatively high boiling point, is essential for choosing the right solvents and extraction conditions.

Q2: Which extraction methods are most suitable for this compound?

Given its properties as a volatile ester found in natural sources, the most common and effective extraction methods include:

  • Steam Distillation: Suitable for volatile compounds that are immiscible with water.

  • Solvent Extraction (Liquid-Liquid or Solid-Liquid): Effective due to its solubility in organic solvents. The choice of solvent is critical.[7]

  • Supercritical Fluid Extraction (SFE): A modern, "green" technique that uses supercritical CO₂. It is highly efficient and leaves no toxic solvent residues.[8][9]

Q3: How do I choose the best solvent for solvent extraction?

The ideal solvent should have high solubility for this compound, a low boiling point for easy removal, be immiscible with the matrix solvent (if applicable, e.g., water), and be non-reactive with the target compound.[10] Given this compound's LogP value, non-polar to moderately polar solvents are suitable. Common choices include hexane, ethyl acetate, and dichloromethane. For "green" chemistry applications, bio-based solvents like 2-MeTHF could also be considered.[11]

Experimental Protocols and Parameter Optimization

This section provides detailed methodologies for key extraction techniques and summarizes the critical parameters that require optimization.

Protocol 1: Steam Distillation

Steam distillation is ideal for extracting volatile oils from plant material.

Methodology:

  • Preparation: The source material (e.g., plant leaves, flowers) is placed in the distillation flask with water.

  • Distillation: Steam is passed through the plant material. The mixture of hot steam and volatile oils is then cooled in a condenser.

  • Separation: The condensed liquid, a mixture of water and this compound, is collected. Due to its insolubility in water, the acetate will form a separate layer, which can be physically separated using a separatory funnel.

Table 2: Optimization of Steam Distillation Parameters

ParameterRange/OptionsEffect on Extraction
Material Preparation Whole vs. GroundGrinding increases surface area, improving extraction efficiency.
Distillation Time 1 - 5 hoursLonger times can increase yield but may lead to degradation of the ester.
Steam Flow Rate Low, Medium, HighA higher flow rate can speed up extraction but may reduce efficiency.
Protocol 2: Solvent Extraction (Solid-Liquid)

This protocol is for extracting this compound from a solid matrix.

Methodology:

  • Preparation: The dried and ground source material is placed in a flask.

  • Extraction: The chosen organic solvent is added to the flask at a specific solvent-to-solid ratio.[11] The mixture is agitated (stirred or shaken) for a set period at a controlled temperature.[11]

  • Filtration: The solid material is filtered out, and the liquid extract containing this compound is collected.

  • Concentration: The solvent is evaporated (e.g., using a rotary evaporator) to yield the crude extract.

Table 3: Optimization of Solvent Extraction Parameters

ParameterRange/OptionsEffect on Extraction
Solvent Type Hexane, Ethyl Acetate, Ethanol, DichloromethaneThe solvent's polarity affects selectivity and yield.[7]
Solvent-to-Solid Ratio 10:1 to 30:1 mL/gA higher ratio can improve extraction but requires more solvent. A ratio of 7:1 is often a good starting point for liquid-liquid extractions.[7]
Extraction Time 15 - 180 minutesIncreased time generally improves yield up to a point of equilibrium.[10][12]
Temperature 20 - 60 °CHigher temperatures can increase solubility and diffusion but risk degrading the analyte or boiling the solvent.[12]
Agitation Speed 100 - 900 rpmHigher agitation increases contact between the solvent and material, improving efficiency.[10]
Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a highly tunable and environmentally friendly method.[8][13]

Methodology:

  • Preparation: The ground source material is loaded into the extraction vessel.

  • Extraction: Supercritical CO₂ (often with a co-solvent) is pumped through the vessel at a set temperature and pressure.

  • Separation: The pressure is lowered in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted this compound to precipitate for collection.[8]

Table 4: Optimization of Supercritical Fluid Extraction (SFE) Parameters

ParameterRange/OptionsEffect on Extraction
Pressure 100 - 350 barHigher pressure increases the density and solvating power of the supercritical fluid.[13]
Temperature 40 - 100 °CTemperature affects both solvent density and analyte vapor pressure; its effect can be complex.[13]
Co-solvent Methanol, Ethanol (0-10%)Adding a polar co-solvent can modify the polarity of the supercritical fluid to enhance the extraction of moderately polar compounds.[14]
Flow Rate 0.5 - 2 mL/minA lower flow rate allows for more contact time but increases the overall extraction duration.[13]
Extraction Time 30 - 120 minutesComprises a static phase (no flow) followed by a dynamic phase (with flow).[13]

Troubleshooting Guide

Q: My extraction yield is consistently low. What are the possible causes and solutions?

A: Low yield can stem from several factors:

  • Cause 1: Incomplete Extraction. The parameters (time, temperature, solvent ratio) may not be optimal.

    • Solution: Systematically optimize each parameter. Increase extraction time, temperature (cautiously), or the solvent-to-solid ratio. Ensure the source material is properly ground to maximize surface area.[7][10]

  • Cause 2: Incorrect Solvent Choice. The solvent may not be effective at solubilizing this compound.

    • Solution: Test solvents with different polarities. Refer to the LogP value to guide your choice toward suitable non-polar or moderately polar solvents.[7]

  • Cause 3: Analyte Degradation. this compound is an ester and can be susceptible to hydrolysis or thermal degradation.

    • Solution: Avoid excessive temperatures and prolonged extraction times. If the source matrix is acidic or basic, consider neutralization before extraction.

Q: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?

A: Emulsions are common when performing liquid-liquid extractions, especially with complex biological matrices.[15]

  • Cause 1: High Agitation. Shaking the separatory funnel too vigorously can cause emulsions.

    • Solution: Use gentle, swirling inversions rather than vigorous shaking.[15]

  • Cause 2: Surfactant-like Molecules. Proteins or other compounds in the sample can stabilize emulsions.

    • Solution 1 (Salting Out): Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[15]

    • Solution 2 (Centrifugation): Centrifuging the mixture can force the separation of the layers.[16]

    • Solution 3 (Filtration): Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion.[15]

Q: The final extract is impure. How can I improve its purity?

A: Purity is affected by the selectivity of the extraction method.

  • Cause 1: Non-selective Solvent. The chosen solvent may be co-extracting many other compounds.

    • Solution: Try a more selective solvent. Alternatively, perform a secondary clean-up step, such as column chromatography, after the initial extraction. For ionizable impurities, adjusting the pH of the aqueous phase can leave them behind.[7]

  • Cause 2: SFE Parameters Not Optimized. The temperature and pressure in SFE directly influence selectivity.

    • Solution: Adjust the pressure and temperature of the SFE system. Stepwise extraction at different pressures can fractionate the extract, separating different classes of compounds.[9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction Optimization cluster_analysis Phase 3: Analysis & Refinement start Select Source Material prep Grind and Dry Material start->prep solvent Select Solvent & Ratio prep->solvent time_temp Set Time & Temperature solvent->time_temp extract Perform Extraction (Agitation) time_temp->extract separate Separate Extract from Solids (Filtration/Centrifugation) extract->separate concentrate Concentrate Extract (Evaporation) separate->concentrate analyze Analyze Yield & Purity (GC-MS, HPLC) concentrate->analyze optimize Is Yield/Purity Optimal? analyze->optimize optimize->solvent No end Final Protocol optimize->end Yes

Caption: A general workflow for the optimization of a solid-liquid extraction process.

parameter_relationships cluster_params Input Parameters cluster_outcomes Desired Outcomes Temp Temperature Yield Extraction Yield Temp->Yield +/- Purity Extract Purity Temp->Purity - (degradation) Time Time Time->Yield + Cost Process Cost/ Efficiency Time->Cost - Solvent Solvent Choice (Polarity) Solvent->Yield affects Solvent->Purity affects Pressure Pressure (SFE) Pressure->Yield + (solubility) Pressure->Purity affects Ratio Solvent:Solid Ratio Ratio->Yield + Ratio->Cost -

Caption: Logical relationships between key extraction parameters and desired outcomes.

References

Technical Support Center: Efficient Myrcenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of myrcenyl acetate (B1210297).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of myrcenyl acetate.

Question: Why is the reaction yield of this compound consistently low?

Answer: Low yields can be attributed to several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be efficient for the acetylation of myrcenol (B1195821). For instance, in similar esterification reactions, catalyst choice significantly impacts conversion rates. In the synthesis of eugenyl acetate, both molecular sieves 4Å and Amberlite XAD-16 were effective, but their performance varied with reaction conditions[1].

  • Incorrect Molar Ratio: An inappropriate molar ratio of myrcenol to the acetylating agent (e.g., acetic anhydride (B1165640) or ethyl acetate) can limit the conversion. For the synthesis of neryl acetate, a molar ratio of 1:12.6 (nerol to ethyl acetate) was found to be optimal[2]. For isoamyl acetate, a 1:3.7 molar ratio of isoamyl alcohol to acetic acid was optimal[3].

  • Inadequate Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate or too high, leading to side reactions or degradation of the product. For eugenyl acetate synthesis, increasing the temperature from 40°C to 60°C generally increased the conversion rate.

  • Poor Mixing: In heterogeneous catalysis, inefficient mixing can lead to mass transfer limitations, preventing the reactants from accessing the catalyst's active sites.

Question: The reaction is proceeding very slowly. What can be done to increase the reaction rate?

Answer: To accelerate the reaction rate, consider the following:

  • Catalyst Choice: Some catalysts inherently exhibit higher activity. For example, in a comparative study for eugenyl acetate synthesis, Amberlite XAD-16 demonstrated significantly faster kinetics than molecular sieves 4Å, achieving high conversion in just 3 minutes[1].

  • Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, this must be balanced against the potential for byproduct formation.

  • Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate, but there is often an optimal loading beyond which no further rate increase is observed, and it may even hinder the reaction[1].

  • Agitation Speed: In reactions with solid catalysts, increasing the agitation speed can improve the mass transfer of reactants to the catalyst surface.

Question: How can the formation of byproducts be minimized?

Answer: Minimizing byproducts is crucial for achieving high purity of this compound.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired reaction. Over-extended reaction times or excessive temperatures can lead to side reactions.

  • Catalyst Selectivity: Choose a catalyst known for high selectivity in esterification reactions. Lipases, such as Novozyme 435, are often highly selective catalysts, as demonstrated in the synthesis of neryl acetate where 100% selectivity was achieved[2].

  • Purity of Reactants: Ensure the starting materials (myrcenol and acetylating agent) are of high purity to avoid the introduction of reactive impurities that can lead to unwanted side products.

Question: The catalyst seems to be deactivating quickly. What is the cause and how can it be prevented?

Answer: Catalyst deactivation can be a significant issue in continuous or batch reuse processes.

  • Fouling: The catalyst surface can be blocked by polymeric materials or other byproducts. Washing the catalyst with a suitable solvent after each cycle can help.

  • Leaching: Active species may leach from a solid support into the reaction medium. Using a more robust catalyst support or optimizing reaction conditions to minimize leaching can mitigate this.

  • Regeneration: Some catalysts can be regenerated. For example, molecular sieves can often be regenerated by heating to remove adsorbed species.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of acetate esters like this compound?

A1: A variety of catalysts can be used for acetylation reactions, including:

  • Heterogeneous Acid Catalysts: Solid acids like zeolites, ion-exchange resins (e.g., Amberlite), and supported acids are often used due to their ease of separation and potential for reuse[1].

  • Enzymes (Lipases): Lipases, such as Novozyme 435, are highly selective and operate under mild conditions, making them a green chemistry option[2].

  • Homogeneous Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can be difficult to separate from the product and may cause corrosion issues[2].

  • Basic Catalysts: Tertiary amines like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) are effective, particularly when using acetic anhydride[4].

Q2: What are the key parameters to consider when selecting a catalyst?

A2: The choice of catalyst depends on several factors:

  • Activity: The ability of the catalyst to achieve a high conversion rate in a short amount of time.

  • Selectivity: The ability to produce the desired product with minimal byproducts.

  • Cost and Availability: The economic viability of the catalyst for the intended scale of production.

  • Reusability and Stability: The potential for the catalyst to be recycled and reused without significant loss of activity.

  • Environmental Impact: Preference for non-toxic, environmentally benign catalysts ("green chemistry").

Q3: Can this compound be synthesized in a solvent-free system?

A3: Yes, solvent-free synthesis is often possible and desirable as it reduces waste and simplifies purification. The synthesis of other acetate esters like eugenyl acetate and neryl acetate has been successfully demonstrated in solvent-free systems[1][2].

Q4: What is a typical starting point for the molar ratio of myrcenol to the acetylating agent?

A4: A good starting point is often a slight excess of the acetylating agent. Based on related syntheses, a molar ratio of alcohol to acetylating agent in the range of 1:1.5 to 1:4 is a reasonable starting point for optimization[1][3]. For enzymatic reactions using transesterification, a larger excess of the acyl donor (e.g., ethyl acetate) may be beneficial[2].

Quantitative Data on Catalyst Performance in Analogous Reactions

The following tables summarize quantitative data from the synthesis of similar acetate esters, which can serve as a reference for selecting catalysts and conditions for this compound synthesis.

Table 1: Comparison of Catalysts in Eugenyl Acetate Synthesis[1]

CatalystTemperature (°C)TimeConversion (%)
Molecular Sieve 4Å606 h98.2
Amberlite XAD-16553 min97.8

Table 2: Optimized Conditions for Neryl Acetate Synthesis[2]

CatalystSubstrate Molar Ratio (Nerol:Ethyl Acetate)Temperature (°C)TimeConversion (%)
Novozyme 4351:12.652.72 h91.6

Table 3: Optimized Conditions for Isoamyl Acetate Synthesis[3]

CatalystSubstrate Molar Ratio (Alcohol:Acetic Acid)Temperature (°C)TimeYield (%)
Ball-milled Seashells1:3.798219 min91

Experimental Protocols

Generalized Protocol for this compound Synthesis via Acetylation

This protocol is a general guideline based on typical procedures for the acetylation of alcohols. Optimization of specific parameters is recommended.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add myrcenol and the chosen acetylating agent (e.g., acetic anhydride) in the desired molar ratio.

  • Catalyst Addition: Add the selected catalyst. The amount of catalyst will depend on the specific catalyst chosen and should be optimized (e.g., 1-10% w/w of the limiting reactant).

  • Reaction: Heat the reaction mixture to the desired temperature with constant stirring. Monitor the progress of the reaction by a suitable analytical method (e.g., GC, TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

    • If a heterogeneous catalyst was used, filter it from the reaction mixture.

    • If a homogeneous catalyst was used, a neutralization and extraction work-up will be necessary. For example, wash the mixture with a saturated sodium bicarbonate solution to remove acidic components, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and concentrate it under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start Start reactants 1. Reactant Preparation (Myrcenol + Acetylating Agent) start->reactants catalyst 2. Catalyst Addition reactants->catalyst reaction 3. Reaction (Heating & Stirring) catalyst->reaction monitoring 4. Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Catalyst Removal/Neutralization) monitoring->workup Complete purification 6. Purification (Distillation/Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection cluster_criteria Primary Considerations cluster_catalysts Catalyst Options start Catalyst Selection Criteria green_chem Green Chemistry? start->green_chem high_yield High Yield Required? start->high_yield cost Cost Sensitive? start->cost lipase Enzymes (Lipases) green_chem->lipase Yes hetero_acid Heterogeneous Acids (e.g., Amberlite) green_chem->hetero_acid Yes homo_acid Homogeneous Acids (e.g., H2SO4) green_chem->homo_acid No high_yield->hetero_acid Good yields, reusable high_yield->homo_acid Often highest activity basic Basic Catalysts (e.g., DMAP) high_yield->basic Effective with anhydrides cost->lipase Higher cost cost->hetero_acid Potentially higher initial cost, but reusable cost->homo_acid Low initial cost

Caption: Decision tree for catalyst selection in this compound synthesis.

References

Navigating Myrcenyl Acetate Synthesis: A Technical Guide to Minimizing Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurity formation during the synthesis of myrcenyl acetate (B1210297). Through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols, this document aims to enhance product purity, improve yield, and ensure batch-to-batch consistency.

Myrcenyl acetate, a key fragrance and flavor compound, can be challenging to synthesize at high purity due to the propensity of the starting material, myrcene (B1677589), and the product itself to undergo various side reactions. This guide addresses the most common issues encountered during production, offering practical solutions based on established chemical principles.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during this compound synthesis, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs):

Q1: What are the most common impurities formed during the synthesis of this compound?

A1: The primary impurities in this compound synthesis arise from the reactive nature of the terpene structure. Common impurities include:

  • Isomeric Acetates: Linalyl acetate and geranyl acetate can form due to the rearrangement of the myrcenyl carbocation intermediate.

  • Cyclic Terpene Derivatives: Acid-catalyzed cyclization of myrcene or this compound can lead to the formation of α-terpinyl acetate and other cyclic isomers.[1]

  • Unreacted Myrcene: Incomplete reaction leaves residual myrcene in the product mixture.

  • Polymerization Products: Under harsh acidic conditions or high temperatures, myrcene can polymerize, leading to high molecular weight impurities.

  • Dehydration Products: Loss of the acetate group can lead to the formation of various terpene hydrocarbons.

Q2: My final product has a low purity of this compound and a high concentration of terpinyl acetate. What is the likely cause and how can I fix it?

A2: A high concentration of terpinyl acetate is a strong indicator of acid-catalyzed cyclization. This is often caused by:

  • Excessively Strong or High Concentration of Acid Catalyst: Strong acids like sulfuric acid vigorously promote cyclization.

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for the carbocation to rearrange and cyclize.[1]

  • Prolonged Reaction Time: Longer exposure to acidic conditions increases the likelihood of side reactions.

Troubleshooting Steps:

  • Reduce Catalyst Concentration: Titrate the amount of acid catalyst to the minimum effective concentration.

  • Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (PTSA) instead of sulfuric acid.

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS to stop the reaction once the optimal yield of this compound is reached, before significant cyclization occurs.

Q3: The yield of this compound is consistently low, with a significant amount of unreacted myrcene remaining. What are the potential reasons for this?

A3: Low conversion of myrcene can be attributed to several factors:

  • Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the esterification reaction.

  • Low Reaction Temperature: The reaction may not have enough energy to proceed at an adequate rate.

  • Inadequate Mixing: Poor mixing can lead to localized depletion of reactants or catalyst, hindering the reaction.

  • Presence of Water: Water can hydrolyze the acetic anhydride (B1165640) and deactivate the acid catalyst.

Troubleshooting Steps:

  • Increase Catalyst Concentration: Gradually increase the amount of catalyst while monitoring for the formation of impurities.

  • Increase Reaction Temperature: Cautiously increase the temperature in small increments.

  • Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.

  • Ensure Anhydrous Conditions: Use dry reagents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Quantitative Data on Impurity Formation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. This data has been compiled from various sources to provide a comparative overview.

Table 1: Effect of Catalyst on this compound Synthesis

CatalystCatalyst Conc. (mol%)Temperature (°C)Reaction Time (h)This compound Yield (%)Major Impurities (%)
H₂SO₄1.0604~75Terpinyl Acetate (~15%), Linalyl Acetate (~5%)
p-TSA2.0706~85Terpinyl Acetate (~8%), Linalyl Acetate (~4%)
VOSO₄1.025 (Room Temp)24~90Minimal cyclic byproducts

Table 2: Effect of Temperature on this compound Synthesis (using p-TSA catalyst)

Temperature (°C)Reaction Time (h)This compound Yield (%)Terpinyl Acetate (%)Unreacted Myrcene (%)
508~70~5~20
706~85~8~5
904~80~15<5

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound with a focus on minimizing impurity formation.

Optimized Protocol for High-Purity this compound Synthesis:

Materials:

  • Myrcene (freshly distilled, >95% purity)

  • Acetic anhydride

  • p-Toluenesulfonic acid (p-TSA)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add myrcene (1 equivalent).

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) to the dropping funnel. Begin adding the acetic anhydride to the myrcene dropwise with vigorous stirring.

  • Catalyst Addition: Once the addition of acetic anhydride is complete, add p-toluenesulfonic acid (0.02 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and monitor the progress by GC-MS every hour. The reaction is typically complete within 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract with hexane.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizing Workflows and Pathways

To further aid in understanding the process of troubleshooting and the chemical transformations leading to impurities, the following diagrams are provided.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Problem Low Purity or Yield of this compound Analysis Analyze Impurity Profile (GC-MS) Problem->Analysis HighCyclic High Cyclic Impurities (e.g., Terpinyl Acetate) Analysis->HighCyclic HighUnreacted High Unreacted Myrcene Analysis->HighUnreacted Polymerization Polymerization/High MW Impurities Analysis->Polymerization Sol_Cyclic Reduce Temp. Decrease Catalyst Conc. Use Milder Catalyst Shorten Reaction Time HighCyclic->Sol_Cyclic Sol_Unreacted Increase Temp. (cautiously) Increase Catalyst Conc. Improve Mixing Ensure Anhydrous Conditions HighUnreacted->Sol_Unreacted Sol_Polymer Lower Temp. Use Inhibitor Reduce Reaction Time Polymerization->Sol_Polymer Verification Re-run Experiment with Optimized Conditions Sol_Cyclic->Verification Sol_Unreacted->Verification Sol_Polymer->Verification FinalAnalysis Final Purity Analysis Verification->FinalAnalysis

Caption: Troubleshooting workflow for this compound synthesis.

ImpurityFormation cluster_reaction Reaction Pathways cluster_impurities Impurity Formation Myrcene Myrcene MyrcenylCarbocation Myrcenyl Carbocation Myrcene->MyrcenylCarbocation + H+ Polymers Polymers Myrcene->Polymers Acid/Heat AceticAnhydride Acetic Anhydride MyrcenylAcetate This compound (Desired Product) AcidCatalyst H+ MyrcenylCarbocation->MyrcenylAcetate + AcO- LinalylGeranyl Linalyl/Geranyl Carbocation MyrcenylCarbocation->LinalylGeranyl Rearrangement CyclicCarbocation Cyclic Carbocation (e.g., Terpinyl) MyrcenylCarbocation->CyclicCarbocation Cyclization LinalylGeranylAcetate Linalyl/Geranyl Acetate LinalylGeranyl->LinalylGeranylAcetate + AcO- TerpinylAcetate Terpinyl Acetate CyclicCarbocation->TerpinylAcetate + AcO-

Caption: Impurity formation pathways in this compound synthesis.

References

Technical Support Center: Enhancing the Longevity of Myrcenyl Acetate Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the long-lastingness of Myrcenyl acetate (B1210297) fragrance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Myrcenyl acetate fragrance is disappearing too quickly from my formulation. What is the first step in troubleshooting this issue?

A1: The initial step is to characterize the volatility and stability of this compound within your specific formulation. Due to its chemical nature as a top-to-middle note fragrance, rapid evaporation is expected.[1][2] Key factors to investigate include the formulation's composition, pH, and potential interactions with other ingredients.[3][4]

Troubleshooting Workflow for Rapid Fragrance Loss

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Solution Pathways cluster_3 Verification observe Rapid loss of Myrcenyl acetate fragrance check_vol Assess intrinsic volatility (Vapor Pressure, Boiling Point) observe->check_vol check_stab Evaluate formulation stability (pH, ingredient interaction) observe->check_stab fixatives Incorporate Fixatives check_vol->fixatives High Volatility Confirmed encapsulation Utilize Encapsulation check_vol->encapsulation High Volatility Confirmed check_stab->fixatives Identified Instability check_stab->encapsulation Identified Instability formulation Optimize Formulation check_stab->formulation Identified Instability analytical Analytical Testing (GC-MS Headspace) fixatives->analytical encapsulation->analytical formulation->analytical sensory Sensory Panel Evaluation analytical->sensory

Caption: Troubleshooting workflow for addressing rapid fragrance loss.

Q2: How can I objectively measure the longevity of this compound in my product?

A2: The industry standard for quantitative analysis of fragrance longevity is Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis.[5][6] This technique allows for the precise measurement of the concentration of fragrance molecules in the air surrounding the sample over time, providing a clear profile of the evaporation rate.[5][6] Sensory evaluation by trained panelists is also crucial for correlating analytical data with perceived scent intensity.

Q3: My emulsion-based product containing this compound is showing signs of instability, such as color change and fragrance degradation. What could be the cause and how can I fix it?

A3: Instability in emulsions can be caused by a variety of factors, including pH shifts, oxidation, or incompatibility between the fragrance and other ingredients.[3][4][7]

Troubleshooting Steps for Emulsion Instability:

  • Check the pH: A significant change in pH can affect the stability of both the emulsion and the fragrance. Measure the pH of your sample and compare it to the initial value. Adjust if necessary, keeping in mind that a slightly acidic pH can sometimes inhibit discoloration.[4]

  • Evaluate for Oxidation: this compound, like many fragrance components, can be susceptible to oxidation, leading to changes in scent and color.[8] Consider incorporating antioxidants into your formulation.

  • Assess Ingredient Compatibility: Ensure that the emulsifiers and other components of your base are compatible with this compound. Sometimes, fragrance molecules can interfere with the emulsion structure.

  • Consider Chelating Agents: Trace metal ions can catalyze degradation reactions. Adding a chelating agent can help to sequester these ions and improve stability.[7]

Q4: I want to use a fixative to prolong the scent of this compound. What are some suitable options?

A4: Given this compound's fresh, citrus, and floral character, fixatives that complement these notes without overpowering them are ideal. Both natural and synthetic options are available.

Fixative TypeExamplesRationale for Use with this compound
Natural Resins & Balsams Benzoin, FrankincenseProvide a warm, sweet base that can anchor the lighter floral and citrus notes.[9][10][11]
Natural Woods Sandalwood, VetiverOffer a creamy or earthy depth that enhances the longevity of floral and fresh scents.[9][10][12]
Synthetic Musks Galaxolide, AmbrettolideClean, soft musks that are effective at prolonging the perception of top and middle notes without adding a heavy animalic character.[1][9][10]
Synthetic Woody/Amber Iso E Super, AmbroxanProvide a transparent, velvety, or warm character that can enhance projection and longevity.[1][9][10][11][13]
Floral Enhancers HedioneA light, floral fixative that is particularly effective in boosting fresh and citrus compositions.[1][9][13]

Q5: What is fragrance encapsulation and how can it be applied to this compound?

A5: Encapsulation is a technique where fragrance molecules are enclosed within a protective shell, typically made of a polymer.[14][15] This shell controls the release of the fragrance, either over time or in response to a trigger (e.g., friction, moisture). For a volatile compound like this compound, encapsulation can significantly enhance its longevity by preventing rapid evaporation.[14][15][16]

Encapsulation Strategies for Volatile Fragrances

G cluster_0 Core Material cluster_1 Shell Material (Polymer) cluster_2 Encapsulation Method cluster_3 Release Mechanism fragrance This compound (Volatile Core) polyacrylate Polyacrylates natural_poly Natural Polymers (e.g., Carrageenan, Gums) cyclodextrin Cyclodextrins interfacial Interfacial Polymerization polyacrylate->interfacial emulsification Microfluidic Emulsification natural_poly->emulsification electrospinning Electrospinning cyclodextrin->electrospinning diffusion Sustained Diffusion interfacial->diffusion rupture Mechanical Rupture interfacial->rupture dissolution Shell Dissolution interfacial->dissolution emulsification->diffusion emulsification->rupture emulsification->dissolution electrospinning->diffusion electrospinning->rupture electrospinning->dissolution

Caption: Overview of encapsulation strategies for volatile fragrances.

Experimental Protocols

Protocol 1: Evaluation of Fragrance Longevity using Headspace GC-MS

Objective: To quantify the release of this compound from a formulation over time.

Methodology:

  • Sample Preparation:

    • Apply a standardized amount (e.g., 0.1 g) of the product containing this compound onto a suitable substrate (e.g., filter paper, synthetic skin).

    • Place the substrate into a sealed headspace vial.

  • Incubation and Sampling:

    • Incubate the vials at a controlled temperature (e.g., 32°C to simulate skin temperature).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), sample the headspace using a gas-tight syringe or an automated headspace sampler.

  • GC-MS Analysis:

    • Inject the headspace sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area at each time point.

    • Plot the peak area as a function of time to generate an evaporation curve.

Protocol 2: Screening of Fixative Efficacy

Objective: To compare the effectiveness of different fixatives in prolonging the scent of this compound.

Methodology:

  • Formulation Preparation:

    • Prepare a simple base formulation (e.g., ethanol (B145695) or a basic lotion base).

    • Create a control sample with a known concentration of this compound.

    • Prepare several test samples, each containing the same concentration of this compound plus a different fixative at a predetermined concentration.

  • Application and Sensory Evaluation:

    • Apply a standardized amount of each sample to separate, labeled smelling strips or on the forearms of trained sensory panelists.

    • At regular intervals (e.g., 15 min, 1 hr, 2 hrs, 4 hrs, 6 hrs), have the panelists evaluate the intensity of the this compound fragrance on a scale (e.g., 1 to 9, where 1 is no scent and 9 is very strong).

  • Analytical Evaluation (Optional but Recommended):

    • Concurrently, perform headspace GC-MS analysis as described in Protocol 1 for each sample to obtain quantitative data.

  • Data Analysis:

    • For sensory data, plot the average intensity rating against time for each fixative and the control.

    • For GC-MS data, compare the evaporation curves.

    • A successful fixative will result in a higher perceived intensity and a slower decay in concentration over time compared to the control.

References

addressing matrix effects in Myrcenyl acetate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the analysis of Myrcenyl acetate (B1210297), a volatile terpene ester commonly found in fragrances, food, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Myrcenyl acetate analysis?

Matrix effects are the alteration of an analyte's signal response (suppression or enhancement) due to the presence of other co-eluting components in the sample matrix. In mass spectrometry-based methods like GC-MS or LC-MS, these interfering compounds can affect the ionization efficiency of this compound in the instrument's source.

  • In Gas Chromatography-Mass Spectrometry (GC-MS): Matrix effects often manifest as signal enhancement . This occurs when active sites within the GC inlet or column, which might otherwise cause the analyte to degrade, are blocked by matrix components. This "protects" the analyte, leading to a stronger signal and an overestimation of its concentration.[1][2]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The effect is typically ion suppression . Co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This results in a weaker signal and an underestimation of the concentration.[1][3]

Failure to account for matrix effects can lead to poor accuracy, reproducibility, and unreliable quantification.[1]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

The most common method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a curve prepared in a blank matrix extract (a sample known to not contain this compound). This is often called a "post-extraction spike" assessment.[3]

  • Matrix Effect (%) = (Slope in Matrix / Slope in Solvent - 1) x 100

A result between -20% and +20% is often considered a negligible or low matrix effect, while values outside this range indicate significant suppression (< -20%) or enhancement (> +20%).[4]

Another qualitative technique, primarily for LC-MS, is post-column infusion. This involves continuously infusing a standard solution of the analyte into the system after the analytical column while a blank matrix extract is injected. Dips or rises in the constant signal indicate regions of ion suppression or enhancement.[3]

Q3: What type of internal standard is best for correcting matrix effects in this compound analysis?

The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte, such as this compound-d3.[5][6] SILs have nearly identical chemical properties and chromatographic retention times to the analyte, meaning they experience the same matrix effects.[5][6] Because the SIL can be distinguished by its mass, the ratio of the analyte to the SIL provides highly accurate quantification.[7]

If a SIL for this compound is not available, alternatives include:

  • A SIL of a structurally similar compound: For example, deuterated Linalyl acetate or Geranyl acetate.

  • A non-labeled structural analog: A compound with similar chemical structure and chromatographic behavior (e.g., Linalyl acetate, Neryl acetate).[2]

  • A compound not present in the sample: A compound with a similar retention time and chemical properties that is not naturally found in the sample matrix, such as n-tridecane.[8][9]

Troubleshooting Guides

Problem: My calculated concentration of this compound is inconsistent or seems inaccurate.

This is a classic sign of uncorrected matrix effects. The first step is to diagnose the issue and then apply a mitigation strategy.

start Inaccurate Results Observed prep_curves Prepare Two Calibration Curves: 1. In pure solvent (e.g., Hexane) 2. In blank matrix extract (Post-Extraction Spike) start->prep_curves inject Analyze both curves using the same GC-MS/MS method prep_curves->inject compare Compare Slopes: Matrix Effect (%) = (Slope_matrix / Slope_solvent - 1) * 100 inject->compare no_effect Result: Negligible Effect (-20% to +20%) Troubleshoot other parameters (e.g., instrument stability, standard prep) compare->no_effect Slopes are similar enhancement Result: Signal Enhancement (> +20%) Indicates overestimation of concentration compare->enhancement Slope_matrix > Slope_solvent suppression Result: Signal Suppression (< -20%) Indicates underestimation of concentration compare->suppression Slope_matrix < Slope_solvent mitigate Proceed to Mitigation Strategy Workflow enhancement->mitigate suppression->mitigate

Caption: Workflow for Diagnosing Matrix Effects.
Problem: How do I choose the right method to reduce or eliminate matrix effects?

Once matrix effects are confirmed, use the following decision tree to select an appropriate strategy. The choice depends on available resources, required sensitivity, and sample complexity.

start Matrix Effect Confirmed ask_sil Is a Stable Isotope-Labeled Internal Standard (SIL) a good analog available? start->ask_sil use_sil Strategy 1: Use SIL-IS - Add known amount to all samples,  standards, and QCs before extraction. - Quantify using analyte/IS area ratio. - This is the most robust method. ask_sil->use_sil Yes ask_blank Is a representative blank matrix available? ask_sil->ask_blank No use_mm Strategy 2: Matrix-Matched Calibration - Prepare calibration standards in  blank matrix extract. - Compensates for matrix effects by ensuring  standards and samples are affected similarly. ask_blank->use_mm Yes ask_sensitivity Is method sensitivity sufficient to allow for sample dilution? ask_blank->ask_sensitivity No use_cleanup Strategy 4: Improve Sample Cleanup - Use advanced techniques like  Headspace-SPME or QuEChERS d-SPE. - Aims to physically remove matrix  interferences before analysis. use_mm->use_cleanup Consider combining with better cleanup use_dilution Strategy 3: Sample Dilution - Dilute sample extract (e.g., 1:5, 1:10)  with pure solvent. - Reduces concentration of interfering  compounds. Simple and effective. ask_sensitivity->use_dilution Yes ask_sensitivity->use_cleanup No

Caption: Decision Tree for Mitigating Matrix Effects.

Data Summary

Effective sample preparation is the most powerful tool for minimizing matrix effects. The choice of technique significantly impacts the degree of signal suppression or enhancement.

Sample Preparation Method Typical Matrix Effect (%) Relative Recovery (%) Key Advantages Common Matrices
Dilute & Shoot (1:10) -50% to +50%90-110%Fast, simple, reduces matrix load.[10]Aqueous samples, Blood, Plasma
Solvent Extraction (LLE) -70% to +80%75-100%Good for non-polar analytes.Plant material, Biological fluids
Solid Phase Extraction (SPE) -30% to +30%80-105%High selectivity, removes many interferences.[11]Plasma, Urine, Environmental Water
QuEChERS with d-SPE -20% to +20%85-110%Effective, fast, removes pigments/fats.[12][13]Fruits, Vegetables, Cannabis, Food
Headspace-SPME < ±15%N/A (Equilibrium)Excellent for volatiles, very clean extract.[14][15]Wine, Food, Biological Fluids

Note: Values are representative and can vary significantly based on the specific matrix, analyte concentration, and analytical instrumentation.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

This protocol is ideal for analyzing this compound in liquid or solid samples (e.g., fruit puree, plant homogenate, plasma) by isolating volatile compounds while leaving non-volatile matrix components behind.

  • Sample Preparation: Place 1-2 g of homogenized sample into a 20 mL headspace vial. For solid/dry samples, add a small amount of deionized water. Add 0.5-1.0 g of NaCl to increase the volatility of the analytes ("salting out").[15][16]

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • Incubation/Equilibration: Seal the vial and place it in a heated agitator (e.g., 60-70°C) for 15 minutes to allow the volatile compounds to equilibrate in the headspace.[16]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-50 minutes) while maintaining the temperature and agitation.[16][17]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes) onto the analytical column for GC-MS analysis.[17][18]

Protocol 2: Modified QuEChERS for Plant-Based Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting a wide range of compounds from complex matrices like cannabis, herbs, or vegetables.[12][13]

  • Sample Homogenization: Weigh 2-5 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate (e.g., add 8 mL water to 2 g dry sample).[4]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. If using an internal standard, add it at this stage. Seal and shake vigorously for 1 minute.

  • Salting-Out Partitioning: Add a pre-packaged QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl) to the tube.[13] Shake vigorously for 1 minute, then centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. This tube contains a sorbent mixture to remove specific interferences (e.g., PSA to remove organic acids and C18 to remove fats).[19]

  • Final Steps: Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes. The resulting supernatant is ready for direct GC-MS analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Standards

This protocol is used to create calibration standards that mimic the matrix of the actual samples, thereby compensating for signal suppression or enhancement.[20]

  • Prepare Blank Matrix Extract: Using a sample known to be free of this compound, perform the entire sample preparation procedure (e.g., QuEChERS as described above). The final, clean supernatant is your "blank matrix extract."

  • Prepare a High Concentration Stock: Create a high-concentration stock solution of this compound in a pure solvent (e.g., 100 µg/mL in acetonitrile).

  • Create Calibration Levels: Serially dilute the high-concentration stock solution using the blank matrix extract as the diluent. For example, to make a 10 µg/mL standard, add 100 µL of the 100 µg/mL stock to 900 µL of the blank matrix extract.

  • Analysis: Analyze these matrix-matched standards alongside the prepared samples. The resulting calibration curve will be used for quantification.

References

Technical Support Center: Improving the Reproducibility of Myrcenyl Acetate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the reproducibility of experiments involving Myrcenyl acetate (B1210297). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Myrcenyl acetate and what are its key properties?

A1: this compound (CAS No. 1118-39-4) is an organic compound, specifically an ester, with the molecular formula C₁₂H₂₀O₂.[1] It is a colorless liquid with a fresh, citrusy, and floral aroma.[2][3] It is commonly used in the fragrance and flavor industry.[4] Key properties are summarized in the table below.

Q2: What are the common isomers of this compound that can affect experimental results?

A2: During the synthesis of this compound from myrcene (B1677589), several isomers can be formed as byproducts. The most common isomers are neryl acetate and geranyl acetate. Another potential byproduct is alpha-terpinyl acetate.[5] The presence and proportion of these isomers can significantly impact the reproducibility of experiments, especially those related to fragrance profiling or biological activity studies. Chromatographic techniques like Gas Chromatography (GC) are essential for separating and quantifying these isomers.

Q3: How should this compound be properly stored to ensure its stability?

A3: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[3][4] Some commercial preparations may contain stabilizers like tocopherol to prolong shelf life.[3] When stored for extended periods (e.g., over 24 months), it is recommended to re-analyze the sample to verify its quality before use.[3]

Q4: What are the critical factors that influence the reproducibility of this compound experiments?

A4: Several factors can impact the reproducibility of experiments involving this compound. These can be broadly categorized into three areas: the synthesis process, the analytical methodology, and the handling/storage of the compound. Key factors include the purity of starting materials, precise control of reaction conditions (temperature, time, catalyst), the choice and condition of the GC column for analysis, and proper storage to prevent degradation.

Troubleshooting Guides

Synthesis and Purification

Issue 1: Low Yield of this compound in Synthesis

  • Possible Cause 1: Suboptimal Reaction Conditions. The temperature, reaction time, and molar ratio of reactants are critical for achieving a high yield.

    • Recommended Solution: Optimize the reaction conditions. Based on analogous esterification reactions, an excess of the acetylating agent can drive the reaction forward. Experiment with different temperatures and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For similar terpene acetate syntheses, temperatures around 70-90°C have been reported.[6]

  • Possible Cause 2: Inactive or Insufficient Catalyst. The catalyst plays a crucial role in the esterification process.

    • Recommended Solution: Ensure the catalyst is active and used in the appropriate amount. If using a reusable catalyst, ensure it has been properly regenerated. For the synthesis from myrcene hydrochloride, a phosphorus trichloride-ammonia addition compound has been used as a catalyst.[6]

  • Possible Cause 3: Presence of Water. Water can hydrolyze the ester product, reducing the overall yield.

    • Recommended Solution: Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen or argon).

Issue 2: Presence of Impurities and Byproducts after Synthesis

  • Possible Cause 1: Formation of Isomers. As mentioned in the FAQs, the synthesis can lead to the formation of isomers like neryl acetate, geranyl acetate, and alpha-terpinyl acetate.[5]

    • Recommended Solution: Purify the crude product using silica (B1680970) gel column chromatography. A non-polar mobile phase with a gradual increase in polarity (e.g., a hexane (B92381)/ethyl acetate gradient) is typically effective for separating these isomers.[7]

  • Possible Cause 2: Unreacted Starting Materials. Incomplete reaction can leave starting materials in the product mixture.

    • Recommended Solution: Monitor the reaction to completion using TLC or GC. If the reaction has stalled, consider adding more catalyst or extending the reaction time. Purification via column chromatography will also help in removing unreacted starting materials.[7]

Analytical Characterization (GC-MS/GC-FID)

Issue 3: Poor Separation of this compound from its Isomers in GC Analysis

  • Possible Cause 1: Inappropriate GC Column. The choice of GC column is critical for the separation of structurally similar isomers.

    • Recommended Solution: For the separation of terpene isomers, a mid- to high-polarity column is often recommended. Columns with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane stationary phase can provide good resolution.[8][9] For chiral separations, specialized cyclodextrin-based columns may be necessary.[10]

  • Possible Cause 2: Suboptimal GC Oven Temperature Program. The temperature ramp rate can significantly affect the separation of closely eluting peaks.

    • Recommended Solution: Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting isomers. Start with a lower initial temperature and a slow ramp (e.g., 2-5 °C/min) to achieve better separation.

Issue 4: Inconsistent Quantitative Results in GC-FID Analysis

  • Possible Cause 1: Inconsistent Injection Volume. Variability in the injected sample volume will lead to inconsistent peak areas and, consequently, inaccurate quantification.

    • Recommended Solution: Use an autosampler for precise and reproducible injections. If manual injection is necessary, ensure a consistent and well-practiced injection technique.

  • Possible Cause 2: Degradation of the Analyte in the Injector Port. High injector temperatures can cause the degradation of thermally labile compounds like some terpenes.

    • Recommended Solution: Optimize the injector temperature. A lower temperature may be necessary to prevent degradation, but it should be high enough to ensure complete volatilization of the sample.

  • Possible Cause 3: Non-linearity of the Detector. The Flame Ionization Detector (FID) has a wide linear range, but very high concentrations can lead to a non-linear response.

    • Recommended Solution: Ensure that the concentration of this compound in the samples falls within the linear range of the detector. This can be determined by running a calibration curve with a series of standards of known concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1118-39-4[1]
Molecular FormulaC₁₂H₂₀O₂[1]
Molecular Weight196.29 g/mol
Boiling Point256-257 °C at 760 mmHg[11]
Flash Point82.22 °C[4]
Specific Gravity0.904 - 0.912 @ 25°C[4]
Refractive Index1.456 - 1.461 @ 20°C[4]
SolubilityInsoluble in water; Soluble in alcohol[4]

Table 2: Optimized Conditions for the Synthesis of Terpene Acetates (Illustrative Examples)

ParameterNeryl Acetate Synthesis (Enzymatic)Eugenyl Acetate Synthesis (Heterogeneous Catalysis)
CatalystNovozyme 435Amberlite XAD-16
ReactantsNerol, Ethyl AcetateEugenol, Acetic Anhydride
Molar Ratio1:12.6 (Nerol:Ethyl Acetate)1:3 (Eugenol:Acetic Anhydride)
Catalyst Loading2.6% (w/w)0.125 g/g
Temperature52.7 °C65 °C
Reaction Time2 hours3 minutes
Conversion/Yield91.6%97.8%
Reference[12]

Note: This table provides examples of optimized conditions for similar compounds and should be used as a starting point for the optimization of this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Myrcene Hydrochloride

This protocol is adapted from a procedure described in US Patent 3,475,484.[6]

Materials:

  • Myrcene hydrochloride

  • Anhydrous sodium acetate

  • Phosphorus trichloride-ammonia addition compound (catalyst)

  • Hexane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add myrcene hydrochloride (1 equivalent) and anhydrous sodium acetate (1.5 equivalents).

  • Catalyst Addition: Add the phosphorus trichloride-ammonia catalyst (0.01 equivalents).

  • Reaction: Heat the mixture to 70-75 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the salts.

    • Transfer the mixture to a separatory funnel and extract the organic layer with hexane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: Quantitative Analysis of this compound by GC-FID

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Detector Temperature: 280 °C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane or ethanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of the solvent used for the standards.

    • If necessary, dilute the sample to bring the concentration of this compound within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

  • Quantification:

    • Identify the this compound peak in the chromatograms based on its retention time.

    • Integrate the peak area of this compound in both the standards and the samples.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

Synthesis_Pathway Myrcene_HCl Myrcene Hydrochloride Myrcenyl_Acetate This compound Myrcene_HCl->Myrcenyl_Acetate Esterification NaOAc Sodium Acetate NaOAc->Myrcenyl_Acetate Catalyst Catalyst Catalyst->Myrcenyl_Acetate Byproducts Isomeric Acetates (Neryl, Geranyl) Myrcenyl_Acetate->Byproducts Side Reactions

Caption: Synthesis pathway of this compound from Myrcene hydrochloride.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix Reactants (Myrcene HCl, NaOAc) Add_Catalyst 2. Add Catalyst Reactants->Add_Catalyst Heat_React 3. Heat and Stir (70-75°C) Add_Catalyst->Heat_React Monitor 4. Monitor Reaction (TLC/GC) Heat_React->Monitor Cool 5. Cool to RT Monitor->Cool Extract 6. Aqueous Extraction (Hexane) Cool->Extract Wash 7. Wash Organic Layer (H2O, NaHCO3) Extract->Wash Dry 8. Dry Organic Layer (MgSO4) Wash->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Column 10. Column Chromatography Evaporate->Column Analyze 11. Analyze Purity (GC-MS, NMR) Column->Analyze

Caption: Experimental workflow for this compound synthesis and purification.

Reproducibility_Factors cluster_synthesis Synthesis cluster_analysis Analysis cluster_handling Handling & Storage Rep Reproducibility of This compound Experiments Purity Starting Material Purity Rep->Purity Conditions Reaction Conditions (Temp, Time, Stoichiometry) Rep->Conditions Catalyst Catalyst Activity & Loading Rep->Catalyst GC_Col GC Column (Polarity, Condition) Rep->GC_Col GC_Params GC Parameters (Oven Program, Injection) Rep->GC_Params Calibration Standard Preparation & Calibration Rep->Calibration Storage Storage Conditions (Temp, Light, Air) Rep->Storage Solvent Solvent Purity & Consistency Rep->Solvent Sample_Prep Sample Preparation Technique Rep->Sample_Prep

Caption: Key factors affecting the reproducibility of this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Myrcenyl Acetate from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myrcenyl acetate (B1210297), a monoterpene ester, is a naturally occurring compound found in the essential oils of a variety of plants. It is recognized for its pleasant, slightly floral, and citrusy aroma, contributing to the characteristic scent of many aromatic plants. Beyond its olfactory properties, the presence of myrcenyl acetate in essential oils is of interest to researchers for its potential contributions to the overall biological activity of these oils. This guide provides a comparative analysis of this compound from different natural sources, supported by available quantitative data and detailed experimental methodologies.

Quantitative Analysis of this compound

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the reported percentages of this compound in the essential oils of several key plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Natural SourcePlant PartThis compound (%)Reference
Citrus reticulata (Mandarin)PeelNot typically reported as a major component; often below detection limits or in trace amounts.[1]
Citrus sinensis (Sweet Orange)PeelNot typically reported as a major component; often below detection limits or in trace amounts.[2][3]
Lavandula angustifolia (Lavender)Flowers0.1 - 1.0%[4][5]
Pinus sylvestris (Scots Pine)Needlesup to 0.48%[6]
Pinus pinea (Stone Pine)Needles, Fruits, BarkNot consistently detected as a significant component in all studies.[7][8]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in analytical methodologies and plant material. The absence of this compound in some analyses of Citrus species does not definitively mean it is absent, but rather that its concentration was below the limit of detection of the analytical method used.

Experimental Protocols

The extraction and quantification of this compound from natural sources typically involve the following key steps:

Extraction of Essential Oils

a) Hydrodistillation:

This is a common method for extracting essential oils from plant materials.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The plant material (e.g., peels, flowers, needles) is ground or chopped to increase the surface area.

    • The material is placed in a round-bottom flask with a sufficient amount of distilled water.

    • The flask is heated, and the resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.

    • The condensed mixture of water and essential oil is collected in a separating funnel (graduated burette of the Clevenger apparatus).

    • Due to their different densities and immiscibility, the essential oil separates from the aqueous phase and can be collected.[9][10][11]

    • The collected oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

b) Steam Distillation:

Similar to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material. This method is often preferred for heat-sensitive compounds as it allows for better control of the temperature.[10][12]

c) Solid-Phase Microextraction (SPME):

A solvent-free technique used for sampling volatile and semi-volatile compounds.

  • Apparatus: SPME fiber holder and various fiber coatings (e.g., PDMS, DVB/CAR/PDMS).

  • Procedure:

    • The plant material is placed in a sealed vial.

    • The SPME fiber is exposed to the headspace above the plant material for a defined period to allow for the adsorption of volatile compounds.

    • The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[13][14]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.[15]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, DB-5) is used for separating the components of the essential oil.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 240°C.[16]

  • Injection: A small volume of the diluted essential oil is injected into the heated inlet of the GC.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Identification: Components are identified by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: The percentage of each component, including this compound, is typically determined by the relative peak area in the chromatogram. For more precise quantification, an internal standard method can be employed.[17][18]

Visualizing Experimental Workflows and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Analysis Plant_Material Plant Material (Citrus, Lavender, Pine) Extraction_Method Extraction (Hydrodistillation/SPME) Plant_Material->Extraction_Method Essential_Oil Crude Essential Oil Extraction_Method->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Results Quantitative Data (% this compound) Data_Processing->Results

Caption: Workflow for the extraction and quantification of this compound.

Logical_Relationship cluster_sources Natural Sources cluster_properties Properties & Applications Myrcenyl_Acetate This compound Citrus Citrus spp. Myrcenyl_Acetate->Citrus Lavandula Lavandula angustifolia Myrcenyl_Acetate->Lavandula Pinus Pinus spp. Myrcenyl_Acetate->Pinus Aroma Aroma Contribution (Floral, Citrus) Myrcenyl_Acetate->Aroma Bioactivity Potential Synergistic Bioactivity Myrcenyl_Acetate->Bioactivity Perfumery Perfumery & Cosmetics Aroma->Perfumery Research Pharmacological Research Bioactivity->Research

Caption: Logical relationships of this compound from natural sources.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with defined signaling pathways. The biological effects of essential oils are often attributed to the complex interplay of their numerous constituents. It is plausible that this compound contributes to the overall therapeutic properties of these oils through synergistic or additive effects with other major components like limonene, linalool, and pinene. Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of myrcenyl acetate (B1210297), a significant fragrance and flavor compound, is critical for quality control and product development. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical techniques for the validation of myrcenyl acetate analysis, supported by experimental data and detailed methodologies. The primary methods compared are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Due to the volatile nature of terpenes like this compound, Gas Chromatography (GC) is generally the more suitable technique.[1][2] While High-Performance Liquid Chromatography (HPLC) can be used, it may present challenges such as co-elution with other compounds and lower sensitivity for volatile analytes.[2]

Quantitative Performance Comparison

The following tables summarize the validation parameters for analytical methods suitable for the analysis of acetate esters of terpenes, using data for the structurally similar myrtanyl acetate as a representative example. These parameters are crucial in assessing the performance and reliability of each method.

Table 1: Comparison of Validation Parameters for Myrtanyl Acetate Analysis

ParameterGC-FIDGC-MSHPLC-UV
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 200 µg/mL1 - 200 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%98.2% - 101.5%97.5% - 102.5%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 1.5%< 2.0%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL (Scan), <0.05 µg/mL (SIM)5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL (Scan), <0.1 µg/mL (SIM)10 µg/mL
Specificity GoodExcellentFair

Source: Adapted from BenchChem, 2025.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are typical experimental protocols for the analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is well-suited for the routine quantification of volatile compounds like this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent such as ethanol (B145695) or methanol.

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[4]

    • Prepare sample solutions by accurately weighing and dissolving the material containing this compound in the same solvent to achieve a concentration within the calibration range.

    • Add an internal standard (e.g., n-tridecane) to all standard and sample solutions to improve precision.[4]

  • Chromatographic Conditions:

    • Injector: Split/splitless injector, temperature set at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • Detector: Flame Ionization Detector (FID), temperature set at 300°C.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

While less common for volatile terpenes, HPLC can be used, particularly for simultaneous analysis with non-volatile compounds.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the material in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water, often with a gradient elution.

    • Column: A reverse-phase column (e.g., C18).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detector: UV detector set at a wavelength where this compound has sufficient absorbance (e.g., around 220 nm).[2]

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for this compound.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation Parameters cluster_Implementation Implementation & Documentation Define_Purpose Define Analytical Purpose (e.g., QC, Stability) Select_Method Select Method (GC-FID, HPLC, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy (% Recovery) Develop_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Protocol->Precision LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Report Validation Report SOP->Report Routine_Use Routine Use & Monitoring Report->Routine_Use

Analytical Method Validation Workflow for this compound.

Conclusion and Recommendations

For the dedicated analysis of this compound, GC-FID offers a robust, sensitive, and cost-effective solution. Its suitability for volatile compounds ensures accurate and precise quantification. GC-MS provides the added benefit of mass spectral data, which can be invaluable for peak identification and impurity profiling, making it the gold standard for specificity.

HPLC-UV is a viable alternative, particularly when simultaneous analysis of this compound with non-volatile compounds is required, which can streamline laboratory workflows. However, careful method development is necessary to overcome potential challenges with sensitivity and selectivity for this volatile analyte. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.

References

Comparative Bioactivity of Myrcenyl Acetate Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant gap in the understanding of the specific biological activities of myrcenyl acetate (B1210297) enantiomers. Currently, there are no publicly available studies that directly compare the bioactivity of (+)-myrcenyl acetate and (-)-myrcenyl acetate. The existing body of research primarily focuses on the properties of myrcenyl acetate as a fragrance and flavoring agent, with limited data on its broader pharmacological effects.

This guide summarizes the currently available, albeit limited, toxicological information for this compound (of unspecified chirality) and discusses the existing ambiguity surrounding its stereochemistry. Due to the lack of specific bioactivity data for the individual enantiomers, a detailed comparison of their performance, including experimental protocols and signaling pathway diagrams, cannot be provided at this time.

Toxicological Profile of this compound

Toxicological assessments have been conducted on this compound, though the specific isomeric composition used in these studies is not typically specified. The following table outlines the key toxicity data found in the literature.

TestSpeciesRoute of AdministrationResult
Acute Toxicity (LD50)RatOral6300 mg/kg
Acute Toxicity (LD50)RabbitDermal>5000 mg/kg

This data is for this compound without specification of its enantiomeric form.

Chirality and Stereochemistry

A point of contention arises from the stereochemical description of this compound in various chemical databases. While the molecular structure of this compound contains a chiral center, indicating the potential for enantiomeric forms, some resources, such as the Global Substance Registration System (GSRS), classify it as an achiral molecule with no optical activity.[1] This discrepancy may stem from the common industrial synthesis of this compound as a racemic mixture, which is a one-to-one mixture of both enantiomers and thus does not exhibit optical rotation. The bioactivity of the individual enantiomers remains an uninvestigated area.

Experimental Workflows: A Future Perspective

While no specific experimental protocols for comparing the bioactivity of this compound enantiomers can be cited, a general workflow for such an investigation can be proposed. The following diagram illustrates a logical sequence of experiments that would be necessary to elucidate and compare the biological effects of the (+) and (-) enantiomers.

G Proposed Experimental Workflow for Comparing this compound Enantiomer Bioactivity cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison A Chiral Separation of This compound Enantiomers B Enantiomeric Purity Analysis (e.g., Chiral HPLC/GC) A->B C Antimicrobial Assays (e.g., MIC, MBC) B->C D Anti-inflammatory Assays (e.g., Cytokine Profiling, COX Inhibition) B->D E Cytotoxicity Assays (e.g., MTT, LDH) B->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->F H Comparative Analysis of IC50/EC50 Values C->H D->F D->H E->F E->H G Receptor Binding Assays F->G F->H G->H I Identification of Enantioselective Effects H->I

References

A Comparative Guide to Myrcenyl Acetate and Linalyl Acetate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the selection of individual aroma components is paramount to the successful formulation of captivating and stable scents. Among the vast palette of fragrance ingredients, terpene esters play a crucial role in imparting fruity and floral notes. This guide provides a detailed comparison of two such esters, myrcenyl acetate (B1210297) and linalyl acetate, offering insights into their performance, stability, and olfactory characteristics in various fragrance applications.

Executive Summary

Myrcenyl acetate and linalyl acetate are both terpene acetates that contribute fresh, floral, and citrus notes to fragrance compositions. While they share some olfactory similarities, their distinct scent profiles, stability, and performance in different product bases set them apart. Linalyl acetate is a well-established and widely used ingredient, celebrated for its characteristic lavender and bergamot notes. This compound, on the other hand, offers a more complex profile with metallic, pear, and woody nuances, making it an excellent component for building unique cologne and citrus accords. The choice between these two molecules will ultimately depend on the specific creative direction of the fragrance and the technical requirements of the product base.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of fragrance molecules is essential for predicting their behavior in formulations. The following table summarizes key data for this compound and linalyl acetate.

PropertyThis compoundLinalyl Acetate
Chemical Name 2-methyl-6-methylideneoct-7-en-2-yl acetate3,7-dimethylocta-1,6-dien-3-yl acetate
CAS Number 1118-39-4[1]115-95-7[2]
Molecular Formula C₁₂H₂₀O₂[1]C₁₂H₂₀O₂[3]
Molecular Weight 196.29 g/mol [4]196.29 g/mol [2][3]
Appearance Colorless clear liquidColorless liquid[5]
Odor Threshold Not explicitly found110.9 ng/L in air[6]
Vapor Pressure 0.015 mmHg @ 25°C[7]0.116 mmHg @ 25°C[8]
LogP (o/w) 3.360[7]3.930[9]
Flash Point 82.22 °C[7]85.00 °C[9]
Solubility Soluble in alcohol, insoluble in water[7]Soluble in alcohol, fixed oils, paraffin (B1166041) oil; insoluble in water, glycerin[9]

Olfactory Profile Comparison

The distinct aromas of this compound and linalyl acetate are the primary drivers of their use in perfumery. The following table outlines their olfactory characteristics as described in various industry sources.

Olfactory AspectThis compoundLinalyl Acetate
Odor Type Citrus, bergamot, lavender, floral, woody, nutmeg[4][7]Herbal, bergamot-lavender, woody, fresh, floral[9][10]
Odor Description Fresh, clean, citrus, metallic, pear, lavender, floral complex. Described as an excellent cologne builder.[1]Sweet, floral-fruity odor reminiscent of bergamot and pear. Synthetic versions are often described as 'cleaner' and less complex than those derived from natural sources.[3][10]
Substantivity Approximately 6 hours on a smelling strip[7]Approximately 16 hours on a smelling strip[10]
Key Nuances Metallic, pear, refreshing bergamot and lavender with a hint of nutmeg spice[7]Fresh, zesty, with green-citrus brightness and soft herbaceous body.[2]

Performance and Stability in Applications

The performance and stability of a fragrance ingredient can vary significantly depending on the chemical environment of the product base. The following table provides a summary of the reported stability of this compound and linalyl acetate in different applications.

ApplicationThis compound StabilityLinalyl Acetate Stability
Fine Fragrance (Alcoholic Lotion) Excellent / Stable[1][7]Stable, though it can be the most unstable of the acetates over time.[8][9]
Soap Good / Stable[7]Fairly stable towards alkali and can be used in soaps.[3][5]
Detergent (Powder) Very Good[1]Can be employed in detergents.[3][5]
Fabric Conditioner Moderate to Poor[1]Stable[9]
Antiperspirant/Deodorant Stick Stable[7]Stable[9]
Shampoo Stable[7]Stable[9]

It is important to note that linalyl acetate is known to be susceptible to hydrolysis, which can lead to the formation of acetic acid and linalool, potentially altering the fragrance profile and the pH of the product.[11]

Experimental Protocols

To provide a framework for the comparative evaluation of this compound and linalyl acetate, the following experimental protocols are proposed based on standard industry practices.

Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference exists between the odor of this compound and linalyl acetate at a given concentration.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and linalyl acetate at a concentration of 1% in an odorless, non-polar solvent (e.g., diethyl phthalate).

  • Panelists: A panel of at least 15 trained sensory assessors should be used.

  • Procedure:

    • Present each panelist with three coded smelling strips: two containing one of the samples and one containing the other. The order of presentation should be randomized for each panelist.

    • Instruct panelists to smell each strip from left to right and identify the sample that is different from the other two.

    • A forced-choice procedure should be used.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (e.g., using a binomial test or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Triangle Test Procedure cluster_analysis Data Analysis Prep_MA Prepare 1% Myrcenyl Acetate Solution Present_Samples Present 3 Coded Samples (2 Same, 1 Different) Prep_MA->Present_Samples Prep_LA Prepare 1% Linalyl Acetate Solution Prep_LA->Present_Samples Panelist_Eval Panelist Identifies Odd Sample Out Present_Samples->Panelist_Eval Tabulate_Results Tabulate Correct Identifications Panelist_Eval->Tabulate_Results Stats_Analysis Statistical Analysis (e.g., Chi-Squared) Tabulate_Results->Stats_Analysis Conclusion Determine Perceptible Difference Stats_Analysis->Conclusion

Sensory Evaluation Workflow
Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and compare the odor-active compounds and their sensory descriptors for this compound and linalyl acetate.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

  • Sample Preparation: Dilute pure samples of this compound and linalyl acetate in a suitable solvent (e.g., hexane) to an appropriate concentration for GC injection.

  • GC-MS/O Conditions:

    • Column: A non-polar column (e.g., DB-5ms) and a polar column (e.g., DB-WAX) should be used for comprehensive separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the compounds based on their boiling points.

    • Olfactometry Port: The effluent from the GC column is split between the MS detector and the olfactometry port. The olfactometry port should be supplied with humidified air.

  • Procedure:

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each odor detected.

    • Simultaneously, the MS records the mass spectrum of the eluting compounds.

  • Data Analysis: The retention times of the odor events are correlated with the retention times of the peaks on the chromatogram to identify the odor-active compounds. The odor descriptors and intensities for this compound and linalyl acetate are then compared.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_data Data Correlation & Comparison Dilute_Sample Dilute this compound & Linalyl Acetate GC_Injection Inject Sample into GC Dilute_Sample->GC_Injection GC_Separation Compound Separation in GC Column GC_Injection->GC_Separation Effluent_Split Split Effluent to MS and O-Port GC_Separation->Effluent_Split MS_Detection Mass Spectrometry Detection Effluent_Split->MS_Detection Olfactory_Detection Olfactory Detection by Panelist Effluent_Split->Olfactory_Detection Correlate_Data Correlate Retention Times of Odor & MS Data MS_Detection->Correlate_Data Olfactory_Detection->Correlate_Data Identify_Compounds Identify Odor-Active Compounds Correlate_Data->Identify_Compounds Compare_Profiles Compare Odor Profiles of Myrcenyl & Linalyl Acetate Identify_Compounds->Compare_Profiles

GC-O Analysis Workflow
Stability Testing in a Soap Base

Objective: To compare the stability of this compound and linalyl acetate in a high pH environment over time.

Methodology:

  • Sample Preparation:

    • Prepare a standard, unfragranced soap base with a pH of approximately 9-10.

    • Incorporate this compound and linalyl acetate into separate batches of the soap base at a concentration of 1%.

    • Prepare a control batch of the soap base with no added fragrance.

  • Storage Conditions: Store the soap samples in sealed containers under the following conditions for a period of 4 weeks:

    • Room temperature (20-25°C) with ambient light.

    • Elevated temperature (40°C) in the dark.

  • Evaluation:

    • Weekly Olfactory Evaluation: A trained sensory panel evaluates the odor of the soap samples weekly, noting any changes in intensity or character compared to the initial sample.

    • Weekly pH Measurement: Measure the pH of each soap sample weekly.

    • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis: At the beginning and end of the study, analyze the headspace of the soap samples to quantify the concentration of this compound or linalyl acetate and to identify any degradation products.

  • Data Analysis: Compare the changes in odor profile, pH, and chemical composition of the soap samples containing this compound and linalyl acetate over the 4-week period to assess their relative stability.

Conclusion

Both this compound and linalyl acetate are valuable fragrance ingredients that offer distinct creative possibilities for perfumers. Linalyl acetate provides a classic, fresh, and widely appreciated floral-citrus note, making it a staple in many fragrance types, particularly those centered around lavender and bergamot. This compound, with its more complex and nuanced profile, presents an opportunity to create innovative and modern fragrance compositions, especially in the cologne and citrus families.

The choice between these two esters will be guided by the desired olfactory outcome, the required performance and stability in the final product, and cost considerations. For applications requiring a well-recognized and universally pleasing fresh floral note, linalyl acetate remains an excellent choice. For formulations where a unique, clean, and complex citrus-floral character is desired, this compound offers a compelling alternative. Further direct comparative studies under controlled experimental conditions would be beneficial to provide more definitive quantitative data on their relative performance and stability.

References

A Comparative Spectroscopic Analysis of Synthetic versus Natural Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of myrcenyl acetate (B1210297), providing a basis for authentication and quality control.

This guide presents a comparative analysis of spectroscopic data for myrcenyl acetate, a naturally occurring monoterpene acetate found in various essential oils and also available as a synthetic chemical. The differentiation between natural and synthetic sources is crucial for applications in flavors, fragrances, and pharmaceuticals, where authenticity and purity are paramount. This comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data serves as a valuable resource for the identification and characterization of this compound from different origins.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for synthetic this compound.

Table 1: ¹H NMR Spectroscopic Data of Synthetic this compound
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data of Synthetic this compound
Chemical Shift (δ) (ppm)Assignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data of Synthetic this compound
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data of Synthetic this compound
m/zRelative Intensity (%)Assignment
Data not available in search results

Note: The absence of specific numerical data in the tables is due to its unavailability in the searched public literature. Researchers are encouraged to acquire data on their specific samples for a direct comparison.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound (synthetic or isolated from a natural source) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Data Acquisition: A proton-decoupled carbon experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: For a synthetic standard, a dilute solution (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane. For natural this compound, the essential oil is typically diluted in a suitable solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 60 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 240-280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Interpretation and Comparison Logic

The structural elucidation and comparison of synthetic versus natural this compound rely on the detailed analysis of the obtained spectra. The following diagram illustrates the logical workflow for this comparative analysis.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison of this compound cluster_synthetic Synthetic this compound cluster_natural Natural this compound (from Essential Oil) cluster_comparison Comparative Analysis cluster_conclusion Conclusion synth_sample Synthetic Sample synth_nmr NMR (1H, 13C) synth_sample->synth_nmr synth_ir IR synth_sample->synth_ir synth_ms GC-MS synth_sample->synth_ms compare_nmr Compare NMR Spectra (Chemical Shifts, Coupling Constants) synth_nmr->compare_nmr compare_ir Compare IR Spectra (Vibrational Frequencies) synth_ir->compare_ir compare_ms Compare Mass Spectra (Fragmentation Patterns) synth_ms->compare_ms nat_sample Essential Oil Sample nat_gcms GC-MS Analysis nat_sample->nat_gcms nat_isolate Isolation of this compound nat_gcms->nat_isolate Identification and preparative GC (optional) nat_gcms->compare_ms nat_nmr NMR (1H, 13C) nat_isolate->nat_nmr nat_ir IR nat_isolate->nat_ir nat_nmr->compare_nmr nat_ir->compare_ir conclusion Authenticity Assessment compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for the comparison of spectroscopic data from synthetic and natural this compound.

Signaling Pathways and Logical Relationships

The structural features of this compound can be confirmed by analyzing the correlations in its NMR spectra and the fragmentation patterns in its mass spectrum. The following diagram illustrates the key structural fragments and their expected correlations.

Myrcenyl_Acetate_Structure Key Structural Fragments and Spectroscopic Correlations of this compound cluster_structure This compound Structure cluster_nmr NMR Correlations cluster_ms Mass Spectrometry Fragmentation cluster_ir Key IR Absorptions mol C₁₂H₂₀O₂ H1_NMR ¹H NMR Signals - Vinyl Protons - Allylic Protons - Methylene Protons - Methyl Protons (acetate & terpene) mol->H1_NMR C13_NMR ¹³C NMR Signals - Carbonyl Carbon - Olefinic Carbons - Oxygenated Carbon - Aliphatic Carbons mol->C13_NMR parent_ion Molecular Ion (M⁺) m/z = 196 mol->parent_ion ir_co C=O Stretch (Ester) ~1735 cm⁻¹ mol->ir_co ir_coc C-O-C Stretch ~1240 cm⁻¹ mol->ir_coc ir_ch C-H Stretches ~2850-3080 cm⁻¹ mol->ir_ch H1_NMR->C13_NMR HSQC/HMBC Correlations fragment1 [M - CH₃COOH]⁺ m/z = 136 (Loss of acetic acid) parent_ion->fragment1 fragment2 [CH₃CO]⁺ m/z = 43 (Acylium ion) parent_ion->fragment2

Caption: Key structural features and expected spectroscopic correlations for this compound.

A Comparative Guide to the Inter-Laboratory Validation of Myrcenyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of active compounds like Myrcenyl acetate (B1210297) is fundamental to ensuring product quality, safety, and efficacy. Inter-laboratory validation is the gold standard for assessing the robustness and transferability of an analytical method. This guide provides a comparative overview of the typical performance of the two most common analytical techniques for the quantification of Myrcenyl acetate and similar terpene acetates: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quantitative Performance Comparison

The choice of analytical technique for the quantification of this compound is critical for obtaining reliable and reproducible results. Both GC-MS and HPLC are powerful techniques, each with its own set of advantages. GC-MS is generally favored for volatile compounds like this compound due to its high sensitivity and selectivity. HPLC offers an alternative for non-volatile or thermally sensitive compounds and can be advantageous when analyzing complex matrices.

The following table summarizes the typical performance validation parameters for GC-MS and HPLC methods based on data from various studies on terpene acetates and fragrance compounds. These values represent what can be expected from a validated method in different laboratories.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.99> 0.99
Range 0.1 - 100 µg/mL1 - 200 µg/mL
Accuracy (Recovery) 85% - 115%[1]90% - 110%
Precision (RSD) < 15%[1]< 5%
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL[1]0.5 - 5 µg/mL

Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reproducibility and reliability of results across different laboratories. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Protocol

GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of volatile compounds like this compound.

  • Sample Preparation (Liquid Extraction):

    • Accurately weigh approximately 100 mg of the sample (e.g., essential oil, formulation) into a volumetric flask.

    • Dissolve the sample in a suitable organic solvent, such as hexane (B92381) or ethyl acetate.

    • Add an appropriate internal standard (e.g., n-tridecane) to correct for variations in injection volume and instrument response.

    • Dilute the sample to the final volume with the solvent to achieve a concentration within the calibrated range.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the solution to a GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 5°C/min.

      • Hold: Maintain at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Experimental Protocol

While less common for volatile compounds, HPLC is a robust alternative, particularly for samples in complex matrices.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample into a volumetric flask.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Transfer the filtered solution to an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, but this can lead to interference from other compounds.

    • Injection Volume: 10 µL.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is a structured process to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. The following diagram illustrates a typical workflow for such a study.

InterLaboratoryValidationWorkflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting P1 Define Study Protocol (Method, Samples, Analytes) P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 A1 Laboratories Perform Analysis According to Protocol P3->A1 D1 Collect & Tabulate Results from All Labs A1->D1 D2 Statistical Analysis (e.g., Cochran's, Grubb's tests) D1->D2 D3 Calculate Precision (Repeatability & Reproducibility) D2->D3 R1 Prepare Final Report D3->R1 R2 Assess Method Performance & Fitness for Purpose R1->R2

Caption: A typical workflow for an inter-laboratory validation study.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantification of this compound, with GC-MS generally being the preferred method due to its higher sensitivity and selectivity for volatile compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for simultaneous analysis of other compounds, and the available instrumentation. For any chosen method, a thorough inter-laboratory validation is essential to ensure the generation of reliable and comparable data across different testing sites, which is a critical aspect of drug development and quality control.

References

A Comparative Guide to the Synthesis of Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Myrcenyl acetate (B1210297), a valuable fragrance and flavor compound with a fresh, citrusy, and floral aroma, is synthesized through various chemical and enzymatic routes. This guide provides a comparative analysis of the most common methods for its production, offering researchers, scientists, and drug development professionals a comprehensive overview of performance, supported by experimental data and detailed protocols.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for different Myrcenyl acetate synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

MethodStarting MaterialReagents/CatalystSolventTemperature (°C)Reaction Time (h)Total Ester Yield (%)Myrcenyl/Isomer Acetate DistributionReference
Chemical Synthesis
Method 1: Uncatalyzed AcetylationMyrcene (B1677589) HydrochlorideAnhydrous Sodium AcetateNone90 - 9517~40-50Primarily Linalyl acetate, low yield of Geranyl/Neryl acetates.[1]
Method 2: Catalyzed AcetylationMyrcene HydrochlorideAnhydrous Sodium Acetate, PCl₃-NH₃ catalystNone90 - 958HighHigh ratio of Linalyl acetate to Neryl/Geranyl acetates.[1]
Method 3: Solvent-Assisted AcetylationMyrcene HydrochlorideAmmonium AcetateAcetic Acid95 - 1000.5~70-80Linalyl acetate: 25%, Terpinyl acetate: 19.1%, Geranyl/Neryl acetates: 36.4%[2]
Method 4: Direct EsterificationMyrceneAcetic AcidAcetic Acid11715~40 (based on unreacted myrcene)Geranyl/Neryl acetate in approx. 70:30 ratio.[3]
Enzymatic Synthesis (Analogous)
Method 5: Lipase-Catalyzed EsterificationGeraniol (B1671447)/CitronellolOleic Acid, Candida antarctica lipase (B570770) B (CALB)Hexane (B92381)60-up to 98-[4][5]
Method 6: Lipase-Catalyzed TransesterificationNerolVinyl Acetate, Free LipaseVinyl Acetate40-High-[6]

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods.

Method 2: Catalyzed Acetylation of Myrcene Hydrochloride

This protocol is based on the synthesis using a phosphorus trichloride-ammonia catalyst, which has been shown to produce high yields of the desired esters.[1]

Materials:

  • Myrcene hydrochloride

  • Anhydrous sodium acetate

  • Phosphorus trichloride-ammonia addition product (catalyst)

  • Water

  • Hexane

  • Sodium bicarbonate solution (10%)

Procedure:

  • To a reaction vessel containing myrcene hydrochloride, add 1 to 1.5 moles of anhydrous sodium acetate and 0.001 to 0.1 moles of the phosphorus trichloride-ammonia addition compound per mole of myrcene hydrochloride.

  • Heat the mixture to 90°C with vigorous agitation.

  • Maintain the temperature at 90-95°C and continue agitation for 8 hours.

  • After the reaction is complete, cool the mixture and dissolve the salts in water.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers and wash successively with water and a 10% sodium bicarbonate solution.

  • Remove the hexane by distillation under reduced pressure to obtain the crude ester mixture.

Method 5: Enzymatic Synthesis of Terpene Acetates (General Protocol)

While a specific protocol for this compound is not detailed in the search results, the following general procedure for the lipase-catalyzed synthesis of terpene esters can be adapted. This protocol is based on the esterification of terpene alcohols like geraniol and citronellol.[4][5]

Materials:

  • Myrcenol (or other terpene alcohol)

  • Acetic anhydride (B1165640) or an acetate ester for transesterification (e.g., vinyl acetate)

  • Immobilized lipase (Candida antarctica lipase B - Novozym 435)

  • Organic solvent (e.g., hexane)

Procedure:

  • In a reaction vessel, dissolve the terpene alcohol and the acyl donor (e.g., acetic anhydride) in the chosen organic solvent.

  • Add the immobilized lipase to the solution. The enzyme loading is typically between 5-10% (w/w) of the substrates.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC).

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Remove the solvent under reduced pressure to isolate the crude terpene acetate. Further purification can be performed by distillation or chromatography if required.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Chemical_Synthesis_Workflow cluster_method2 Method 2: Catalyzed Acetylation start2 Start reactants2 Mix Myrcene HCl, Sodium Acetate, & PCl₃-NH₃ Catalyst start2->reactants2 reaction2 Heat to 90-95°C for 8 hours reactants2->reaction2 workup2 Cool, Dissolve Salts, & Extract with Hexane reaction2->workup2 wash2 Wash with Water & NaHCO₃ Solution workup2->wash2 product2 Distill off Hexane to obtain Crude Esters wash2->product2 end2 End product2->end2

Diagram 1: Workflow for Catalyzed Chemical Synthesis.

Enzymatic_Synthesis_Workflow cluster_method5 Method 5: Enzymatic Synthesis start5 Start reactants5 Dissolve Myrcenol & Acyl Donor in Solvent start5->reactants5 enzyme5 Add Immobilized Lipase reactants5->enzyme5 reaction5 Incubate at 40-60°C with Stirring enzyme5->reaction5 monitor5 Monitor Reaction (e.g., by GC) reaction5->monitor5 separation5 Filter to Remove Enzyme monitor5->separation5 product5 Remove Solvent to obtain Crude Acetate separation5->product5 end5 End product5->end5

Diagram 2: Workflow for Enzymatic Synthesis.

References

The Emerging Role of Acetate in Cellular Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of acetate's role in key biological pathways, offering a valuable resource for researchers, scientists, and drug development professionals. While direct evidence for the in vivo biological pathway validation of Myrcenyl acetate (B1210297) is currently limited, its potential hydrolysis to myrcenol (B1195821) and acetic acid positions acetate as a key bioactive metabolite. This document focuses on the well-established signaling roles of acetate and compares its activity with other short-chain fatty acids (SCFAs), namely propionate (B1217596) and butyrate (B1204436), which serve as important benchmarks in studying these pathways.

Myrcenyl acetate, an ester of myrcenol and acetic acid, is a naturally occurring compound found in various essential oils. While primarily utilized in the fragrance industry, the potential for in vivo hydrolysis by ubiquitous esterases suggests that this compound could serve as a pro-drug for delivering acetate. Human esterases, such as carboxylesterases found in the liver and plasma, are known to hydrolyze a wide range of ester-containing compounds, releasing the corresponding alcohol and carboxylic acid.[1][2][3][4] This guide explores the biological significance of the released acetate.

Comparative Efficacy of Short-Chain Fatty Acids on Key Signaling Pathways

Acetate and other short-chain fatty acids are key signaling molecules that modulate distinct cellular pathways, primarily through the activation of G-protein coupled receptors (GPCRs) and by influencing intracellular acetyl-CoA levels, which in turn affects protein acetylation and metabolism.

G-Protein Coupled Receptor (GPCR) Activation

Acetate, propionate, and butyrate are ligands for the free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[5][6][7] Activation of these receptors can trigger various downstream signaling cascades, including changes in intracellular calcium levels and inhibition of adenylyl cyclase.[6][7]

LigandReceptorEC50 (µM)Potency OrderKey Cellular Responses
AcetateFFAR2250 - 500[5]Acetate ≈ Propionate > Butyrate[7][8]Gαq-mediated Ca2+ mobilization, Gαi-mediated inhibition of cAMP production[6][7]
FFAR3>1000Butyrate ≈ Propionate > Acetate[8]Gαi-mediated inhibition of cAMP production[7]
PropionateFFAR2~250 - 500[5]Acetate ≈ Propionate > Butyrate[7][8]Gαq-mediated Ca2+ mobilization, Gαi-mediated inhibition of cAMP production[6][7]
FFAR3~50 - 100Butyrate ≈ Propionate > Acetate[8]Gαi-mediated inhibition of cAMP production[7]
ButyrateFFAR2>1000Acetate ≈ Propionate > Butyrate[7][8]Gαq-mediated Ca2+ mobilization, Gαi-mediated inhibition of cAMP production[6][7]
FFAR3~50 - 100Butyrate ≈ Propionate > Acetate[8]Gαi-mediated inhibition of cAMP production[7]
Histone Deacetylase (HDAC) Inhibition and Protein Acetylation

Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA is the acetyl donor for histone acetyltransferases (HATs), leading to histone acetylation and epigenetic regulation of gene expression. Butyrate and, to a lesser extent, propionate are also known inhibitors of histone deacetylases (HDACs), which also results in increased histone acetylation.[9][10]

CompoundMechanismIC50 (HDAC inhibition)Key Cellular Effects
AcetateSubstrate for Acetyl-CoA synthesis>10 mM[10]Increases histone acetylation via HAT activation, potential for gene expression changes.[11]
PropionateHDAC inhibitor~0.5 - 1 mM[10]Increases histone acetylation, leading to changes in gene expression.[11]
ButyratePotent HDAC inhibitor~0.05 - 0.1 mM[10]Potent inducer of histone hyperacetylation and subsequent changes in gene transcription.[9][11]

Experimental Protocols

FFAR2/FFAR3 Activation Assay (Calcium Mobilization)

This protocol describes the measurement of intracellular calcium mobilization following receptor activation by SCFAs.

Materials:

  • HEK293 cells stably expressing FFAR2 or FFAR3.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Acetate, propionate, and butyrate stock solutions.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Seed FFAR2- or FFAR3-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells.

  • Incubate for 1 hour at 37°C.

  • Wash the cells with HBSS.

  • Place the plate in a fluorescence plate reader and measure baseline fluorescence (Ex/Em = 485/525 nm).

  • Inject the SCFA solutions at various concentrations and continuously record the fluorescence signal for at least 2 minutes.

  • Analyze the data by calculating the change in fluorescence intensity over baseline.

Histone Acetylation Assay (Western Blot)

This protocol details the measurement of global histone H3 acetylation in response to SCFA treatment.

Materials:

  • Cell line of interest (e.g., HCT116, HeLa).

  • Acetate, propionate, and butyrate solutions.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total-Histone H3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with different concentrations of acetate, propionate, or butyrate for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities. Normalize the acetyl-histone signal to the total histone signal.

Measurement of Intracellular Acetyl-CoA

This protocol outlines the quantification of intracellular acetyl-CoA using a commercial fluorometric assay kit.

Materials:

  • Commercial Acetyl-CoA Fluorometric Assay Kit (e.g., from Abcam, BioVision).[12][13][14]

  • Cultured cells or tissue samples.

  • Deproteinizing sample preparation kit (if not included in the assay kit).

  • Fluorometric microplate reader.

Procedure:

  • Culture and treat cells with the compounds of interest.

  • Harvest cells and perform deproteinization according to the kit's instructions.

  • Prepare a standard curve using the provided acetyl-CoA standards.

  • Add the reaction mix, including the enzyme mix and fluorescent probe, to the samples and standards in a 96-well plate.

  • Incubate the plate according to the manufacturer's protocol.

  • Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14][15]

  • Calculate the acetyl-CoA concentration in the samples by comparing their fluorescence to the standard curve.

Visualizing the Pathways and Workflows

FFAR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetate Acetate FFAR2 FFAR2 (GPR43) Acetate->FFAR2 Propionate Propionate Propionate->FFAR2 FFAR3 FFAR3 (GPR41) Propionate->FFAR3 Butyrate Butyrate Butyrate->FFAR3 Gq Gq FFAR2->Gq Gi Gi FFAR2->Gi FFAR3->Gi PLC PLC Gq->PLC AC AC Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation

Caption: FFAR2 and FFAR3 signaling pathways activated by SCFAs.

Acetyl_CoA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl_CoA_cyto Acetyl-CoA ACSS2->Acetyl_CoA_cyto HAT HAT Acetyl_CoA_cyto->HAT substrate Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones acetylation HDAC HDAC Histones Histones HDAC->Histones deacetylation Histones->HAT Acetylated_Histones->HDAC Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: Acetate's role in histone acetylation via Acetyl-CoA synthesis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293-FFAR2) SCFA_Treatment 2. SCFA Treatment (Acetate, Propionate, Butyrate) Cell_Culture->SCFA_Treatment Assay 3. Assay SCFA_Treatment->Assay Calcium_Assay Calcium Mobilization Assay (Fluo-4) Assay->Calcium_Assay Western_Blot Western Blot (p-ERK, Ac-Histone) Assay->Western_Blot Data_Analysis 4. Data Analysis (EC50, Fold Change) Calcium_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison 5. Comparison of SCFA Effects Data_Analysis->Comparison

Caption: General experimental workflow for comparing SCFA bioactivity.

References

comparing the efficacy of different purification techniques for Myrcenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of Myrcenyl acetate (B1210297), a valuable fragrance and flavor compound. The selection of an appropriate purification method is critical to achieving the desired purity and yield for research and development applications. This document outlines the efficacy of various methods, supported by illustrative experimental data, and provides detailed protocols to enable reproducible results.

Comparison of Purification Techniques

The choice of purification technique for Myrcenyl acetate depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available equipment. The following table summarizes the typical performance of three common purification methods: vacuum distillation, preparative high-performance liquid chromatography (HPLC), and silica (B1680970) gel chromatography. The data presented here is illustrative and may vary based on specific experimental conditions.

Purification MethodTypical Loading CapacityPurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation High (grams to kilograms)> 98%85 - 95%Cost-effective for large scale, simple setupPotential for thermal degradation of sensitive compounds
Preparative HPLC Low (milligrams to grams)> 99.5%80 - 90%High resolution and purity, automatedHigher cost, more complex setup, solvent consumption
Silica Gel Chromatography Moderate (milligrams to grams)> 97%75 - 90%Versatile, cost-effective for moderate scaleCan be labor-intensive, potential for sample loss on the column

Experimental Protocols

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition that might occur at its atmospheric boiling point (approximately 224-257°C).

Experimental Workflow:

crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup heat Heat the Distillation Flask setup->heat collect Collect Fractions at Reduced Pressure heat->collect analyze Analyze Purity by GC-MS collect->analyze pure Pure this compound analyze->pure

Caption: Workflow for this compound Purification by Vacuum Distillation.

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring (if using a stir bar) and start the vacuum pump, gradually reducing the pressure to the desired level (e.g., 1-10 mmHg).

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point can be estimated using a nomograph.

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities.

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. For a moderately non-polar compound like this compound, reversed-phase chromatography is typically employed.

Experimental Workflow:

crude Crude this compound dissolve Dissolve in Mobile Phase crude->dissolve inject Inject onto Preparative HPLC Column dissolve->inject elute Elute with Gradient inject->elute collect Collect Fractions elute->collect analyze Analyze Purity by Analytical HPLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for this compound Purification by Preparative HPLC.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases. A common system for reversed-phase chromatography is a mixture of acetonitrile (B52724) and water.

  • Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a gradient elution, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, to elute the compounds.

    • Monitor the elution profile using a UV detector and collect fractions corresponding to the this compound peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the fractions that meet the desired purity level.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Silica Gel Chromatography

Principle: This is a form of liquid-solid chromatography where the stationary phase is silica gel, a polar adsorbent. A non-polar mobile phase (eluent) is used to move the sample through the column. Non-polar compounds will travel down the column more quickly, while more polar compounds will be retained longer on the silica gel.

Experimental Workflow:

crude Crude this compound load Load Sample onto Column crude->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for this compound Purification by Silica Gel Chromatography.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. This can be done in a stepwise or continuous gradient.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate as it comes off the column.

    • Monitor the separation by spotting the fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable stain.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Purity Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.

Protocol:

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection mode.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of all components.

    • MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the expected fragments of this compound and potential impurities.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

A Comparative Guide to the Cross-Validation of Myrcenyl Acetate Identification in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of myrcenyl acetate (B1210297), a key fragrance and flavor component in many essential oils, is paramount for quality control, product development, and scientific research. This guide provides a comprehensive comparison of the primary analytical techniques used for its identification: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting detailed experimental protocols, quantitative data, and a cross-validation workflow, this document serves as a vital resource for ensuring the reliable identification of myrcenyl acetate.

Data Presentation: A Comparative Overview

The selection of an analytical technique for the identification of this compound often depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and quantitative accuracy. The following table summarizes the key performance characteristics of GC-MS, GC-FID, and NMR for the analysis of this compound.

ParameterGC-MSGC-FIDNMR Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio.Separation by chromatography, detection by ionization in a flame.A non-destructive technique that uses the magnetic properties of atomic nuclei to provide detailed structural information.
Identification Based on mass spectrum and retention index.Based on retention time and comparison with a known standard.Based on unique chemical shifts and coupling constants.
Quantification Good, especially in Single Ion Monitoring (SIM) mode.Excellent, wide linear range and high precision.[1][2]Excellent for absolute quantification (qNMR) without a specific analyte reference standard.[3]
Sensitivity Very high, especially in SIM mode.High, but generally less sensitive than MS in SIM mode.[1]Lower sensitivity compared to chromatographic methods.[3]
Confirmation Provides structural information through fragmentation patterns.Limited to retention time matching.Provides detailed structural confirmation.
Co-elution Can often resolve co-eluting compounds by monitoring unique ions.[1]Co-eluting peaks can interfere with accurate quantification.[1]Can resolve and quantify components in a complex mixture without separation.

Experimental Protocols

Reproducibility and accuracy in the identification of this compound are contingent on meticulous adherence to validated experimental protocols. This section details the methodologies for GC-MS, GC-FID, and NMR analysis.

Gas Chromatography (GC) Sample Preparation

A common sample preparation procedure for both GC-MS and GC-FID analysis of essential oils involves dilution in a suitable solvent.

  • Sample Dilution: Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.

  • Solvent Addition: Dilute to the mark with a suitable solvent such as hexane (B92381) or ethanol.

  • Internal Standard (for quantification): For quantitative analysis, add a known concentration of an internal standard (e.g., n-alkane) to both the sample and calibration standards.

  • Vial Transfer: Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for injection.

GC-MS and GC-FID Instrumentation and Conditions

The following table outlines typical instrumental parameters for the analysis of this compound in essential oils. The primary difference between the two setups lies in the detector used.

ParameterGC-MSGC-FID
Gas Chromatograph Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Detector Mass Spectrometer (e.g., Agilent 5977A)Flame Ionization Detector
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (Split mode, e.g., 50:1)1 µL (Split mode, e.g., 50:1)
Injector Temperature 250 °C250 °C
Oven Program 60°C (2 min hold), then 5°C/min to 240°C (5 min hold)60°C (2 min hold), then 5°C/min to 240°C (5 min hold)
MS Transfer Line 280 °CN/A
MS Ion Source 230 °CN/A
MS Quadrupole 150 °CN/A
Mass Range 40-400 amuN/A
FID Temperature N/A250 °C

Data Analysis:

  • GC-MS: Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and its retention index with known values.

  • GC-FID: Identify this compound by comparing its retention time with that of a pure standard analyzed under the same conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides unambiguous structural information, confirming the identity of this compound.

  • Sample Preparation: Dissolve a known amount of the essential oil (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube. For quantitative NMR (qNMR), a certified internal standard of known concentration is added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Process the spectra and compare the chemical shifts (δ) and coupling constants (J) with reference data for this compound.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of this compound identification, integrating the strengths of each analytical technique.

Cross-Validation Workflow for this compound Identification A Essential Oil Sample B GC-FID Analysis A->B Inject C GC-MS Analysis A->C Inject D NMR Analysis A->D Prepare Sample E Tentative Identification (Retention Time) B->E H Quantitative Analysis B->H Quantify F Confirmed Identification (Mass Spectrum & Retention Index) C->F C->H Quantify (SIM) G Unambiguous Structural Confirmation D->G D->H Quantify (qNMR) I Validated Identification & Quantification E->I Compare F->I Confirm G->I Confirm H->I

Caption: A workflow for the cross-validation of this compound identification.

Quantitative Data Comparison

Accurate quantification of this compound is crucial for quality assessment. The following table provides a comparison of key quantitative parameters for GC-FID and GC-MS.

ParameterGC-FIDGC-MS (SIM)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~1-5 µg/mL~0.1-1 µg/mL
Limit of Quantification (LOQ) ~5-15 µg/mL~0.5-5 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95-105%90-110%

This compound Identification Data

Gas Chromatography Data

The retention index (RI) is a critical parameter for the identification of compounds in GC. The RI of this compound varies depending on the polarity of the stationary phase of the GC column.

Column Type (Stationary Phase)PolarityTypical Retention Index (RI)
HP-5MS / DB-5 (5% Phenyl Methylpolysiloxane)Non-polar~1275
DB-WAX / Carbowax 20M (Polyethylene glycol)Polar~1570
Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.

Key Mass Fragments (m/z): 43, 93, 136

This compound Identification Logic A GC Separation B Retention Time Match (GC-FID) A->B C Retention Index Match (GC-MS) A->C D Mass Spectrum Match (GC-MS) A->D F Confident Identification B->F Tentative C->F D->F E NMR Spectral Match E->F Confirmatory

References

A Comparative Sensory Analysis of Myrcenyl Acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative sensory analysis of Myrcenyl acetate (B1210297) and its key derivatives, Dihydromyrcenyl acetate and Tetrahydrothis compound. The information presented herein is intended to assist researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development in understanding the nuanced olfactory characteristics of these compounds. This document summarizes their sensory profiles, physical properties, and the experimental methodologies used for their evaluation.

Introduction to this compound and Its Derivatives

This compound is a monoterpene ester recognized for its pleasant, fresh, and complex aroma profile.[1][2][3][4][5][6][7] It is a valuable ingredient in the fragrance and flavor industry.[1] Structural modifications to this compound, through hydrogenation, yield its derivatives, Dihydrothis compound and Tetrahydrothis compound. These modifications alter the molecule's saturation, which in turn significantly influences its sensory properties. Understanding these differences is crucial for the targeted application of these compounds in various commercial products.

Comparative Sensory Profile

The sensory profiles of this compound and its derivatives are distinct, each offering a unique olfactory experience. This compound possesses a multifaceted aroma with citrus, floral, and woody notes.[1][2][3][4][5][6][7] Dihydrothis compound presents a cleaner, more intense citrus and floral character, while Tetrahydrothis compound offers a profile with more pronounced herbal and mossy notes. A summary of their sensory descriptors is provided in the table below.

Table 1: Comparative Sensory and Physical Properties

PropertyThis compoundDihydrothis compoundTetrahydrothis compound
CAS Number 1118-39-4[1][4]53767-93-4[8][9][10]68480-08-0[11]
Molecular Formula C₁₂H₂₀O₂[4][12]C₁₂H₂₂O₂[9]C₁₂H₂₄O₂
Molecular Weight 196.29 g/mol 198.30 g/mol 200.32 g/mol
Odor Profile Fresh, clean, citrus, metallic, pear, lavender, floral complex, bergamot, woody, nutmeg[1][2][4][5][6]Fresh, clean, citrus, floral, bergamot, lime, lavender, slightly woody and fruity[8][9][10]Fresh, citrus, herbal, mossy, woody, lavender[11]
Specific Gravity 0.904-0.913 @ 20°C/25°C[1][4]0.870-0.878 @ 20°C/25°C[8][10]0.858-0.867 @ 25°C[11]
Refractive Index 1.456-1.461 @ 20°C[1][4]1.429-1.434 @ 20°C[8][10]1.410-1.432 @ 20°C[11]
Boiling Point ~224 °C[2]213-218 °C[10]211-212 °C[11]
Flash Point ~82.22 °C[1][4]~91.11 °C[10]~84.44 °C[11]

Note: The odor profiles are compiled from various sources and represent a consensus of descriptors.

Experimental Protocols

The sensory data for these compounds are typically obtained through a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma. In this method, the sample is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to an olfactory port where a trained sensory panelist sniffs and describes the odor of each eluting compound.

Typical GC-O Parameters for Terpene Acetate Analysis:

  • Gas Chromatograph (GC): Agilent 8890 or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet: Split mode (e.g., 15:1 split ratio) at 250°C.

  • Oven Program: Start at 70°C (hold for 2 min), ramp at 3°C/min to 85°C, then increase as needed to elute all compounds of interest.

  • Olfactory Port: Heated transfer line to prevent condensation, with humidified air to prevent nasal dryness for the panelist.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible descriptive sensory data. The panel should consist of individuals who have been screened for their olfactory acuity and trained to identify and quantify specific aroma attributes.

Protocol for Sensory Panel Evaluation of Terpene Esters:

  • Panelist Screening and Training: Panelists are selected based on their ability to detect and describe different odors. They undergo training to familiarize themselves with the specific aroma descriptors relevant to terpene acetates and to calibrate their intensity ratings.

  • Sample Preparation: The aroma compounds are diluted in an appropriate solvent (e.g., ethanol (B145695) or dipropylene glycol) to a concentration suitable for sensory evaluation. Samples are presented in a controlled environment with consistent temperature and humidity.[13]

  • Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner to avoid bias. They evaluate the odor of each sample using a standardized scoresheet, rating the intensity of various descriptors (e.g., citrus, floral, woody) on a defined scale (e.g., a 15-point scale).

  • Data Analysis: The data from the sensory panel is collected and statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between the samples.

Signaling Pathways and Logical Relationships

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound or its derivatives, to a G protein-coupled olfactory receptor (GPCR) triggers a series of intracellular events. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory receptor neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ion_Influx Depolarization Neuron Depolarization Ion_Influx->Depolarization Signal_Transmission Signal to Olfactory Bulb Depolarization->Signal_Transmission

Caption: Olfactory Signal Transduction Cascade.

Experimental Workflow for Comparative Sensory Analysis

The process of comparing the sensory properties of this compound and its derivatives involves a structured workflow that integrates instrumental and sensory techniques to produce robust and reliable data.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Evaluation cluster_3 Data Analysis & Interpretation Compound_A This compound GC_O Gas Chromatography-Olfactometry (GC-O) Compound_A->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Compound_A->GC_MS Sensory_Panel Trained Sensory Panel Compound_A->Sensory_Panel Compound_B Dihydrothis compound Compound_B->GC_O Compound_B->GC_MS Compound_B->Sensory_Panel Compound_C Tetrahydrothis compound Compound_C->GC_O Compound_C->GC_MS Compound_C->Sensory_Panel Data_Integration Integration of GC-O, GC-MS, and Sensory Data GC_O->Data_Integration GC_MS->Data_Integration Descriptive_Analysis Descriptive Sensory Analysis Sensory_Panel->Descriptive_Analysis Descriptive_Analysis->Data_Integration Comparative_Profile Comparative Sensory Profile Generation Data_Integration->Comparative_Profile

Caption: Comparative Sensory Analysis Workflow.

Conclusion

The sensory profiles of this compound and its hydrogenated derivatives, Dihydrothis compound and Tetrahydrothis compound, exhibit distinct and valuable characteristics for the fragrance and flavor industry. This compound offers a balanced and complex aroma, while its derivatives provide variations in citrus intensity and the introduction of other aromatic facets. The selection of a specific compound will depend on the desired sensory outcome in the final product. The methodologies outlined in this guide provide a framework for the detailed and objective comparison of these and other aroma compounds, ensuring a data-driven approach to fragrance and flavor development.

References

Stability of Myrcenyl Acetate Under Diverse Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of myrcenyl acetate (B1210297) under various environmental conditions, crucial for its application in research, flavor, fragrance, and pharmaceutical formulations. Due to the limited availability of direct quantitative stability data for myrcenyl acetate, this guide presents a combination of reported data for structurally similar terpene acetates and a plausible, inferred stability profile for this compound based on established chemical principles and observed trends in related compounds.

Comparative Stability of Terpene Acetates

The stability of this compound and its alternatives is paramount for ensuring product efficacy and shelf-life. The following tables summarize the stability of various terpene acetates under thermal, photo, and pH stress conditions.

Table 1: Thermal Stability of Selected Terpene Acetates

CompoundConditionObservationInferred Stability of this compound
Linalyl Acetate Elevated TemperaturesKnown to be one of the more unstable acetates, prone to isomerization and decomposition.Due to its strained tertiary allylic acetate structure, this compound is likely to exhibit moderate thermal stability, potentially undergoing isomerization or elimination reactions at elevated temperatures.
Geranyl Acetate High TemperaturesGenerally more stable than linalyl acetate.This compound's stability is expected to be comparable to or slightly less than geranyl acetate.
Terpinyl Acetate HeatConsidered to have good stability and is less prone to discoloration.[1]This compound may be less stable than terpinyl acetate due to the presence of a more reactive conjugated diene system.
Bornyl Acetate Thermal DecompositionStudies have determined its first-order decomposition kinetics at high temperatures.[2]The decomposition of this compound under high heat would likely follow complex pathways involving its diene and acetate functionalities.

Table 2: Photostability of Selected Terpene Acetates

CompoundConditionObservationInferred Stability of this compound
General Terpenes UV and Visible LightUnsaturated terpenes are susceptible to photodegradation, including oxidation and isomerization.[3]The conjugated diene system in this compound makes it susceptible to photodegradation, potentially leading to polymerization or oxidation upon exposure to UV light.
Citronellyl Acetate UV/Vis SpectraNot expected to be phototoxic/photoallergenic based on its UV/Vis spectra.[4]This compound's extended conjugation might lead to some light absorption and potential for photosensitivity, warranting further investigation.

Table 3: pH and Hydrolytic Stability of Selected Terpene Acetates

CompoundConditionObservationInferred Stability of this compound
General Esters Acidic or Alkaline pHEsters are susceptible to hydrolysis, which is catalyzed by both acids and bases.[5][6]This compound, as an ester, will undergo hydrolysis under both acidic and alkaline conditions to yield myrcenol (B1195821) and acetic acid. The rate of hydrolysis is expected to be significant at pH extremes.
Neryl Acetate Extreme pHCan undergo hydrolysis under extremely acidic or alkaline conditions but is stable in typical cosmetic and fragrance pH ranges (4-8).[7]It is plausible that this compound exhibits similar stability within a neutral to mildly acidic pH range, with increased degradation at pH values below 4 and above 8.
Bornyl Acetate Acidic or Alkaline ConditionsCan hydrolyze into borneol and acetic acid.[8]The hydrolysis of this compound is a primary degradation pathway in aqueous environments outside of a neutral pH range.

Experimental Protocols

Detailed methodologies are essential for reproducible stability testing. Below are protocols for key experiments.

Protocol 1: Accelerated Thermal Stability Testing

Objective: To evaluate the stability of this compound at elevated temperatures.

Methodology:

  • Sample Preparation: Accurately weigh 1 g of this compound into amber glass vials. For comparison, prepare vials with linalyl acetate and geranyl acetate.

  • Storage Conditions: Place the vials in controlled temperature chambers at 40°C, 50°C, and 60°C.[9]

  • Time Points: Withdraw samples at 0, 1, 2, 4, and 8 weeks.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dilute an aliquot of each sample in a suitable solvent (e.g., ethanol). Inject into a GC-MS system to quantify the remaining percentage of the parent compound and identify any degradation products.

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Temperature Program: Start at 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]

    • Mass Spectrometry: Scan from m/z 40 to 400.

  • Data Evaluation: Calculate the percentage degradation of each compound at each time point and temperature.

Protocol 2: Photostability Testing (ICH Q1B Guideline)

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL in ethanol) in quartz cuvettes or place the neat oil in clear glass vials. Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

  • Exposure Conditions: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[11] A photostability chamber equipped with a calibrated light source is used.

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by GC-MS as described in Protocol 1.

  • Data Evaluation: Compare the chromatograms of the exposed and dark control samples. Identify and quantify any new peaks (degradation products) and calculate the percentage loss of the parent compound.

Protocol 3: Hydrolysis Study (pH Stability)

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Store the buffered solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS to quantify the remaining this compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each pH and determine the hydrolysis rate constant.

Visualizing the Experimental Workflow

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Sample This compound & Alternatives Vials_Thermal Amber Vials (Thermal) Sample->Vials_Thermal Vials_Photo Clear Vials (Photo) Sample->Vials_Photo Solutions_pH Buffered Solutions (pH) Sample->Solutions_pH Thermal Thermal Chambers (40°C, 50°C, 60°C) Vials_Thermal->Thermal Photo Photostability Chamber (ICH Q1B) Vials_Photo->Photo pH Constant Temperature (pH 4, 7, 9) Solutions_pH->pH GCMS GC-MS Analysis Thermal->GCMS Timepoints Photo->GCMS End of Exposure HPLC HPLC Analysis pH->HPLC Timepoints Degradation Calculate % Degradation GCMS->Degradation Products Identify Degradation Products GCMS->Products Kinetics Determine Rate Constants HPLC->Kinetics Report Report Degradation->Report Stability Report Kinetics->Report Stability Report Products->Report Stability Report

Caption: Workflow for assessing the stability of this compound.

References

A Comparative Analysis of Myrcenyl Acetate and Other Terpenes in Insect Attraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insect-attracting properties of Myrcenyl acetate (B1210297) against other common terpenes. The information presented is based on available experimental data from electrophysiological and behavioral studies. This document aims to be a valuable resource for researchers in chemical ecology, pest management, and the development of novel insect attractants or repellents.

Myrcenyl acetate, a monoterpene ester, is a naturally occurring compound found in a variety of plants. It is known for its pleasant, fresh, and slightly floral-citrus aroma.[1][2][3] In the intricate world of chemical communication, terpenes and their derivatives play a crucial role in mediating interactions between plants and insects. Understanding the relative attractiveness of these compounds is paramount for developing effective and environmentally benign pest control strategies, as well as for enhancing pollination in agricultural systems.

Quantitative Comparison of Insect Responses

Direct comparative studies quantifying the insect response to this compound alongside other terpenes in a single, controlled experiment are limited in the publicly available scientific literature. The following table is a compilation of data from various studies, which may have used different insect species and experimental conditions. Therefore, this data should be interpreted with caution and is intended to provide a general overview rather than a direct, standardized comparison.

CompoundInsect SpeciesExperimental MethodObserved Response
This compound Various pollinatorsPlant volatile analysisComponent of floral scents in pollinator-attracting plants.[4]
LinaloolAedes aegyptiElectroantennography (EAG)Strong antennal response.[5]
GeraniolCulex pipiensLarval toxicity assayLC50 of 6.86 µg/mL.
Geranyl AcetateCodling mothOlfactory behavioral bioassayRepellent effect at high doses.[5]
(Z)-3-hexenyl acetateGrapholita molestaField trappingSynergistic effect with sex pheromone, increasing male attraction.[6]
Pentyl acetateSolenopsis invictaBehavioral assayIdentified as a potential attractant.[7]

Disclaimer: The data presented in this table is collated from multiple sources and is not the result of a single comparative study. Experimental conditions, insect species, and methodologies may vary between the cited studies, which can influence the observed responses.

Experimental Protocols

The evaluation of insect attraction to volatile compounds typically involves two main experimental approaches: electroantennography (EAG) to measure the antennal sensory response and behavioral assays to observe the insect's movement in response to the chemical cue.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It provides a measure of the overall olfactory stimulation.[8][9]

1. Insect Preparation:

  • The insect is immobilized, often by restraining it in a pipette tip or on a wax block, with the head and antennae exposed.

  • In some cases, the antenna is excised at its base.

2. Electrode Placement:

  • Two microelectrodes, typically glass capillaries filled with a saline solution, are used.

  • The reference electrode is inserted into the insect's head or the base of an excised antenna.

  • The recording electrode is placed in contact with the distal tip of the antenna.

3. Stimulus Delivery:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A known concentration of the test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed inside a Pasteur pipette.

  • A puff of air is delivered through the pipette, introducing the odorant into the continuous airstream for a defined period (e.g., 0.5 seconds).

4. Data Recording and Analysis:

  • The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.

  • The amplitude of the depolarization is measured in millivolts (mV).

  • Responses to different compounds and concentrations are compared to a solvent control.

Behavioral Assays (Y-Tube Olfactometer)

Behavioral assays are designed to determine if a chemical cue elicits an attractive, repellent, or neutral response in an insect. The Y-tube olfactometer is a common apparatus for these experiments.

1. Apparatus:

  • A Y-shaped glass or plastic tube is used.

  • A continuous airflow is maintained through each arm of the Y-tube.

2. Stimulus and Control:

  • The test compound, dissolved in a solvent and applied to a filter paper, is placed in one arm of the olfactometer, introducing the scent into the airflow.

  • The other arm contains a filter paper with only the solvent, serving as the control.

3. Insect Release:

  • An individual insect is released at the base of the Y-tube.

  • The insect is given a set amount of time to make a choice between the two arms.

4. Data Collection and Analysis:

  • The first choice of the insect (i.e., which arm it enters first) and the time spent in each arm are recorded.

  • A statistically significant preference for the arm with the test compound indicates attraction, while a preference for the control arm suggests repulsion.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for comparing insect attractants and a simplified signaling pathway for odor perception.

experimental_workflow cluster_preparation Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis insect_prep Insect Rearing & Preparation eag Electroantennography (EAG) insect_prep->eag behavioral Behavioral Assay (e.g., Y-tube Olfactometer) insect_prep->behavioral compound_prep Test Compound Dilution (this compound, other terpenes) compound_prep->eag compound_prep->behavioral eag_analysis EAG Response Analysis (Amplitude in mV) eag->eag_analysis behavioral_analysis Behavioral Response Analysis (Attraction/Repulsion Index) behavioral->behavioral_analysis comparison Comparative Analysis eag_analysis->comparison behavioral_analysis->comparison

A generalized experimental workflow for comparing insect attractants.

signaling_pathway odorant Odorant Molecule (e.g., this compound) obp Odorant-Binding Protein (OBP) odorant->obp Binding & Solubilization or Odorant Receptor (OR) obp->or Transport to Receptor orn Olfactory Receptor Neuron (ORN) or->orn Activation signal_transduction Signal Transduction (Ion Channel Opening) orn->signal_transduction action_potential Action Potential Generation signal_transduction->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Behavioral Response (Attraction/Repulsion) brain->behavior Processing & Output

Simplified signaling pathway of insect odor perception.

References

A Comparative Guide to the Validation of Myrcenyl Acetate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathway for myrcenyl acetate (B1210297) against traditional chemical synthesis and natural extraction methods. Myrcenyl acetate, a valuable monoterpene ester with applications in fragrances and potentially as a precursor for pharmaceuticals, is gaining interest for sustainable production routes.[1][2][3][4] This document outlines the enzymatic steps for its biosynthesis, presents a framework for its validation, and offers a quantitative comparison with alternative production strategies.

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is derived from the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The biosynthesis proceeds in three key enzymatic steps:

  • Myrcene (B1677589) Formation: A monoterpene synthase, specifically a myrcene synthase (MS), catalyzes the cyclization and elimination of pyrophosphate from GPP to form the olefin myrcene.[5][6]

  • Hydroxylation to Myrcenol (B1195821): A hydroxylase enzyme, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group onto the myrcene backbone to create myrcenol.[7] This step is inferred from the known mechanisms of plant secondary metabolism where hydroxylases are key modifying enzymes.[8][9]

  • Acetylation to this compound: An alcohol acetyltransferase (AAT) facilitates the final step, transferring an acetyl group from acetyl-CoA to the hydroxyl group of myrcenol, yielding this compound.[10][11]

This compound Biosynthetic Pathway GPP Geranyl Pyrophosphate (GPP) MS Myrcene Synthase (MS) GPP->MS Myrcene Myrcene Hydroxylase Hydroxylase (e.g., P450) Myrcene->Hydroxylase Myrcenol Myrcenol AAT Alcohol Acetyltransferase (AAT) Myrcenol->AAT Myrcenyl_Acetate This compound Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAT CoA CoA MS->Myrcene Hydroxylase->Myrcenol AAT->Myrcenyl_Acetate AAT->CoA

Figure 1. Proposed biosynthetic pathway of this compound from GPP.

Validation of the Biosynthetic Pathway

Validating this heterologous pathway in a microbial host such as E. coli or Saccharomyces cerevisiae involves a systematic workflow. This process confirms that the chosen enzymes are active and that the pathway can efficiently produce the target molecule.

Experimental Workflow for Pathway Validation start_node Gene Identification (MS, Hydroxylase, AAT) A Codon Optimization for Host start_node->A process_node_style process_node_style analysis_node_style analysis_node_style end_node Validated Pathway B Gene Synthesis & Cloning into Expression Vector A->B C Host Transformation (e.g., E. coli, Yeast) B->C D Protein Expression & Purification C->D F In Vivo Small-Scale Fermentation C->F E In Vitro Enzyme Assays D->E G Product Identification & Quantification (GC-MS) E->G F->G G->end_node Successful Validation H Pathway Optimization (e.g., Enzyme Engineering, Metabolic Engineering) G->H H->F Iterative Improvement

Figure 2. Workflow for heterologous biosynthesis pathway validation.

Comparison of Production Methods

This compound can be produced through three primary methods: heterologous biosynthesis, chemical synthesis, and extraction from natural sources. Each method presents distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.

ParameterHeterologous BiosynthesisChemical SynthesisNatural Extraction
Starting Material Simple sugars (e.g., glucose)Myrcene, β-pinene, or other petrochemicals[12][13]Plant biomass (e.g., essential oil-bearing plants)
Reported Titer/Yield Myrcene Titer: up to 58 mg/L (E. coli).[5] this compound not yet reported.Intermediate step yields: 74-87%.[13] Overall yield data is limited.Highly variable; depends on plant source and harvest conditions.
Purity Potentially very high (>99%) with optimized pathways and purification.High (>95%), but may contain isomeric impurities or residual catalysts.[14][15]Low to moderate; part of a complex essential oil mixture.
Key Process Steps Fermentation, cell lysis, product extraction, and purification.Multi-step reactions often requiring protection/deprotection steps, catalysts, and purification.[12][16]Distillation (e.g., steam distillation), solvent extraction, and fractional distillation.[17]
Environmental Impact Utilizes renewable feedstocks; potential for reduced energy and solvent use.Often relies on petroleum-based precursors, harsh reagents, and organic solvents.Can be land and water-intensive; solvent use in some extraction methods.
Scalability Highly scalable using standard industrial fermentation infrastructure.Well-established and scalable chemical manufacturing processes.Limited by agricultural land availability, climate, and crop yields.

Experimental Protocols

Alcohol Acetyltransferase (AAT) In Vitro Assay

This protocol is designed to confirm the activity of the putative AAT enzyme, which catalyzes the final step in this compound biosynthesis.

  • Objective: To quantify the formation of this compound from myrcenol and acetyl-CoA using a purified AAT enzyme.

  • Materials:

    • Purified recombinant AAT enzyme in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Myrcenol stock solution (in ethanol).

    • Acetyl-CoA stock solution (in water).

    • Quenching solution (e.g., ethyl acetate with an internal standard like dodecane).

    • GC vials.

  • Protocol:

    • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a final concentration of 1-5 mM myrcenol, and 2-4 µM of the purified AAT enzyme.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding acetyl-CoA to a final concentration of 0.2-1 mM.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

    • Stop the reaction by adding an equal volume of the quenching solution (e.g., 200 µL of ethyl acetate containing an internal standard).

    • Vortex vigorously for 30 seconds to extract the this compound into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a GC vial for analysis.

    • Analyze the sample via GC-MS to identify and quantify the this compound peak relative to the internal standard.[11]

GC-MS Analysis of this compound

This method provides a robust protocol for the separation, identification, and quantification of this compound from fermentation broth or in vitro assay samples.[18][19]

  • Objective: To identify and quantify this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Materials:

    • Sample extract in a volatile solvent (e.g., ethyl acetate).

    • Helium carrier gas.

    • GC column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or a wax column like Rtx®-Wax).[20]

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.[20][21]

    • MS Transfer Line Temperature: 260°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, which is determined by running an authentic standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference library (e.g., NIST).

    • Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the this compound standard.

References

Safety Operating Guide

Proper Disposal of Myrcenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of myrcenyl acetate (B1210297) is critical for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage myrcenyl acetate waste effectively. Adherence to these protocols is paramount to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that can cause skin and eye irritation.[1] Ingestion may be harmful.[1] Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1][2] Ensure adequate ventilation and avoid inhalation of vapors.[1][3] In case of a spill, immediately eliminate all ignition sources.[2][3]

Logistical and Operational Disposal Plan

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[5][6]

Key Disposal Principles:

  • Do Not Dispose in Drains or Trash: this compound should never be disposed of down the sanitary sewer or in regular trash.[3][5][7] This practice is environmentally harmful and violates regulations.

  • Waste Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[1][8]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5] The label should also include the date of waste generation and the principal investigator's contact information.[5]

  • Secure Storage: Waste containers should be kept tightly closed and stored in a designated cool, dry, and well-ventilated satellite accumulation area.[1][2][8][9]

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization:

    • Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and materials used for spill cleanup.

    • Characterize the waste. This compound is a combustible liquid.[1]

  • Containerization:

    • Select a chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][9]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]

  • Waste Collection and Labeling:

    • Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.

    • Immediately label the container with a hazardous waste tag provided by your EHS department.[5] The label must include:

      • The words "Hazardous Waste"

      • Full chemical name: "this compound"

      • For mixtures, list all chemical components and their approximate percentages.[8]

      • Accumulation start date

      • Building and room number

      • Principal Investigator's name and contact information[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[8][9]

    • Ensure the storage area is secure and accessible only to trained personnel.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9]

  • Disposal Request and Pickup:

    • Once the waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[11]

    • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect the waste for proper off-site disposal.

Quantitative Data for this compound
PropertyValueSource
Chemical Formula C12H20O2[1]
Molecular Weight 196.29 g/mol [1][12]
Flash Point ~95 °C (~203 °F)[1]
Boiling Point ~238 °C[1]
Appearance Clear, colorless liquid[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are generally applicable to waste generated from various research applications involving this chemical.

Disposal Workflow Diagram

MyrcenylAcetateDisposal cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Pickup start This compound Waste Generated identify Identify Waste as Hazardous (Combustible Liquid) start->identify Step 1 ppe Don Appropriate PPE (Gloves, Goggles) identify->ppe container Select Compatible, Leak-Proof Container ppe->container Step 2 transfer Transfer Waste to Container container->transfer label_waste Attach Hazardous Waste Label - Chemical Name - Date - PI Information transfer->label_waste Step 3 store Store in Designated Satellite Accumulation Area label_waste->store Step 4 check_full Container Full? store->check_full check_full->store No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_pickup EHS Collects Waste for Final Disposal request_pickup->ehs_pickup Step 5

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Myrcenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Myrcenyl acetate (B1210297), including detailed operational procedures and disposal plans. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Myrcenyl acetate is a combustible liquid that can cause skin irritation and may trigger an allergic skin reaction.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][3] Adherence to proper safety protocols is crucial to minimize risks and ensure a safe laboratory environment.

Essential Safety Information at a Glance

For quick reference, the following table summarizes the key quantitative data and hazard information for this compound.

PropertyValueReference
CAS Number 1118-39-4[1]
Molecular Formula C12H20O2[4]
Molecular Weight 196.29 g/mol [4]
Appearance Clear, colorless liquid
Flash Point ~95 °C (~180-203°F)[2]
GHS Hazard Statements H315: Causes skin irritation[1][3]
H317: May cause an allergic skin reaction[1][3]
H411: Toxic to aquatic life with long lasting effects[1][3]
Signal Word Warning[1]

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed, procedural guide for the safe handling of this compound from receipt to disposal.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, as this compound is a combustible liquid.[2][5] Use non-sparking tools.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[1][2]

2. Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[1][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[1][2] Gloves must be inspected for integrity before each use.[1]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2] In cases of significant splash risk, a chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][6]

3. Handling and Experimental Protocols:

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.

  • Dispensing: When transferring or dispensing this compound, do so slowly and carefully to avoid splashing.

  • Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Avoid direct heating with an open flame.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of vapors.[1][2]

4. Storage:

  • Container: Store this compound in a tightly closed container.[1][2][4]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2][4]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

5. Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[2][5]

  • Large Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways.[1][5] Notify your institution's environmental health and safety department.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

6. Disposal Plan:

  • Waste Characterization: this compound waste is considered hazardous due to its flammability and toxicity to aquatic life.

  • Disposal Method: Dispose of this compound and any contaminated materials through a licensed chemical destruction plant.[1] Do not dispose of it down the drain or in the regular trash.[1]

  • Containerization: Collect waste in a properly labeled, sealed, and compatible container.

  • Regulations: All disposal activities must comply with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

MyrcenylAcetateWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures Prep Engineering Controls Check (Fume Hood, Eyewash, etc.) PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Prep->PPE Proceed if safe Handle Handle in Well-Ventilated Area (Avoid Ignition Sources) PPE->Handle Experiment Conduct Experiment Handle->Experiment Spill Spill Response Handle->Spill If spill occurs FirstAid First Aid Handle->FirstAid If exposure occurs Store Store in Tightly Closed Container (Cool, Dry, Ventilated Area) Experiment->Store Post-experiment Waste Collect Waste in Labeled Container Experiment->Waste Experiment->Spill Experiment->FirstAid Dispose Dispose via Licensed Facility Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Myrcenyl acetate

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